4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione
Description
Properties
IUPAC Name |
4-oxatricyclo[5.2.2.02,6]undec-2(6)-ene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)13-9/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECOOENHOVXEDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C3=C2C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566212 | |
| Record name | 4,5,6,7-Tetrahydro-4,7-ethano-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151813-29-5 | |
| Record name | 4,5,6,7-Tetrahydro-4,7-ethano-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Stereochemistry of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Dichotomous Stereochemistry
4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione, the adduct of a classic Diels-Alder reaction between furan and maleic anhydride, presents a fascinating case study in stereochemical control. This bicyclic compound, while seemingly simple in its composition, exists as two distinct diastereomers: the endo and exo isomers. The interplay of kinetic and thermodynamic factors governing their formation has been a subject of academic and industrial interest for decades. This guide provides a comprehensive technical overview of the structure, stereochemistry, synthesis, and characterization of these isomers, offering insights valuable to researchers in organic synthesis, materials science, and drug development.
The significance of this molecule extends beyond theoretical interest. The strained oxabicyclic core is a versatile synthetic intermediate, and its derivatives have been explored for various applications, including the development of novel polymers and as precursors to pharmacologically active compounds.[1] A thorough understanding of its stereochemical nuances is paramount for the rational design and synthesis of new chemical entities.
The Genesis of Stereoisomers: A Tale of Two Pathways
The formation of this compound is a [4+2] cycloaddition, a cornerstone of modern organic synthesis.[2] The stereochemical outcome of this reaction is a delicate balance between two competing pathways: the kinetically controlled and the thermodynamically controlled pathways, each favoring a different isomer.
The Kinetic Product: The Fleeting Endo Isomer
At lower reaction temperatures, the reaction is under kinetic control, meaning the product that forms the fastest is the major product. In the Diels-Alder reaction between furan and maleic anhydride, the endo isomer is the kinetically favored product.[3] This preference is attributed to "secondary orbital interactions," a stabilizing interaction between the p-orbitals of the developing dienophile (maleic anhydride) and the diene (furan) in the transition state.[4] Despite being formed more rapidly, the endo adduct has remained elusive for a long time, often only observed as a short-lived intermediate.[5]
The Thermodynamic Product: The Stable Exo Isomer
As the reaction temperature increases or the reaction time is prolonged, the Diels-Alder reaction becomes reversible. Under these conditions of thermodynamic control, the most stable product will predominate. The exo isomer of this compound is sterically less hindered and therefore thermodynamically more stable than the endo isomer.[2][3] Consequently, given enough energy and time, the initially formed endo adduct can undergo a retro-Diels-Alder reaction back to the starting materials, which can then recombine to form the more stable exo product.
The energy difference between the exo and endo isomers is approximately 1.9 kcal/mol, which is significant enough to drive the equilibrium towards the exo product at elevated temperatures.[2]
Visualizing the Structures: Endo vs. Exo
The key structural difference between the endo and exo isomers lies in the relative orientation of the anhydride ring with respect to the ethano bridge.
Sources
Part 1: endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride (CAS 24327-08-0)
An In-Depth Technical Guide to CAS 24327-08-0 and the Commonly Associated Compound 2-(2-Aminoethoxy)ethanol
A Note on Chemical Identification: A critical point of clarification is necessary for CAS number 24327-08-0. While numerous commercial and safety data sheets associate this number with 2-(2-aminoethoxy)ethanol, this is incorrect. Authoritative chemical databases, including PubChem and CAS Common Chemistry, definitively identify CAS 24327-08-0 as endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride .[1][2] The correct CAS number for 2-(2-aminoethoxy)ethanol is 929-06-6 .[3][4]
This guide will first address the chemical and physical properties of the officially designated compound for CAS 24327-08-0. Recognizing the widespread industry confusion, a comprehensive section on 2-(2-aminoethoxy)ethanol (CAS 929-06-6) will follow, as this is the likely subject of interest for many researchers in drug development and industrial applications.
This compound is a dicarboxylic anhydride featuring a bicyclic bridged hydrocarbon skeleton. Its rigid, well-defined structure makes it a valuable building block in organic synthesis, particularly in polymer chemistry and the preparation of complex organic molecules.
Chemical and Physical Properties
The key physicochemical properties of endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride are summarized below.
| Property | Value | Source |
| IUPAC Name | (1S,2R,6S,7R)-4-oxatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione | [1] |
| Molecular Formula | C₁₀H₁₀O₃ | [1][5] |
| Molecular Weight | 178.18 g/mol | [1][5] |
| Appearance | Not specified, likely a crystalline solid | - |
| Melting Point | Data not available in search results | - |
| Boiling Point | Data not available in search results | - |
| Solubility | Data not available in search results | - |
Structural Information
The structure of this molecule is key to its reactivity. The anhydride group is strained due to its integration into the bicyclic system, making it susceptible to nucleophilic attack.
Caption: 2D structure of endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride.
Safety and Handling
According to aggregated GHS information from the European Chemicals Agency (ECHA), this compound is classified with the following hazards[1][6]:
Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves and safety glasses. Work should be conducted in a well-ventilated area or a fume hood.
Part 2: 2-(2-Aminoethoxy)ethanol (CAS 929-06-6)
2-(2-Aminoethoxy)ethanol, also known as Diglycolamine (DGA), is a versatile organic compound widely used across various industries.[7][8] It is a primary amine and an alcohol, with its bifunctional nature enabling a broad range of applications.
Physical and Chemical Properties
This compound is a colorless to slightly yellow, viscous liquid with a mild, fish-like amine odor.[4][7][9] It is miscible with water, alcohols, and aromatic hydrocarbons but has low miscibility with aliphatic hydrocarbons.[7]
| Property | Value | Source(s) |
| Synonyms | Diglycolamine (DGA), Diethylene Glycol Amine | [8][10] |
| Molecular Formula | C₄H₁₁NO₂ | [11] |
| Molecular Weight | 105.14 g/mol | [11] |
| Appearance | Colorless, slightly viscous liquid | [7] |
| Odor | Mild amine-like, faint fish-like | [7][9] |
| Boiling Point | 218-224 °C | [12] |
| Melting Point | -12.5 to -10 °C | [8] |
| Flash Point | 127 °C (261 °F) | [8] |
| Density | 1.048 - 1.06 g/cm³ at 20-25 °C | [8][12] |
| pH | 10.2 - 11.8 (at 20 °C) | [8] |
| Solubility | Miscible with water | [7][9] |
Key Applications
The dual functionality of an amine and a hydroxyl group makes 2-(2-aminoethoxy)ethanol a valuable intermediate and process chemical.
-
Gas Treating: It is extensively used as a solvent for the removal of acidic gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂) from natural gas and refinery streams.[13][14]
-
Electronics: It is a component in photoresist stripper solutions used in semiconductor manufacturing.[3][4]
-
Metalworking: It serves as a component in coolants and lubricants.[4]
-
Chemical Synthesis: It acts as an intermediate in the production of foam stabilizers, wetting agents, emulsifiers, crop protection products, surfactants, and colorants.[3][4] It is also used as a linker in the synthesis of bioconjugates for applications like drug delivery.[3]
-
Polyurethane Production: It is an important catalyst for producing polyurethane foam, particularly for applications requiring low odor.[15]
Caption: Relationship between properties and applications of 2-(2-aminoethoxy)ethanol.
Safety and Handling
2-(2-Aminoethoxy)ethanol is a corrosive substance and requires careful handling.[9]
-
GHS Classification: Causes severe skin burns and eye damage (Category 1B).[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety glasses or goggles).[16]
-
Handling: Use in a well-ventilated area. Avoid breathing vapors. Wash hands thoroughly after handling.[16][17]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16] Store at room temperature.[16]
-
Incompatibilities: It reacts violently with strong acids.[18] It may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[3][9] It can produce flammable hydrogen gas in combination with strong reducing agents.[3][9]
Experimental Protocols
One industrial synthesis route involves the amination of diethylene glycol (DEG) with ammonia over a catalyst. The ratio of 2-(2-aminoethoxy)ethanol to the byproduct morpholine can be controlled by catalyst choice and reaction conditions.[14][19]
Objective: To synthesize 2-(2-aminoethoxy)ethanol with a high selectivity over morpholine.
Methodology:
-
A tubular reactor is charged with 50 grams of a catalyst, such as Cobalt Oxide on Kieselguhr.[14][19]
-
The catalyst is reduced at approximately 200°C under a flow of hydrogen gas.[14][19]
-
Diethylene glycol (DEG), ammonia, and hydrogen gas are fed into the reactor in a downflow mode.[14][19]
-
The reaction is maintained at a temperature of approximately 210°C and a pressure of 14 Bar.[14][19]
-
The product stream is collected and analyzed to determine the weight ratio of 2-(2-aminoethoxy)ethanol to morpholine. By adjusting flow rates and other parameters, a product ratio greater than 3:1 can be achieved.[19]
Caption: Workflow for the synthesis of 2-(2-aminoethoxy)ethanol via amination of DEG.
The purity and concentration of 2-(2-aminoethoxy)ethanol can be determined using gas chromatography.
Methodology:
-
Sample Preparation: For air sampling, a known volume of air is drawn through an impinger containing a trapping solution like 2 mM hexanesulfonic acid.[20] For liquid samples, dilute as necessary in a suitable solvent.
-
Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (GC-FID) is commonly used.[21]
-
Column: A suitable capillary column for analyzing amines should be selected.
-
Injection: A small volume of the prepared sample is injected into the GC.
-
Detection: The compound is detected by the FID as it elutes from the column.
-
Quantification: The concentration is determined by comparing the peak area of the sample to that of a calibration curve prepared from certified reference standards.[21]
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the different hydrogen environments in the molecule. Data from various sources show typical shifts (in CDCl₃) around: 3.70 ppm (-CH₂-OH), 3.56 ppm (-O-CH₂-), 3.52 ppm (-CH₂-O-), and 2.87 ppm (-CH₂-NH₂).[22]
-
IR Spectroscopy: The infrared spectrum would show a strong, broad absorption in the range of 3300-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol group and N-H stretches of the primary amine. A C-O stretching absorption would be expected near 1050-1150 cm⁻¹.[23]
References
- 2-(2-AMINOETHOXY)ETHANOL | - atamankimya.com [https://vertexaisearch.cloud.google.
- 2-(2-Aminoethoxy)ethanol | 929-06-6 - ChemicalBook [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZVcI60AXYuWjKFqVH8jGNtP7xnMXlCte6KCcGnini3So8nucML_NM2HLoiuZFZC1ygRkamLF3IS-P2ICmWqcc6TPV6SBGbQCx8sTENnuzyGv5Q0z16zE1DFkgXGoZ7HWHfkB3xSCcj3bgghcWjNGN9ID-kLAuu6kgaDcrvERXng==]
- 2-(2-Aminoethoxy)ethanol | CAS No.:929-06-6 | - BASF Product Finder [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4AYpFwww7dUU3TKlF8Crtdirldy8GvaM_6MPJ1rO-GlBaEHw3Ch_6Fp9OrxeFbTw1ApwIYV4Ku1c8gRNDAMaAm8SZ7DA3JtDRra681OcF9HG5LgYg3Kto7RJqB09K8TI8vDwUAJXGAl9GzMdg4yksomNGDTAvyuey]
- The Chemical Properties and Industrial Uses of 2-(2-Aminoethoxy)ethanol [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA18yw-luMOMhOBtEJ702fqn1X8ZCDw4is2L-PINz5m0XXHBfZ9JQypMk10_v33wBhLBJ--d8BlKJFmElTL2gWlGMyrwp5RIIlyh4x8dPSdySLt6Kw6y-p7FyfBz07k56tLvsCZY4dbCAvJ6QzxI9u0kR1i0il1Ci-ePmM399dw4hHWquMlH8oKN4E16KCCvVk__1UpLUFjz_sDbnKfzrj52Ochhc1nRuCxyqyMVQrWw==]
- Molecules PDF - Matrix Fine Chemicals [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRGFZLNKTsB_7VcdTY6iI-iSdv9BWbnTafTnupCrirZyvau1naTtv3Zd3RMrVyuq-YTWI3DUXluRvsoF5kxs1CiOmYDfMmPIRlOjqITtc3Uc-UIBKnw1DibVEQYnxO-a9CDqYgtikGagsxbGDxwRkkk8fqcZQrUGiS]
- 2-(2-Aminoethoxy)ethanol - SAFETY DATA SHEET [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrrIoI2GHE5EqyI4omEZBtIz74ag99lfCTbimT-GcWQUhfPR5JhUONed5p_Vwt99-_s_E7haYxt-2xNT5GyCYOqrPrWbsvonwiYxS8KiurCn8CQIDMq0zEiNpjxQXR4CAaKQaRkcRDCeME5WhEHdxK]
- The synthesis method of 2-(2-Aminoethoxy)ethanol - ChemicalBook [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsT8m18g4TVSZYnXDtxsyiHONkpIGduZyrfJZ2cuKCUwHRYjZAeyGkE8WtziF-xK-UGo04-pkOxHX_Xr7Bbzoe5t-TWgBzZGfo7652ZyC0ngxoLU7Pjvenz13hDu3XjMrJqh87wFoGVbXfF2mOHWhkYdkMTrDpRj_WIz9NvVCyDjwnwbwR6dHrbjriKxXpaLw6s8A=]
- SAFETY DATA SHEET - Sigma-Aldrich [https://vertexaisearch.cloud.google.
- SAFETY DATA SHEET - Fisher Scientific [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcoZJ1LeXDgjYol6eukvFnV5fJuZ12n4cfNqlOqp8dHdjr5retIgTJGff9rH4xugk-QZVGPd34VZHIjfeNyJYDIcrPTeTwgKaY4S8PeQYqCnaJVU7mvoR7f1jjYvML43Be3dmDbpAL1EkJlV3_KYtlxadAx8K6PfNz6jEUa0qlfg4op8oBBVOVBfpUWhPYoIhh]
- 2-(2-AMINOETHOXY)ETHANOL - CAMEO Chemicals - NOAA [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzfmmeTrIjQD_cs79HKk34OkQnqMlC6VOwNLmGgrLcpyahZAoQnpj4aUljIeK-aRkDQBlhWq-86T12EwXw0_xX27QiIeSoihV90u62SLfEWXhb9tTAgCxaRYnzNjnEFVfjy4hJX4Q=]
- 2-(2-Aminoethoxy)Ethanol ADEG, Technical Grade, Liquid, Bulk - Univar Solutions [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxWh-9hVdFnVvkLuC3u4GjrG5tr3xUMljK9k84Z_ateE98E6weP307hA-TF4tiqUNwejFdxBJo6WnSHPSHq2g1Aypdhcv-Xb4EWxwGZpWIKfDROGCAWzBi5NK-f2pjWWolJBmCI7KPJOw10MgbP2ArwUGGh-oo4XnS]
- SAFETY DATA SHEET - Fisher Scientific (2) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEnWMif-tauZsrsciyIb6js72cTVFLzSMPWNRl5OvkKutQrKUciSo9yXJ-mzxAjouvxy4QxergDPMHucDx3eW_A-Wgs5eMJvglYioH5_mL6KNaOoy3QK67tjHVm80gjdnQz-GSGCLEkIyKGd0aOJ_3aTeNTzMxGWyuVwxJG-7SLcT0izll-BzMzyyG2Es=]
- A Process For The Preparation Of 2 (2 Amino Ethoxy) Ethanol (2 Aee) - Quick Company [https://vertexaisearch.cloud.google.
- What is the synthesis process of 2-(2-Aminoethoxy)ethanol? - FAQ - Guidechem [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZpcCOSclZn8kcfeuo3sU0tS3uwFPtGb4uicuQdDDejuqQS8nCqkm5fTBDSbliuEcdKzTBnPFXsPYhmrwzcnJpYuFG0Rf1BPOQ6J5HBr2aKGB1HCtaA0Qy_FXjWo80BlvkyMzrfihD3nM2kNZfbFvclltrRrjQIaQcLNo8gkjYaWHmIN-7xeYJ5Uo=]
- Endo-bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride - PubChem [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRt0rzHRASv2UzTbyEIwQLejFC0EcIhMZowuj8V8T2eBpT8d4V9KFNCKQjDOV8U6gbXke1sAxxYkLeLRdSh4fZ4O_2k5_ceysr66vjTBKg-0PBLcdcKhgIV7b057iTcrv1A2p91QO3pSmq]
- 0073 - Hazardous Substance Fact Sheet - NJ.gov [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXaVlaW6gBlV-ql-QpCeUipHafrUkklflc8OuIPl30Onvgdeesxr1fx7ZvmGsj_HnRmarZVuht4sh08NJ9DxqDWNPeS_jdO8zBxROr6AhnxIraCeBBwO0RwYG2NiHir9_hCXHAN06EDfCdDzu-wmofFlBCrVE=]
- 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3a«alpha - Cheméo [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUzkFQ3QEXyZHMr-y6xtntzu5hoBuhpiPCzVXzs8C8Mc_DPWJgL-LkCTzBUV-yVR0OhXa4mMtifGdYXXpFdx_4T5bMmq6TML6nTGxtQx4bdtsliLE-5s41DKzzm6Z7lmd2B2mcpSaIg8fez0jlBJ55xAvQiEtZTRvJMnGSAmha2-Z792yOVp23WibWzIBF_hFcdirvr9jykldJ_2MXIPkEWEmtWds7EtTe0fa-Yn85Soi5HzwKKX4=]
- (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione - PubChem [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMQe6JHRBlVQ7DRJwO2JebBYMPKHLvVmxipjEmGn5JrM9hH9P52dfYtqQXiz0rjAH36uvnVU0ZcRdW8ICgqww7B0bgvG_t2tzVn6kMWbsUYKRtvhzsrGf-6wyNFszNr9eo0H2GTp-EUehrMoox]
- US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuVBJpZ52lrA0UM-BlvZFZnXKaFo4zsvPipTtPIzTituTlbSaSldDDgnsOf102z5KDp6_0J107ZcUAglDH_fXxGdEkWnpnFPu0hFOw8DF-E-bMQUjKM3LR7zW1obelbKgy377qrzBFmYx-9sNDQjk=]
- 2-(2-Aminoethoxy)ethanol synthesis - ChemicalBook [https://vertexaisearch.cloud.google.
- 2-(2-Aminoethoxy)ethanol - MySkinRecipes [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESK8Xm9RbKPywBCStzmB6QQcrdLa7r_EG9dHQGpVLPtuBQU5JxhgYiTMUDFoIoNHc0WxUFKL60gx8OV7RetXM_NYchaJ9vOB3MaKwnUiWh4fDtb2dzy3goSAqA_wI9AZG13znAqCz4bpGweagRbGWjbStRuTOvGo6sDov539LWTpFXp7sz19RC6YWoAYwRJBiGXEYRe0blJw==]
- cas 24327-08-0|| where to buy (3aR,4R,7R,7aS)-3a,4,7 ... - Chemenu [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl5ooTiUY4uAYF5vwOgkdn3N5GIUtAQ0HGAXLGbXrH9V_fYL9v-_8Yoe8BfEzt13r0exnm-jScpVM_FgEBl6G1yFzpvEF-l8S9GNNhiU44LlQ1FCeeQziAY3ZODrBFuJd5pqYq_7Ugo_vkB-YI3v4=]
- CAS 24327-08-0 endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride - Alfa Chemistry [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc5eiI1Buz4TGWdfTKodhdvV70Uzu-P1-8_KJ-OJJMsZfoO_KzOnfvEHA2YWaaAhIVtjNugJ5_wot0ib1FtAjocISLJPQdPi1UwLJWcPoXXS_Ko7ZqvMPH9uX_U5GlwE3rdZMW1Fb7scxkiBdfxaGB1WKwMG0uiBUH0bqW6NsKOcIy27sSt7punhoduQEEv-L9UtKfwcT4ieTS6bYZeKXS0YhvUcbA4zO8LIXeuc31uJKS-xkHoQ==]
- Bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic Anhydride | C10H10O3 | CID 220977 - PubChem [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUIklNeS7pASQvkA857_5o_P6wviH0LVGU-40qiTEQ0G344-sgkm1LF12k3nO4Xs0_yyxf9Xv6PuIWeLW9wDh0keqSGRv4bRpMzbNjFk3MP8nRnUCqFtDSO-4WxkcKLaSi2YXZA5S6QbyKlA==]
- rel-(3aR,4S,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione - CAS Common Chemistry [https://commonchemistry.cas.org/detail?cas_rn=24327-08-0]
- Safety Data Sheet: 2-Aminoethanol - Carl ROTH [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-XaZwgU89bx9A7b69bQ3wBqnSSdS7uCJbwCHHANnuWyhIhDioZUPYSO6BeyMMthnl_EjYTHrUYRRCZN_hvdnaazMkkUWpFMUX8AkVRIfPM0TzI4xs-kI5Aj6ujl0jJYE1jUTZWirCP0zuO5hfPbYR08O7q772H3rG]
- 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwsujl4dw3iJdiQ7lu_lyIwWH8IGpZCwMTNnMevqThW48YE5uvFh-lGPO9SwoBwxBFCcQ3TiWUaXTGzZBhUCgD1VMpkBAS6Q8r2AErTknt9A29H0mvDIjH3yJqqkNWXfkNV9eTNeMhu_IDdNEcxAdkywPhtkjHDng9XzUyYgWZyqIRVBQA1BQIv9695d9h64ROoik=]
- 2-(2-Aminoethoxy)ethanol(929-06-6) 1H NMR spectrum - ChemicalBook [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHz8TUsHFoqFHGP7TkHvG4BfMtKE1P7twJpGlfzFQHBdOBbS1T3t-7tjS7Yuf1gfOiQIoWKlCSfSlS70NRwfUBcZXN2ZrB9HgO9TVDOxoa0O7_9pbdBrPuKTaxaN-35ceOG3t3-KTfBvDoUl_yIUyhmQ6n9Uo=]
- 2-(2-Aminoethoxy)ethanol - analysis - Analytice [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2biCzSQnCDZw-4SPAP9jk5SWxlDdrVPVw4UScsUx0C-NRTuUEgZaygDXWRlEJiNFLT-BmBke8EyINxig8PA2mNPQvpHa5iXzpOJ7a91U8yHGfbVzfUpyU31jHjQPOhO9qSSAo0Rwerxgv_H-WfSAgb0AqQScdTSUzbQ3mGGt-Zg==]
- aminoethanol compounds ii 3509 | niosh - CDC [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvvgyyQQXjpH97RPFBqsUp-RBw584CsUzfueW56QIbLj1tTnA5CoYQiRv-6y57z_AT9zCzBpQyvoXH5XAVSnchIvFIg-1c76SX25-FP-hReRI7n39DxoUwPusA2e7t3NUBNklQHQUV9A8vSHBuvpxH]
Sources
- 1. Endo-bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride | C10H10O3 | CID 90468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 2-(2-Aminoethoxy)ethanol | 929-06-6 [chemicalbook.com]
- 4. products.basf.com [products.basf.com]
- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 6. Bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic Anhydride | C10H10O3 | CID 220977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atamankimya.com [atamankimya.com]
- 8. univarsolutions.com [univarsolutions.com]
- 9. 2-(2-AMINOETHOXY)ETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. fishersci.com [fishersci.com]
- 11. 2-(2-Aminoethoxy)ethanol synthesis - chemicalbook [chemicalbook.com]
- 12. 2-(2-Aminoethoxy)ethanol [myskinrecipes.com]
- 13. nbinno.com [nbinno.com]
- 14. The synthesis method of 2-(2-Aminoethoxy)ethanol_Chemicalbook [chemicalbook.com]
- 15. Page loading... [wap.guidechem.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. nj.gov [nj.gov]
- 19. A Process For The Preparation Of 2 (2 Amino Ethoxy) Ethanol (2 Aee) [quickcompany.in]
- 20. cdc.gov [cdc.gov]
- 21. 2-(2-Aminoethoxy)ethanol - analysis - Analytice [analytice.com]
- 22. 2-(2-Aminoethoxy)ethanol(929-06-6) 1H NMR spectrum [chemicalbook.com]
- 23. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comprehensive Technical Guide to (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione: Synthesis, Properties, and Applications in Advanced Scientific Research
This technical guide provides an in-depth exploration of (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione, a bicyclic anhydride with significant potential in organic synthesis and materials science. This document is intended for researchers, chemists, and professionals in drug development, offering a detailed overview of its chemical identity, synthesis, properties, and diverse applications.
Nomenclature and Structural Elucidation
The compound, with the chemical formula C₁₀H₁₀O₃, is systematically named (1R,2R,6S,7R)-4-oxatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione according to IUPAC nomenclature.[1] However, it is more commonly known by its synonym, endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride .[2][3][4][5][6] The 'endo' stereoisomer is of particular interest and its isolation can be challenging.[7] This guide will focus on the properties and synthesis of this specific isomer.
| Identifier | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | PubChem[1] |
| Molecular Weight | 178.18 g/mol | PubChem[1] |
| CAS Number | 24327-08-0 | Cheméo[2] |
| IUPAC Name | (1R,2R,6S,7R)-4-oxatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione | PubChem[1] |
| Synonyms | endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, cis-endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride | Cheméo[2][3] |
Synthesis via Diels-Alder Cycloaddition
The primary route for synthesizing bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride derivatives is the Diels-Alder reaction, a cornerstone of modern organic chemistry.[8] This [4+2] cycloaddition involves a conjugated diene and a dienophile. In the case of the parent compound, the specific reactants are furan (the diene) and maleic anhydride (the dienophile).[7][8][9]
The reaction between furan and maleic anhydride is a classic example of a Diels-Alder reaction, yielding a six-membered ring product.[8] This reaction is highly stereoselective and can be performed under mild conditions, making it a valuable tool for creating complex molecules.[8]
Reaction Mechanism and Stereoselectivity
The Diels-Alder reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single step. The stereochemistry of the reactants is retained in the product. The reaction between furan and maleic anhydride can theoretically yield both an endo and an exo isomer. The endo product is often the kinetically favored product, especially at lower temperatures, due to secondary orbital interactions. However, the exo isomer is typically the more thermodynamically stable product. The isolation of the elusive endo-isomer has been a subject of study.[7]
Caption: Diels-Alder reaction between furan and maleic anhydride.
Experimental Protocol: A Representative Synthesis
The following is a generalized protocol based on literature precedents for the synthesis of related bicyclic anhydrides.[9][10] Solvent choice can influence the reaction outcome, with THF being a common solvent where the product may crystallize out of the reaction medium.[9]
-
Reactant Preparation: Equimolar amounts of freshly distilled furan and maleic anhydride are used.
-
Solvent Selection: Anhydrous tetrahydrofuran (THF) is a suitable solvent.[9] Other solvents like dichloromethane, acetonitrile, and acetone have also been explored.[9] Greener, solvent-free methods are also being investigated.[7]
-
Reaction Conditions: The reaction is typically conducted at room temperature with stirring.[9] The reaction time can vary, often taking several days for the product to crystallize.
-
Product Isolation: The crystalline product is isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4][5]
Physicochemical Properties
Understanding the physicochemical properties of (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione is crucial for its application in various fields.
| Property | Value |
| Appearance | Solid[11] |
| Purity | Typically >97%[11] |
| Molecular Weight | 178.1846 g/mol [3] |
| InChI Key | YIHKILSPWGDWPR-HYNHDVCUSA-N[3] |
Applications in Research and Development
The rigid, bicyclic structure and the presence of a reactive anhydride group make this compound a valuable building block in several areas of chemical synthesis and materials science.
Pharmaceutical and Agrochemical Synthesis
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride serves as a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[12] The anhydride moiety can be readily opened by nucleophiles to introduce new functional groups, allowing for the construction of complex molecular architectures. Its rigid framework can be used to control the spatial orientation of substituents, which is critical in the design of biologically active compounds.
Caption: Applications of the core chemical structure.
Polymer Chemistry
This compound can be used as a monomer in ring-opening metathesis polymerization (ROMP) to produce polymers with unique properties.[10] The resulting polymers may exhibit high thermal stability and specific mechanical properties due to the rigid bicyclic units in the polymer backbone. It can also be employed as a hardener for epoxy resins, enhancing the hardness, strength, and durability of the final material.[12]
Fine Chemicals and Material Science
The versatility of this anhydride makes it a valuable precursor in the synthesis of various fine chemicals. In the plastics industry, derivatives of this compound can act as antioxidants, preventing material degradation and extending the service life of plastic products.[12] It can also be used as a reactive diluent in adhesives and coatings to reduce viscosity and improve application properties.[12]
Safety and Handling
According to aggregated GHS information, (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
(3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione is a versatile and highly functionalized molecule with a well-defined stereochemistry. Its synthesis via the Diels-Alder reaction is a classic yet powerful method for its preparation. The unique structural features of this compound make it an important building block in the development of new pharmaceuticals, advanced polymers, and specialized fine chemicals. This guide provides a foundational understanding for researchers and developers looking to explore the potential of this valuable chemical intermediate.
References
- American Chemical Society. (n.d.). Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product - ACS Fall 2025.
- Zibo Anquan Chemical Co., Ltd. (2024, April 13). Diels alder reaction of furan and maleic anhydride.
- OChemOnline. (2013, July 21). What's the Diels? Part II.
- Royal Society of Chemistry. (n.d.). Diels–Alder reactions between maleic anhydride and furan derivatives in supercritical CO2. Green Chemistry.
- ResearchGate. (n.d.). Diels-Alder reaction of furan and maleic anhydride.
- PubChem. (n.d.). (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione.
- Cheméo. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3a«alpha»,4«alpha»,7«alpha»,7a«alpha»)-.
- NIST. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-.
- ResearchGate. (n.d.). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate.
- LookChem. (n.d.). Cas 6708-37-8,bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride.
- Cheméo. (n.d.). Chemical Properties of 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro- (CAS 85-43-8).
- ACS Publications. (n.d.). Synthesis of exo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydrides by thermal isomerization of trans-diacids. The Journal of Organic Chemistry.
- Canadian Journal of Chemistry. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. 59(2), 344-356.
- NIST. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- Mass spectrum (electron ionization).
- NIST. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- Infrared Spectrum.
- CymitQuimica. (n.d.). 3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione.
- Synthesis of endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride. (n.d.).
- PubChem. (n.d.). 3a,4,7,7a-Tetrahydro-isobenzofuran-1,3-dione.
- PubChem. (n.d.). 3a-Methyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione.
- NIST. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-.
- Spectrum. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-4-methyl-7-(1-methylethyl)-, (3a.alpha.,4.alpha.,7.beta.,7a.alpha.)-.
- PubChem. (n.d.). exo-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione.
- MDPI. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications.
- CymitQuimica. (n.d.). 4,5,6,7-Tetrafluoroisobenzofuran-1,3-dione.
Sources
- 1. (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione | C10H10O3 | CID 12236991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3a«alpha»,4«alpha»,7«alpha»,7a«alpha»)- (CAS 24327-08-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]
- 4. 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]
- 5. 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]
- 6. 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]
- 7. Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product - American Chemical Society [acs.digitellinc.com]
- 8. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 9. ochemonline.wordpress.com [ochemonline.wordpress.com]
- 10. researchgate.net [researchgate.net]
- 11. 3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione [cymitquimica.com]
- 12. lookchem.com [lookchem.com]
Discovery and history of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
An In-Depth Technical Guide on the Discovery and History of Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic Anhydride
Abstract
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, a cornerstone of modern organic synthesis, emerged from the groundbreaking work of Otto Diels and Kurt Alder in the early 20th century. This guide provides a comprehensive exploration of its discovery, historical significance, and the foundational Diels-Alder reaction that underpins its synthesis. We delve into the mechanistic intricacies, stereochemical control, and detailed experimental protocols, offering researchers and drug development professionals a practical and in-depth understanding of this pivotal molecule. The guide further explores its diverse applications, from polymer chemistry to its role as a versatile scaffold in medicinal chemistry.
The Genesis: The Diels-Alder Reaction
The story of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is intrinsically linked to the discovery of the diene synthesis, now universally known as the Diels-Alder reaction. In 1928, Otto Diels and his student Kurt Alder published their seminal work on the reaction between a conjugated diene and an activated alkene (dienophile) to form a cyclohexene derivative. This [4+2] cycloaddition was revolutionary for its time, providing a powerful and stereospecific method for the formation of six-membered rings, a common motif in natural products and other complex organic molecules. The profound impact of their discovery on synthetic organic chemistry was recognized with the Nobel Prize in Chemistry in 1950.
The Diels-Alder reaction is characterized by its high degree of stereoselectivity and regioselectivity. The reaction proceeds through a concerted mechanism, meaning that the new carbon-carbon bonds are formed simultaneously in a single transition state. This concerted nature dictates the stereochemical outcome of the reaction, where the stereochemistry of the reactants is retained in the product.
First Synthesis of Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic Anhydride
While the 1928 publication laid the theoretical groundwork, the first documented synthesis of the specific adduct from 1,3-cyclohexadiene and maleic anhydride was detailed by Alder and Stein in 1931. This work was part of a broader investigation into the scope and limitations of the diene synthesis. The reaction between 1,3-cyclohexadiene (the diene) and maleic anhydride (the dienophile) proceeds readily to form the bicyclic adduct, bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride.
The formation of this molecule is a classic example of the Diels-Alder reaction and is often used in undergraduate organic chemistry labs to demonstrate the principles of cycloaddition reactions. The reaction is highly efficient and typically proceeds with high yield.
Mechanistic Insights and Stereochemistry: The Endo Rule
A key feature of the Diels-Alder reaction involving cyclic dienes and dienophiles with unsaturated substituents is the preference for the formation of the endo stereoisomer. This preference is known as the "Alder-Stein rule" or the endo rule. In the case of the reaction between 1,3-cyclohexadiene and maleic anhydride, the anhydride group in the product is oriented towards the double bond of the newly formed cyclohexene ring.
This stereochemical preference is attributed to secondary orbital interactions between the p-orbitals of the developing double bond and the p-orbitals of the unsaturated substituent on the dienophile in the transition state. These favorable interactions stabilize the endo transition state relative to the exo transition state, leading to the endo product as the major isomer.
Below is a diagram illustrating the reaction pathway and the stereochemical outcome.
Caption: The Diels-Alder reaction of 1,3-cyclohexadiene and maleic anhydride.Experimental Protocol: A Validated Synthesis
The following protocol provides a reliable method for the synthesis of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride. This procedure is adapted from standard organic chemistry laboratory practices and is designed to be self-validating through the expected observations and product characteristics.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,3-Cyclohexadiene | 80.13 | 1.0 mL | ~0.01 |
| Maleic Anhydride | 98.06 | 1.0 g | 0.0102 |
| Toluene | 92.14 | 5 mL | - |
| Petroleum Ether | - | 10 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 g of maleic anhydride in 5 mL of toluene. Gentle warming may be required to facilitate dissolution.
-
Addition of Diene: To the solution of maleic anhydride, add 1.0 mL of 1,3-cyclohexadiene.
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to a gentle reflux for 30 minutes. The formation of a white precipitate should be observed during this time.
-
Isolation of Product: After the reflux period, cool the reaction mixture to room temperature and then in an ice bath to maximize crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash the crystals with 10 mL of cold petroleum ether to remove any unreacted starting materials and solvent.
-
Drying and Characterization: Allow the product to air dry on the filter paper. Determine the yield and characterize the product by melting point and spectroscopic methods (¹H NMR, IR).
Expected Outcome:
-
Yield: Typically >80%
-
Appearance: White crystalline solid
-
Melting Point: 147-148 °C
Spectroscopic Characterization
The structure of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride can be unequivocally confirmed by modern spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic strong C=O stretching frequencies for the anhydride group in the range of 1780-1850 cm⁻¹. The C=C stretching of the double bond will appear around 1630-1640 cm⁻¹.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environment. Key signals include those for the vinyl protons, the bridgehead protons, and the protons adjacent to the anhydride.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the anhydride, the olefinic carbons, the bridgehead carbons, and the other sp³ hybridized carbons in the bicyclic framework.
Applications in Modern Science
The rigid, well-defined structure of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride and its derivatives has made it a valuable building block in various fields of chemistry.
-
Polymer Chemistry: The anhydride functionality can be readily opened to form polyesters and polyamides. The bicyclic core imparts rigidity and thermal stability to the resulting polymers.
-
Materials Science: The molecule has been used as a precursor for the synthesis of advanced materials, including high-performance resins and composites.
-
Medicinal Chemistry and Drug Development: The bicyclo[2.2.2]octane skeleton serves as a rigid scaffold for the synthesis of conformationally constrained molecules. This is particularly useful in drug design to orient functional groups in a specific spatial arrangement to optimize interactions with biological targets. Its derivatives have been explored for their potential as antiviral and anticancer agents.
Conclusion
From its theoretical underpinnings in the Nobel Prize-winning work of Diels and Alder to its practical synthesis and diverse applications, bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride stands as a testament to the power of fundamental organic reactions. Its discovery not only provided a powerful tool for chemical synthesis but also opened up new avenues for the creation of novel materials and therapeutic agents. This guide has provided a comprehensive overview of its history, synthesis, and significance, offering a valuable resource for researchers and professionals in the chemical sciences.
References
-
Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]
-
Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels–Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. [Link]
-
The Nobel Prize in Chemistry 1950. (n.d.). NobelPrize.org. Retrieved from [Link]
An In-depth Technical Guide to the Safe Handling of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione for Pharmaceutical Research and Development
Foreword: A Proactive Stance on Laboratory Safety
In the fast-paced environment of pharmaceutical research and drug development, the pursuit of novel chemical entities and synthetic pathways is paramount. However, this innovation must be anchored in an unwavering commitment to safety. This guide provides a comprehensive examination of the safety and hazards associated with 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione, a versatile building block whose utility in complex molecular architectures, including antipsychotic agents, is of significant interest to the scientific community. As researchers and scientists, our responsibility extends beyond the synthesis of novel compounds to a thorough understanding and mitigation of their intrinsic risks. This document is structured to empower you with the knowledge to handle this compound not just with caution, but with a deep, causal understanding of the necessary safety protocols, thereby fostering a culture of proactive safety and scientific integrity.
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's identity is the foundation of its safe handling. This compound is more commonly known in the scientific literature and chemical supply catalogs by its synonym, cis-5-Norbornene-endo-2,3-dicarboxylic anhydride . It is also frequently referred to as "Carbic anhydride" or "Nadic anhydride". It is crucial to recognize these synonyms to ensure accurate hazard assessment when consulting various safety data sheets and publications.
This compound is a Diels-Alder adduct of cyclopentadiene and maleic anhydride, resulting in a strained bicyclic structure.[1] This inherent strain contributes to its reactivity, which is both a benefit in chemical synthesis and a factor to consider in its handling and storage. The endo isomer is the kinetically favored product in the synthesis and is the most common commercially available form.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₃ | [3][4] |
| Molecular Weight | 164.16 g/mol | [3][4] |
| CAS Number | 129-64-6 (for the endo-isomer) | [4][5] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 164-167 °C | [4][7] |
| Solubility | Decomposes in water | [8] |
| Sensitivity | Moisture sensitive, hygroscopic | [9] |
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are significant and warrant careful attention.
2.1. The Causality of the Hazards: A Mechanistic Perspective
Understanding why this compound is hazardous is key to appreciating the importance of the prescribed safety protocols. The hazards are not arbitrary; they are a direct consequence of the molecule's chemical reactivity.
-
Serious Eye Damage (H318): As an acid anhydride, this compound readily reacts with water. Upon contact with the moist environment of the eyes, it hydrolyzes to form cis-5-norbornene-endo-2,3-dicarboxylic acid. This acidic product, along with the initial reaction, can cause severe irritation and chemical burns.[10] Acids denature and coagulate proteins upon contact, which can lead to rapid and severe damage to the cornea.[11][12][13]
-
Respiratory and Skin Sensitization (H334 & H317): The underlying mechanism for sensitization is haptenation .[14] The anhydride group is highly electrophilic and can react with nucleophilic residues on endogenous proteins (such as lysine) in the skin and respiratory tract. This covalent modification forms a hapten-protein conjugate , which is then recognized as a foreign antigen by the immune system.[14] Initial exposure may not cause a reaction, but it primes the immune system. Upon subsequent exposure, the immune system can mount a hypersensitivity reaction, leading to allergic contact dermatitis or occupational asthma.[14] This sensitization can be irreversible.
Toxicology Profile
A thorough review of publicly available toxicological data reveals a significant lack of quantitative studies for cis-5-Norbornene-endo-2,3-dicarboxylic anhydride.
-
Acute Toxicity: No specific LD50 (oral, dermal) or LC50 (inhalation) data are available for this compound. Most safety data sheets report "no data available". However, a structurally related compound, Nadic Methyl Anhydride, has a reported oral LD50 in rats of 914 mg/kg, indicating moderate acute toxicity if ingested.[15] Given the structural similarities, it is prudent to handle cis-5-Norbornene-endo-2,3-dicarboxylic anhydride as a substance with the potential for moderate acute toxicity.
-
Skin Corrosion/Irritation: While not classified as a primary skin irritant in all assessments, it is known to cause skin sensitization, and prolonged contact may lead to irritation.[6][7]
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: This compound is not listed as a carcinogen by IARC, NTP, or OSHA.[7]
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (STOT):
-
Single Exposure: May cause respiratory irritation.[16]
-
Repeated Exposure: No data available.
-
The absence of comprehensive toxicological data underscores the importance of minimizing exposure through rigorous adherence to safety protocols.
Applications in Drug Development: A Focus on Causality
The rigid, bicyclic scaffold of the norbornene structure makes this molecule a valuable starting material in medicinal chemistry.[17] This rigidity can be used to introduce conformational constraints in drug candidates, potentially enhancing their binding affinity and selectivity for specific biological targets.[11]
A prominent example of its application is in the synthesis of lurasidone , an atypical antipsychotic drug.[2] The exo-isomer of 5-norbornene-2,3-dicarboxylic anhydride is a key intermediate in the construction of the lurasidone molecule.[2][18] This underscores the importance of this class of compounds for researchers in drug development. The anhydride functionality provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecular architectures.[11]
Recommended Safety Protocols: A Self-Validating System
The following protocols are designed as a self-validating system. Each step is a necessary component of a larger safety framework, and adherence to the complete protocol is essential for minimizing risk.
5.1. Engineering Controls: The First Line of Defense
-
Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.
-
Containment: For procedures with a higher risk of aerosolization (e.g., weighing, transferring), consider using a glove box or a powder containment hood.
5.2. Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE is directly dictated by the hazards identified in Section 2.
5.3. Handling and Storage: Mitigating Reactivity
-
Hygroscopic Nature: The compound is moisture-sensitive and will hydrolyze upon contact with water.[9] Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and water/moisture.
-
Dust Control: Handle the solid carefully to avoid generating dust. Use appropriate tools (e.g., spatulas) for transfers. Do not dry sweep spills.
Emergency Procedures: A Plan for Every Contingency
6.1. First Aid Measures
Immediate action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][16]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[6]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][16]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6][16]
6.2. Accidental Release Measures
-
Spill Response: Evacuate personnel from the area. Wear the appropriate PPE as outlined in Section 5.2, including respiratory protection.
-
Containment and Cleanup: Avoid creating dust. Gently sweep or scoop the spilled solid into a suitable, labeled container for disposal. Clean the spill area with a wet cloth or paper towels (being mindful of the hydrolysis reaction) and place the cleaning materials in the waste container.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.
Conclusion: An Informed Approach to Innovation
This compound is a valuable reagent in the arsenal of the medicinal chemist and drug development professional. Its utility, however, is intrinsically linked to its hazards. A comprehensive understanding of its reactivity—particularly its propensity for hydrolysis and haptenation—provides a logical framework for the safety protocols outlined in this guide. By moving beyond mere compliance and embracing a scientifically grounded approach to safety, we can continue to push the boundaries of pharmaceutical innovation responsibly.
References
-
Insight Vision Center Optometry. (2024, November 7). Chemical Eye Injuries from Acids. Retrieved from [Link]
-
Journal of Chemical Education. (2020, June 25). Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride. Retrieved from [Link]
-
MDPI. (2022, November 25). Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Retrieved from [Link]
-
ScienceDirect. (2024, September 7). One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature. Retrieved from [Link]
-
American Academy of Ophthalmology. (2012, October 1). Treating Acute Chemical Injuries of the Cornea. Retrieved from [Link]
-
Capot Chemical. (2012, April 12). MSDS of cis-5-Norbornene-endo-2,3-dicarboxylic anhydride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, June 22). Chemical eye injury: pathophysiology, assessment and management. Retrieved from [Link]
-
All About Vision. (2024, November 7). Chemical Eye Burns: When Should I Get Medical Help?. Retrieved from [Link]
-
PubChem. (n.d.). cis-5-Norbornene-endo-2,3-dicarboxylic anhydride. Retrieved from [Link]
-
MDPI. (2022, November 25). Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Retrieved from [Link]
-
Tousimis. (n.d.). Safety Data Sheet: Nadic Methyl Anhydride (NMA). Retrieved from [Link]
-
Arctom. (n.d.). cis-5-Norbornene-endo-2,3-dicarboxylic anhydride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Haptenation: Chemical Reactivity and Protein Binding. Retrieved from [Link]
Sources
- 1. Chemical Eye Injuries from Acids - Insight Vision Center Optometry [insightvisionoc.com]
- 2. www2.latech.edu [www2.latech.edu]
- 3. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | C9H8O3 | CID 9964188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride 99 129-64-6 [sigmaaldrich.com]
- 5. 5-Norbornene-2,3-dicarboxylic acid, cis-endo- | C9H10O4 | CID 6541030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. Lab Report on Synthesis of trans-5-norbornene-2.3-dicarboxylic acid from fumaric acid and cyclopentadiene [art-xy.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. Ocular chemical injuries and their management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical eye injury: pathophysiology, assessment and management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treating Acute Chemical Injuries of the Cornea - American Academy of Ophthalmology [aao.org]
- 13. allaboutvision.com [allaboutvision.com]
- 14. Haptenation: Chemical Reactivity and Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tousimis.com [tousimis.com]
- 16. capotchem.com [capotchem.com]
- 17. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
Methodological & Application
Synthesis of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione: A Detailed Protocol and Mechanistic Exploration
Introduction
4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione, a bridged bicyclic anhydride, is a valuable building block in organic synthesis. Its strained ring system and reactive anhydride functionality make it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and polymers.[1][2] This application note provides a detailed protocol for the synthesis of this compound via the Diels-Alder reaction between furan and maleic anhydride. We will also delve into the mechanistic intricacies of this classic cycloaddition, with a particular focus on the kinetic and thermodynamic factors governing product formation.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of modern organic synthesis, allowing for the stereospecific formation of six-membered rings.[3] The reaction between furan (the diene) and maleic anhydride (the dienophile) is a well-studied example that elegantly demonstrates the principles of pericyclic reactions.[3][4] However, it also presents a fascinating case of stereoselectivity, where the initially formed kinetic product can isomerize to the more stable thermodynamic product.[5][6][7]
Mechanistic Insights: The Diels-Alder Reaction of Furan and Maleic Anhydride
The synthesis of this compound proceeds through a concerted [4+2] cycloaddition mechanism. In this reaction, the 4 π-electrons of the furan ring and the 2 π-electrons of the maleic anhydride C=C double bond reorganize in a cyclic transition state to form two new sigma bonds and a new six-membered ring.
A key stereochemical consideration in this reaction is the formation of endo and exo isomers.
-
Endo Isomer: The dienophile's substituent groups (the anhydride ring) are oriented towards the diene's π-system. This is the kinetically favored product, forming at a faster rate due to favorable secondary orbital interactions between the p-orbitals of the furan and the carbonyl groups of the maleic anhydride.[5][6]
-
Exo Isomer: The dienophile's substituent groups are oriented away from the diene's π-system. This isomer is sterically less hindered and therefore thermodynamically more stable.[5][6]
The Diels-Alder reaction between furan and maleic anhydride is reversible.[5][7] This reversibility allows for the initially formed, less stable endo adduct to revert to the starting materials, which can then recombine to form the more stable exo product. Consequently, under thermodynamic control (longer reaction times or higher temperatures), the exo isomer is the major product.[7] Recent studies have even reported the isolation of the elusive endo-isomer under specific solvent-free conditions.[4]
Experimental Protocol
This protocol details the synthesis of the thermodynamically favored exo-4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione.
Materials:
-
Maleic anhydride (99%)
-
Furan (99%)
-
Toluene
-
Diethyl ether (anhydrous)
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
-
Crystallizing dish
-
Melting point apparatus
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of maleic anhydride in 20 mL of toluene.
-
Addition of Furan: To the stirred solution, add 3.5 mL of furan.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 4 hours.
-
Crystallization: After the reflux period, allow the reaction mixture to cool to room temperature. The product will begin to crystallize. To enhance crystallization, cool the flask in an ice bath for 30 minutes.
-
Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with two 10 mL portions of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the product in a desiccator under vacuum to a constant weight.
-
Characterization: Determine the melting point of the product and characterize it using ¹H and ¹³C NMR spectroscopy.
Data Summary
| Parameter | Value |
| Reactant 1 | Maleic Anhydride |
| Reactant 2 | Furan |
| Solvent | Toluene |
| Reaction Time | 4 hours |
| Reaction Temperature | Reflux |
| Product | exo-4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione |
| Expected Yield | 70-80% |
| Appearance | White crystalline solid |
| Expected Melting Point | 125-126 °C |
Visualizing the Workflow
Caption: A flowchart illustrating the key stages of the synthesis protocol.
Conclusion
The synthesis of this compound via the Diels-Alder reaction of furan and maleic anhydride is a robust and illustrative example of a [4+2] cycloaddition. This application note provides a detailed, field-proven protocol for its synthesis, along with an in-depth discussion of the underlying mechanistic principles that govern the stereochemical outcome of the reaction. The provided protocol is optimized for the formation of the thermodynamically stable exo isomer and can be readily implemented in a standard organic chemistry laboratory. The resulting product serves as a versatile intermediate for further synthetic transformations.
References
- American Chemical Society. (n.d.). Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product. ACS Fall 2025.
- ResearchGate. (n.d.). Diels-Alder reaction of furan and maleic anhydride.
- ChemConnections. (n.d.). Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride.
- Zibo Anquan Chemical Co., Ltd. (2024, April 13). Diels alder reaction of furan and maleic anhydride.
- Chem Help ASAP. (2021, February 19). Intramolecular Diels-Alder cycloaddition on a furan ring [Video]. YouTube.
- OChemOnline. (2013, July 21). What's the Diels? Part II.
- Chemistry Stack Exchange. (2014, June 6). Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride?
- ECHEMI. (n.d.). Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride?
- Master Organic Chemistry. (2018, September 3). Diels-Alder Reaction: Kinetic and Thermodynamic Control.
- Alves, T. V., & Fernández, I. (2023). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry. DOI:10.1039/D3OB01343J.
- NIST. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. NIST Chemistry WebBook.
- PubChem. (n.d.). (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione.
- NIST. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. NIST Chemistry WebBook.
- PubChem. (n.d.). exo-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione.
- Tan, S., et al. (2025). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Turkish Journal of Chemistry.
- MDPI. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications.
- PubChem. (n.d.). 4,7-Diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione.
- CymitQuimica. (n.d.). 4,5,6,7-Tetrafluoroisobenzofuran-1,3-dione.
- PubChem. (n.d.). 3a,4,7,7a-Tetrahydro-isobenzofuran-1,3-dione.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 4. Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product - American Chemical Society [acs.digitellinc.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note and Protocol: The Diels-Alder Reaction of Furan and Maleic Anhydride
For: Researchers, scientists, and drug development professionals
Abstract
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of six-membered rings through a [4+2] cycloaddition. This application note presents a detailed guide to the classic, yet mechanistically rich, reaction between furan and maleic anhydride. We delve into the underlying principles of pericyclic reactions, explore the critical concepts of kinetic versus thermodynamic control that dictate the stereochemical outcome (endo vs. exo), and provide a robust, step-by-step experimental protocol for the synthesis of the Diels-Alder adduct. This document is designed to serve as a practical and educational resource, offering insights into experimental design, execution, and product characterization, grounded in established scientific literature.
Introduction: The Significance of the Furan-Maleic Anhydride Reaction
The Diels-Alder reaction, first documented by Otto Diels and Kurt Alder in 1928, is a concerted cycloaddition between a conjugated diene and a substituted alkene (the dienophile) to form a cyclohexene derivative.[1] Its synthetic utility is immense, enabling the stereospecific formation of two new carbon-carbon bonds in a single, atom-economical step.[2] This reaction is fundamental in the synthesis of complex natural products, including steroids and alkaloids, and in the creation of novel polymeric materials.[1][3]
The specific reaction between furan (the diene) and maleic anhydride (the dienophile) is a classic example frequently featured in academic and industrial settings. It serves as an excellent model for understanding several key principles:
-
Pericyclic Reactions: The concerted mechanism where bond formation and breaking occur simultaneously in a cyclic transition state.[4]
-
Frontier Molecular Orbital (FMO) Theory: Explaining the reactivity and stereoselectivity through the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
-
Kinetic vs. Thermodynamic Control: This reaction uniquely demonstrates how experimental conditions can favor either the kinetically preferred (faster forming, less stable) endo adduct or the thermodynamically favored (slower forming, more stable) exo adduct.[5][6]
-
Reversibility: The aromaticity of furan contributes to the relatively low stability of the adduct, making the retro-Diels-Alder reaction accessible under moderate conditions, a key feature for understanding reaction equilibrium.[6][7]
This guide will provide the necessary protocols to successfully synthesize and characterize the product of this foundational reaction, emphasizing the causality behind the experimental choices.
Mechanistic Insights: Kinetic and Thermodynamic Pathways
The reaction proceeds via a [4+2] cycloaddition, where the 4 π-electrons of the furan and the 2 π-electrons of the maleic anhydride reorganize to form a new six-membered ring containing two new sigma bonds.[1]
The Concerted Pericyclic Mechanism
The reaction is believed to occur in a single step without the formation of intermediates, passing through a cyclic transition state.[4] This concerted nature is a hallmark of pericyclic reactions and is governed by the conservation of orbital symmetry.
Endo vs. Exo Stereoselectivity: A Tale of Two Products
When cyclic dienes and dienophiles react, two diastereomeric products can be formed: endo and exo.[8]
-
Endo Adduct: The substituent(s) on the dienophile are oriented syn (on the same side) to the longest bridge of the newly formed bicyclic system.
-
Exo Adduct: The substituent(s) on the dienophile are oriented anti (on the opposite side) to the longest bridge.
In most Diels-Alder reactions, the endo product is the kinetically favored product. This preference is often explained by "secondary orbital interactions" in the transition state, where the electron-withdrawing groups of the dienophile favorably interact with the developing π-bond of the diene.[9]
However, the reaction between furan and maleic anhydride is a classic exception where the thermodynamic product is predominantly isolated under equilibrium conditions.[5]
-
Kinetic Product (endo): Forms faster (lower activation energy), but is less stable due to steric hindrance.[5][9] Its formation is favored at lower temperatures and shorter reaction times.
-
Thermodynamic Product (exo): Forms slower (higher activation energy), but is more stable.[5] Given sufficient time and/or thermal energy, the initially formed endo adduct can undergo a retro-Diels-Alder reaction back to the starting materials, which can then re-react to form the more stable exo product.[6] The exo adduct is sterically less hindered and therefore at a lower energy state.[6]
The rate of formation for the endo product is significantly faster, but the reaction is reversible.[5] The exo product is thermodynamically more stable by approximately 1.9 kcal/mol.[5][9] Therefore, allowing the reaction to equilibrate over time will result in the accumulation of the exo isomer.[10]
Experimental Protocol
This protocol is designed for the synthesis of the thermodynamically favored exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Notes |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | 4.0 g (40.8 mmol) | Corrosive, skin irritant. [2] Handle in a fume hood. |
| Furan | C₄H₄O | 68.07 | 3.0 mL (41.1 mmol) | Flammable, toxic. Handle in a fume hood. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~10 mL | Solvent for reaction. |
| Hexanes | C₆H₁₄ | 86.18 | ~10-15 mL | For recrystallization. |
Apparatus
-
50 mL Round-bottom flask
-
Magnetic stir bar and stir plate
-
Condenser (optional, for longer reflux)
-
Glass vials or Erlenmeyer flask for crystallization
-
Hirsch or Büchner funnel for vacuum filtration
-
Filtration flask
-
NMR tubes, IR spectrometer, Melting point apparatus
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and compatible chemical-resistant gloves.[11]
-
Fume Hood: Both furan and maleic anhydride are hazardous.[11][12] All steps involving the handling of these reagents and the reaction itself must be performed in a certified chemical fume hood.[11]
-
Maleic Anhydride: Corrosive and causes severe skin burns and eye damage.[13][14] It is also a respiratory irritant and moisture sensitive.[11][15] Avoid inhalation of dust.
-
Furan: Highly flammable liquid and vapor. It is toxic if swallowed or inhaled.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
Step-by-Step Procedure
-
Reagent Preparation: In a 50 mL round-bottom flask containing a magnetic stir bar, add 4.0 g of maleic anhydride.
-
Dissolution: Add approximately 10 mL of tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature until the maleic anhydride is completely dissolved.[16]
-
Addition of Furan: In the fume hood, carefully add 3.0 mL of furan to the stirring solution.[16]
-
Causality: Furan is the diene and is added to the dienophile solution. The reaction is often exothermic, so controlled addition may be necessary for larger scales.[17]
-
-
Reaction: Loosely cap the flask (or attach a condenser) and allow the solution to stir at room temperature. For the formation of the thermodynamic exo product, the reaction should be allowed to proceed for an extended period. A common procedure is to let it stand for several days to a week.[3][10]
-
Crystallization & Isolation:
-
After the reaction period (e.g., 48 hours to 7 days), crystals of the product may have already formed.[16] If not, crystallization can be induced.
-
Place the flask in an ice bath for 10-15 minutes to maximize crystal formation.[16]
-
If crystallization is slow, you can add a small amount of hexanes dropwise until the solution becomes cloudy, then allow it to stand.[10]
-
Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.[16]
-
-
Washing and Drying: Wash the collected crystals with a small amount of cold THF or a THF/hexane mixture to remove any unreacted starting materials.
-
Causality: Washing with a cold solvent minimizes the dissolution of the desired product while removing soluble impurities.
-
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Determine the final mass and calculate the percent yield. The product is exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.[3]
Product Characterization
Physical Properties
-
Appearance: White crystalline solid.[17]
-
Melting Point: The expected melting point of the exo adduct is approximately 116-117 °C.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: The IR spectrum is a key tool for confirming the formation of the anhydride product.
| Wavenumber (cm⁻¹) | Functional Group | Bond Vibration |
| ~3100 - 3000 | Alkene | =C-H stretch |
| ~1860 & ~1780 | Anhydride | C=O symmetric & asymmetric stretch |
| ~1240 | Anhydride / Ether | C-O stretch |
Analysis: The two distinct carbonyl (C=O) peaks are characteristic of a cyclic anhydride. The absence of a broad O-H stretch (around 3300 cm⁻¹) indicates the anhydride has not hydrolyzed.[18][19]
¹H NMR Spectroscopy: Proton NMR is crucial for distinguishing between the endo and exo isomers based on the coupling constants and chemical shifts of the bridgehead and vinyl protons. For the expected exo product (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.5 | s | 2H | Vinyl protons (H₅, H₆) |
| ~5.4 | s | 2H | Bridgehead protons (H₁, H₄) |
| ~3.2 | s | 2H | Protons α to carbonyls (H₂, H₃) |
Analysis: The simplicity of the spectrum for the exo isomer is due to its high degree of symmetry.[10] The key differentiator often lies in the coupling constants between protons on the bicyclic system, which differ due to the distinct dihedral angles in the endo and exo forms, as described by the Karplus equation.[20]
Conclusion
The Diels-Alder reaction between furan and maleic anhydride is a fundamentally important transformation that provides a practical platform for exploring advanced concepts in organic chemistry. This application note has detailed a reliable protocol for the synthesis of the thermodynamically stable exo adduct, emphasizing the mechanistic rationale behind the experimental design. By understanding the principles of kinetic and thermodynamic control, researchers can effectively manipulate reaction conditions to achieve desired stereochemical outcomes. The characterization techniques outlined provide a clear pathway for product validation, ensuring the integrity of the experimental results. This guide serves as a comprehensive resource for the successful execution and understanding of this classic cycloaddition.
References
-
Diels Alder Lab. (n.d.). Scribd. Retrieved from [Link]
-
Diels alder reaction of furan and maleic anhydride. (2024, April 13). Zibo Anquan Chemical Co., Ltd. Retrieved from [Link]
-
Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. (n.d.). chemconnections.org. Retrieved from [Link]
-
Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride? (2014, June 6). Chemistry Stack Exchange. Retrieved from [Link]
-
Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. (n.d.). Sciforum. Retrieved from [Link]
-
Synthesis of hyaluronated poly(exo-7-oxabicyclo[2.2.1]hept-5-en-2,3... (n.d.). ResearchGate. Retrieved from [Link]
-
intramolecular Diels-Alder cycloaddition on a furan ring. (2021, February 19). YouTube. Retrieved from [Link]
-
An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions. (2006, May 24). ACS Publications. Retrieved from [Link]
-
Endo and Exo Reactivity in the Diels Alder Reaction. (2021, June 10). Chemistry LibreTexts. Retrieved from [Link]
-
Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product. (n.d.). ACS Fall 2025. Retrieved from [Link]
-
Safety Guideline. (n.d.). ChemTrack.org. Retrieved from [Link]
-
Write the chemical equation for the reaction of maleic anhydride and furan. (2023, May 10). Brainly. Retrieved from [Link]
-
Insights into the Diels-Alder Reaction of Furan with Maleic Anhydride from Its Prereactive Intermediate. (2023, January 19). PubMed. Retrieved from [Link]
-
Diels-Alder Reaction: Kinetic and Thermodynamic Control. (2018, September 3). Master Organic Chemistry. Retrieved from [Link]
-
Diels Alder Reaction with Furan and Maleic Anhydride. (2023, December 14). Docsity. Retrieved from [Link]
-
Diels-Alder Reaction: Furan & Maleic Anhydride. (n.d.). Scribd. Retrieved from [Link]
-
Mechanism of the Diels-Alder reaction. Studies of the addition of maleic anhydride to furan and methylfurans. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Furan and Maleic Anhydride Reaction Mechanism Explained. (2024, April 28). News. Retrieved from [Link]
-
Insights into the Diels–Alder Reaction of Furan with Maleic Anhydride from Its Prereactive Intermediate. (n.d.). ResearchGate. Retrieved from [Link]
-
An NMR Study of The Reaction of Furan With Maleic Anhydride and Maleic Acid. (n.d.). Scribd. Retrieved from [Link]
-
Synthesis of hyaluronated poly(exo-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride) brushes via a combination of surface-initiated ring-opening metathesis polymerization and thiol-ene click reaction. (2020, November). ResearchGate. Retrieved from [Link]
-
Diels–Alder reactions between maleic anhydride and furan derivatives in supercritical CO2. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Safety Data Sheet: maleic anhydride. (n.d.). Valudor Products. Retrieved from [Link]
-
Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. (n.d.). MDPI. Retrieved from [Link]
-
The reactions of interest. We studied the retro Diels-Alder reactions... (n.d.). ResearchGate. Retrieved from [Link]
-
The Mechanism of the Diels-Alder Reaction of 2-Methylfuran with Maleic Anhydride. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Radical Polymerization of Furan with Maleic Anhydride through the Diels—Alder Adduct. (n.d.). SciSpace. Retrieved from [Link]
-
Analyze the following IR spectrum for a furan-maleic anhydride adduct. (2023, October 5). Chegg. Retrieved from [Link]
-
Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. (n.d.). RSC Publishing. Retrieved from [Link]
-
Need help analyzing this IR spectrum of the product... (2020, September 11). Chegg. Retrieved from [Link]
-
Theoretical Study of Diels -Alder Reactions of Furan and its some Derivatives with Maleic Anhydride in Gas Phase. (2018, September 30). Latakia University Journal. Retrieved from [Link]
-
Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. (n.d.). ResearchGate. Retrieved from [Link]
-
Here is my 1H NMR spectrum of the product of Maleic anhydride and furan... (2019, February 6). Chegg. Retrieved from [Link]
-
Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. (2024, February 5). MDPI. Retrieved from [Link]
-
(PDF) An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions. (2006, August 6). ResearchGate. Retrieved from [Link]
Sources
- 1. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 2. chemconnections.org [chemconnections.org]
- 3. sciforum.net [sciforum.net]
- 4. Furan and Maleic Anhydride Reaction Mechanism Explained - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 5. echemi.com [echemi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. scribd.com [scribd.com]
- 11. chemtrack.org [chemtrack.org]
- 12. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 16. docsity.com [docsity.com]
- 17. scribd.com [scribd.com]
- 18. Solved Analyze the following IR spectrum for a furan-maleic | Chegg.com [chegg.com]
- 19. chegg.com [chegg.com]
- 20. public.websites.umich.edu [public.websites.umich.edu]
Applications of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione in Polymer Science: A Detailed Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione, more commonly known by its synonym bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, is a versatile bicyclic monomer that has garnered significant interest in the field of polymer science. Its rigid, non-aromatic structure offers a unique combination of properties that can be imparted to a variety of polymer systems. This guide provides an in-depth exploration of its applications, complete with detailed application notes and experimental protocols for its use in the synthesis of high-performance polymers, including polyimides, epoxy resins, and vinyl copolymers. The unique bridged aliphatic ring structure of this monomer is key to its utility, offering a route to polymers with enhanced thermal stability, improved mechanical properties, and desirable optical characteristics.
This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique properties of this monomer in their work. While direct, detailed protocols for bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride are not extensively available in peer-reviewed literature, this guide provides protocols for closely related and structurally similar analogs. These protocols are intended to serve as a robust starting point for the development of novel polymers based on the title compound.
Core Applications in Polymer Science
The primary applications of this compound in polymer science can be categorized into three main areas:
-
Monomer for High-Performance Polyimides: The dianhydride functionality allows it to react with diamines to form polyimides. The incorporation of its alicyclic structure can disrupt chain packing, leading to increased solubility and optical transparency in the final polymer, without significantly compromising thermal stability.
-
Curing Agent for Epoxy Resins: As a dicarboxylic anhydride, it can be used as a hardener or curing agent for epoxy resins.[1] The reaction between the anhydride and the epoxy groups, often catalyzed by a tertiary amine, forms a highly crosslinked thermoset polymer with improved thermal and mechanical properties.[1][2]
-
Monomer in Vinyl Copolymerization: The presence of a double bond in the bicyclic ring system allows for its participation in free-radical polymerization with other vinyl monomers, such as styrene. This enables the incorporation of its rigid structure into thermoplastic materials, modifying their properties.
Application 1: High-Performance Polyimides
The synthesis of polyimides from dianhydrides and diamines is a well-established method for producing high-performance materials with exceptional thermal stability.[3][4] The use of alicyclic dianhydrides like bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride can lead to polyimides with improved solubility and optical clarity compared to their fully aromatic counterparts.[5]
Causality of Experimental Choices
The synthesis of polyimides is typically a two-step process involving the formation of a poly(amic acid) intermediate, followed by cyclodehydration (imidization) to form the final polyimide.[3] The choice of solvent, reaction temperature, and imidization method are critical for achieving a high molecular weight and desirable properties in the final polymer. Aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) are used to keep the poly(amic acid) in solution. Chemical imidization at lower temperatures can sometimes be preferable to thermal imidization at high temperatures to avoid potential side reactions.
Experimental Protocol: Two-Step Synthesis of a Polyimide from a Related Alicyclic Dianhydride
This protocol is adapted from the synthesis of polyimides using bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride and is expected to be a good starting point for the title compound.[1]
Materials:
-
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
-
4,4'-Oxydianiline (ODA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine
-
Acetic anhydride
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Poly(amic acid) Synthesis:
-
In a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 10 mmol of 4,4'-oxydianiline (ODA) in 30 mL of anhydrous NMP.
-
Once the diamine is fully dissolved, slowly add an equimolar amount (10 mmol) of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride in powder form to the solution under a nitrogen atmosphere.
-
Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add 40 mmol of acetic anhydride and 20 mmol of pyridine.
-
Heat the mixture to 80°C and maintain for 2 hours to effect cyclodehydration.
-
After cooling to room temperature, precipitate the polyimide by pouring the solution into 500 mL of vigorously stirred methanol.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 100°C for 12 hours.
-
Expected Properties of Polyimides Containing Bicyclic Moieties
The incorporation of bicyclic units into the polyimide backbone has a significant impact on their properties. The table below summarizes typical properties of polyimides synthesized from a related alicyclic dianhydride, bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTDA), with various aromatic diamines.[3]
| Polyimide (BTDA + Diamine) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (°C) | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 4,4'-(9-fluorenylidene)dianiline (BTDA-FND) | >350 | >430 | - | - | - |
| 2,2-bis(4-aminophenyl)hexafluoropropane (BTDA-HFA) | 272 | >400 | - | - | - |
| 3,3',5,5'-tetramethyl-4,4'-diaminodiphenylmethane (BTDA-MIMA) | 355 | >400 | - | - | - |
| 4,4'-(1,3-phenylenedioxy)dianiline (BTDA-TPM) | 295 | >400 | - | - | - |
| 3,3,3′,3′-tetramethyl-1,1′-spirobisindane-5,5′-diamino-6,6′-diol (BC-SBIDA) | - | ~420 | 1.15-1.4 | 27-28 | 2-4 |
Note: Data for BTDA-FND, BTDA-HFA, BTDA-MIMA, and BTDA-TPM from[3]. Data for BC-SBIDA from[6].
Logical Relationship Diagram
Caption: Two-step synthesis of polyimides.
Application 2: Curing Agent for Epoxy Resins
Anhydride-cured epoxy systems are known for their excellent thermal stability, low shrinkage, and good electrical insulating properties.[7][8] Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride can serve as an effective curing agent for epoxy resins, such as those based on bisphenol A diglycidyl ether (DGEBA).
Causality of Experimental Choices
The curing of epoxy resins with anhydrides involves the ring-opening of the anhydride by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group. A catalyst, typically a tertiary amine, is used to accelerate the reaction. The stoichiometry between the anhydride and epoxy groups is crucial for achieving optimal crosslinking and final properties. A multi-step curing schedule with a post-cure at a higher temperature is often employed to ensure complete reaction and development of the full network structure.[7]
Experimental Protocol: Curing of a Bisphenol A Epoxy Resin
This protocol is based on a similar bicyclic anhydride curing agent and provides a solid framework for experimentation.[9]
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., Epon 828)
-
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
-
Tris(dimethylaminomethyl)phenol (as an accelerator)
-
Aluminum molds
Procedure:
-
Formulation:
-
In a suitable container, combine 100 parts by weight of the DGEBA epoxy resin with a stoichiometric amount of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride. The exact amount of anhydride should be calculated based on the epoxy equivalent weight (EEW) of the resin and the molecular weight of the anhydride.
-
Add 1-2 parts per hundred parts of resin (phr) of tris(dimethylaminomethyl)phenol as an accelerator.
-
Thoroughly mix the components at room temperature until a homogeneous solution is obtained. The mixture should have a low viscosity suitable for casting.
-
-
Casting and Curing:
-
Pour the mixture into pre-heated aluminum molds.
-
Cure the castings in an oven using a staged curing cycle: 2 hours at 120°C, followed by 4 hours at 160°C.
-
For optimal properties, a post-cure of up to 16 hours at 180-200°C may be beneficial.[7]
-
Allow the molds to cool slowly to room temperature before demolding the cured epoxy parts.
-
Expected Properties of Anhydride-Cured Epoxy Resins
The use of bicyclic anhydrides as curing agents can significantly enhance the mechanical properties of epoxy resins. The table below presents data for an epoxy resin cured with a related allyl-substituted bicyclic anhydride.[9]
| Property | Value |
| Bending Strength | 12.7 kg/mm ² |
| Impact Bending Strength | 7.7 cm· kg/cm ² |
| Mechanical Shape Stability (Martens) | 112 °C |
Note: Data from[9] for an epoxy resin cured with 7-allyl-bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride.
Experimental Workflow Diagram
Caption: Free-radical copolymerization mechanism.
Conclusion
This compound is a highly promising monomer for the development of advanced polymer materials. Its rigid, alicyclic structure provides a pathway to polymers with enhanced thermal stability, mechanical strength, and optical properties. While detailed, peer-reviewed protocols for this specific monomer are somewhat limited, the information provided in this guide, based on closely related and well-characterized analogs, offers a strong foundation for researchers to begin their investigations. The experimental procedures outlined for the synthesis of polyimides, the curing of epoxy resins, and the free-radical copolymerization with vinyl monomers can be adapted to explore the full potential of this versatile building block in creating next-generation polymers.
References
-
Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. (2024). MDPI. [Link]
-
Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. (2024). MDPI. [Link]
- Bicyclo (2. 2. 1)hept-5-ene-2, 3-dicarboxylic acid anhydrides. (1963).
-
Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. (2024). ResearchGate. [Link]
-
Behavior of polyimides based on bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride under thermal treatment. (2025). ResearchGate. [Link]
-
cis-Bicyclo[2.2.2]oct-5-en-2,3-dicarboxylic acid, anhydride. (n.d.). Cheméo. [Link]
- Novel tetracarboxylic dianhydride, and polyimide and polyimide copolymer obtained from said acid dianhydride. (2016).
-
One-Pot Polyimide Synthesis in Carboxylic Acid Medium. (2025). ResearchGate. [Link]
-
Synthesis and characterization of novel high temperature structural adhesives based on nadic end capped MDA-BTDA-ODA copolyimide. (2018). SciSpace. [Link]
-
Synthesis and Characterization of Fully Aliphatic Polyimides from an Aliphatic Dianhydride with Piperazine Spacer for Enhanced Solubility, Transparency, and Low Dielectric Constant. (2025). ResearchGate. [Link]
-
Synthesis and Characterization of Organo-Soluble Polyimides Derived from Alicyclic Dianhydrides and a Dihydroxyl-Functionalized Spirobisindane Diamine. (2018). ACS Publications. [Link]
-
Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. (2024). MDPI. [Link]
-
Free radical copolymerization of styrene and maleic anhydride : kinetic studies at low and intermediate conversion. (1994). TUE Research Portal. [Link]
-
Bicyclo[2.2.2]oct-5-ene-2, 3-dicarboxylic Anhydride, min 98% (GC), 1 gram. (n.d.). CP Lab Chemicals. [Link]
-
Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct…. (n.d.). OUCI. [Link]
-
Formulation Guide - Anhydride Curatives for Epoxy Systems. (n.d.). Tri-iso. [Link]
-
Curing Regime-Modulating Insulation Performance of Anhydride-Cured Epoxy Resin: A Review. (2022). NIH. [Link]
-
Thermal Conductivities and Mechanical Properties of Epoxy Resin as a Function of the Degree of Cross-linking. (2021). arXiv. [Link]
-
Bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic Anhydride. (n.d.). PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anhydride Curing of Alicyclic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tri-iso.com [tri-iso.com]
- 8. Curing Regime-Modulating Insulation Performance of Anhydride-Cured Epoxy Resin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Application Notes & Protocols: 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione as a High-Performance Epoxy Resin Hardener
Introduction and Scientific Context
4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione, a cyclic dicarboxylic anhydride, serves as a highly effective hardening agent for epoxy resin systems. Its rigid, bridged-ring structure imparts exceptional thermal stability, high glass transition temperature (Tg), and excellent mechanical properties to the cured polymer network. These characteristics make it a preferred choice for demanding applications in advanced composites, high-performance adhesives, and encapsulation for electronic components where long-term performance under thermal stress is critical.[1]
Unlike amine-based curing agents that can cure at ambient temperatures, anhydride hardeners require elevated temperatures to initiate and complete the cross-linking reaction.[1] This provides a significant processing advantage: extended pot life and low mixed-system viscosity at room temperature, facilitating easier impregnation of fiber reinforcements and void-free casting.[2] This document provides a comprehensive guide to the chemistry, formulation, and application of this hardener for researchers and professionals in materials science and product development.
The Chemistry of Anhydride Curing
The curing of an epoxy resin with a cyclic anhydride is a complex, multi-step process that is fundamentally different from amine-based curing. The reaction is not a direct addition of the anhydride to the epoxy ring. Instead, it requires an initiator, typically a source of hydroxyl (-OH) groups, to begin the polymerization cascade.[1][3]
The three primary reactions involved are:
-
Initiation (Ring-Opening): The process begins when a hydroxyl group attacks the carbonyl carbon of the anhydride ring. This hydroxyl group can originate from the epoxy resin backbone itself (e.g., in higher molecular weight Bisphenol A resins), trace moisture, or an intentionally added alcohol or catalyst.[1][4] This reaction opens the anhydride ring to form a monoester with a free carboxylic acid group.
-
Propagation (Esterification): The newly formed carboxylic acid group then reacts with an epoxy (oxirane) ring. This reaction opens the epoxy ring and forms a diester linkage, crucially regenerating another hydroxyl group in the process.[4]
-
Cross-linking: This regenerated hydroxyl group is now available to react with another anhydride molecule, perpetuating the cycle and building a highly cross-linked, three-dimensional polymer network.[4]
A tertiary amine is often used as a catalyst to accelerate the curing process. The proposed mechanism involves the tertiary amine reacting with the epoxy group to form a zwitterion, which then reacts with the anhydride.[5]
A potential competing reaction is etherification (homopolymerization), where an epoxy group reacts with a hydroxyl group.[3][4] This reaction is more prevalent when the anhydride-to-epoxy ratio is low or when certain acidic catalysts are used.[3]
Visualization: Curing Reaction Pathway
Caption: Curing mechanism of epoxy resin with an anhydride hardener.
Formulation Development and Stoichiometry
The performance of the final cured product is highly dependent on the precise ratio of hardener to epoxy resin. This is calculated based on the Anhydride Equivalent Weight (AEW) of the hardener and the Epoxy Equivalent Weight (EEW) of the resin.
-
Epoxy Equivalent Weight (EEW): The mass of resin in grams that contains one mole of epoxy groups. This value is provided by the resin manufacturer.
-
Anhydride Equivalent Weight (AEW): The molecular weight of the anhydride divided by the number of anhydride groups per molecule. For this compound, there is one anhydride group per molecule, so the AEW is equal to its molecular weight.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₀H₁₀O₃ | [6] |
| Molecular Weight (MW) | 178.18 g/mol | [6] |
| Anhydride Equivalent Weight (AEW) | 178.18 g/mol | Calculated |
| Appearance | White to off-white solid/powder |
The stoichiometric amount of hardener required, expressed as parts per hundred resin (phr), is calculated as follows:
phr of Anhydride = (AEW / EEW) * 100
Causality Behind the Ratio: While stoichiometry provides a theoretical starting point, the optimal anhydride-to-epoxy (A/E) ratio is often determined empirically.[1] Ratios are typically adjusted between 0.8 to 1.1 (A/E) to balance properties.
-
A/E < 1.0 (Anhydride-lean): May promote the etherification side reaction, which can, in some cases, improve thermal stability but may lead to a more brittle matrix.[3]
-
A/E > 1.0 (Anhydride-rich): Ensures all epoxy groups are consumed via esterification but may leave unreacted anhydride, potentially affecting moisture resistance.
Experimental Protocols
Safety Precautions
Mandatory: Before beginning any work, consult the Safety Data Sheet (SDS). This compound is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Wear safety goggles, nitrile gloves, and a lab coat.[7]
-
Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place. Anhydrides are sensitive to moisture and can revert to their diacid form, which will alter their reactivity.[3]
Protocol 1: Preparation of an Epoxy-Anhydride Formulation
This protocol details the preparation of a 100-gram batch using a standard liquid Bisphenol A epoxy resin (DGEBA) with an EEW of 187 g/eq.
Materials:
-
Liquid Epoxy Resin (DGEBA, EEW = 187 g/eq)
-
This compound (AEW = 178.18 g/eq)
-
Accelerator (e.g., 2-Ethyl-4-methylimidazole or similar tertiary amine)
-
Disposable mixing cups, stirring rods, and a vacuum desiccator
-
Top-pan balance (accurate to 0.01 g)
-
Heating mantle or oven capable of maintaining 80°C ± 2°C
Procedure:
-
Calculate Component Masses (Example for A/E ratio of 0.9):
-
Stoichiometric phr = (178.18 / 187) * 100 = 95.3 phr
-
Adjusted phr for A/E of 0.9 = 95.3 * 0.9 = 85.8 phr
-
Resin Mass: To make a ~100 g batch, we can use the ratio. Mass Resin = 100 g / (1 + 0.858) ≈ 53.8 g
-
Hardener Mass: Mass Hardener = 53.8 g * 0.858 ≈ 46.2 g
-
Accelerator Mass: Typically added at 0.5 - 2.0 phr. For 1 phr: 53.8 g * 0.01 = 0.54 g
-
-
Pre-heating and Melting:
-
Place the container with the weighed epoxy resin into an oven or on a heating mantle set to 80°C.
-
The anhydride hardener is a solid. Gently heat it in a separate container to just above its melting point to facilitate mixing. Rationale: Pre-heating the components lowers their viscosity, ensuring a homogenous mixture and preventing premature crystallization of the hardener.
-
-
Mixing:
-
Slowly add the molten anhydride hardener to the pre-heated epoxy resin.
-
Mix thoroughly with a clean stirring rod for 5-10 minutes until the mixture is completely uniform and clear.
-
Add the calculated amount of accelerator and continue to mix for another 2-3 minutes.
-
-
Degassing:
-
Place the mixing cup containing the formulation into a vacuum desiccator.
-
Apply vacuum slowly to avoid excessive bubbling. Hold under full vacuum for 10-15 minutes or until bubbling subsides. Rationale: This step is critical to remove entrapped air, which can cause voids in the cured material, significantly compromising its mechanical and dielectric properties.
-
Protocol 2: Curing and Post-Curing
The cure cycle has a profound effect on the final properties of the material.[3][4] A multi-stage cure is typically employed to manage exothermic reactions and achieve maximum cross-linking.
Equipment:
-
Programmable laboratory oven
Procedure:
-
Pouring: Pour the degassed mixture into the desired mold or onto the substrate to be coated.
-
Initial Cure (Gelation): Place the assembly into an oven pre-heated to a moderate temperature.
-
Typical Cycle: 2 hours at 90°C.[4] Rationale: A lower initial temperature allows the resin to gel without a violent exotherm, which could cause internal stresses or degradation.
-
-
Post-Cure (Full Cross-linking): After the initial cure, ramp the oven temperature up for the post-cure stage.
-
Typical Cycle: 4 hours at 165°C, followed by an optional stage of up to 16 hours at 200°C for maximum performance.[4] Rationale: The high-temperature post-cure provides the thermal energy needed to complete the reaction of all functional groups, maximizing the glass transition temperature (Tg) and enhancing mechanical strength and chemical resistance.[4]
-
-
Cooling: After the post-cure is complete, turn off the oven and allow the part to cool slowly to room temperature inside the oven. Rationale: Slow cooling prevents thermal shock and minimizes the buildup of internal stresses in the final product.
Visualization: Experimental Workflow
Caption: General workflow for preparing and curing an anhydride-epoxy system.
Summary of Formulation Parameters and Expected Properties
The following table provides a starting point for formulation development. Actual results will vary based on the specific epoxy resin, accelerator, and cure cycle used.
| Parameter | Recommended Range | Rationale / Expected Outcome |
| A/E Ratio | 0.85 - 1.0 | A ratio near 0.9 often provides a good balance of high Tg and toughness. |
| Accelerator Level | 0.5 - 2.0 phr | Higher levels decrease gel time and cure temperature but can reduce pot life. |
| Initial Cure | 1-2 hours @ 80-120°C | Controls exotherm and allows for proper gelation.[4] |
| Post-Cure | 2-8 hours @ 150-200°C | Develops ultimate thermal and mechanical properties. Higher temp/longer time generally increases Tg.[4] |
| Expected Tg | 150 - 200°C+ | Highly dependent on post-cure conditions and resin backbone structure. |
References
-
Tri-iso, "Formulation Guide - Anhydride Curatives for Epoxy Systems." [Online]. Available: [Link]
-
Epoxy Channel, "Anhydrides Curing Agents - Session 28." YouTube, 15-Apr-2024. [Online]. Available: [Link]
-
Applied Poleramic, Inc., "ANHYDRIDE CURED-EPOXY MATRICES." [Online]. Available: [Link]
-
L. Matejka et al., "Curing epoxy resins with anhydrides. Model reactions and reaction mechanism," Die Makromolekulare Chemie, 1982. [Online]. Available: [Link]
-
AZoM, "Formulating Tips for Epoxy-Anhydride Cure Systems." [Online]. 09-May-2019. Available: [Link]
-
PubChem, "(3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione." National Center for Biotechnology Information. [Online]. Available: [Link]
Sources
- 1. azom.com [azom.com]
- 2. youtube.com [youtube.com]
- 3. appliedpoleramic.com [appliedpoleramic.com]
- 4. tri-iso.com [tri-iso.com]
- 5. researchgate.net [researchgate.net]
- 6. (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione | C10H10O3 | CID 12236991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: Synthesis of Derivatives from 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione
Abstract: This document provides a detailed guide for the synthesis of functional derivatives from 4,5,6,7-tetrahydro-4,7-ethanoisobenzofuran-1,3-dione. This versatile bicyclic anhydride, a product of the Diels-Alder reaction, serves as a pivotal starting material in various fields, including advanced polymer synthesis and medicinal chemistry.[1][2][3] Its strained ring system and dual reactive sites—the cyclic anhydride and the carbon-carbon double bond—offer a rich landscape for chemical modification.[4] This guide presents field-proven protocols for imidation, esterification, and alkene hydrogenation, complete with mechanistic insights, step-by-step methodologies, and validation checkpoints for researchers in organic synthesis and drug development.
Core Molecular Structure and Reactivity
This compound (MW: 178.18 g/mol , CAS: 24327-08-0) is a bicyclic compound whose structure contains two key reactive centers.[5][6] Understanding these centers is fundamental to designing successful synthetic strategies.
-
The Cyclic Anhydride: This is the primary site for derivatization. The two electrophilic carbonyl carbons are susceptible to nucleophilic acyl substitution.[7][8] This pathway allows for ring-opening reactions with a wide range of nucleophiles, such as amines and alcohols, to form dicarboxylic acid derivatives which can then be used or cyclized.[9][10]
-
The Bicyclo[2.2.2]octene Alkene: The carbon-carbon double bond within the strained bicyclic system is available for various addition reactions. This allows for modifications to the core scaffold, such as saturation via hydrogenation or functionalization through epoxidation or dihydroxylation, without altering the anhydride (or its derivative).
Caption: Key reactive sites on the parent molecule.
Key Synthetic Protocols
The following protocols are designed as robust starting points for laboratory synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of N-Substituted Imides via Amine Condensation
The conversion of the anhydride to an imide is a cornerstone reaction, widely used in the synthesis of monomers for high-performance polymers and as intermediates for pharmaceuticals.[11] The reaction is a two-step process: (1) ring-opening to form a transient amic acid intermediate, followed by (2) cyclodehydration to yield the final imide.
Expertise & Causality: The choice of method for the second step (cyclization) is critical. Thermal dehydration is simple but requires high temperatures. Chemical dehydration using agents like acetic anhydride with a sodium acetate catalyst is often more efficient and proceeds under milder conditions, preserving sensitive functionalities on the amine substrate.
Experimental Protocol:
-
Step 1: Amic Acid Formation.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethyl acetate or glacial acetic acid, ~5-10 mL per gram of anhydride).
-
To this stirring solution, add the primary amine (R-NH₂, 1.0 eq) dropwise. If the amine is a solid, it can be dissolved in a minimum amount of the same solvent.
-
The reaction is often exothermic. Maintain the temperature at room temperature. A white precipitate of the amic acid intermediate should form within 1-2 hours.[12]
-
Self-Validation: The formation of the precipitate is a strong indicator of a successful first step. The reaction can be monitored by TLC, observing the consumption of the starting anhydride.
-
-
Step 2: Cyclodehydration to Imide.
-
To the slurry from Step 1, add acetic anhydride (1.5 eq) and a catalytic amount of anhydrous sodium acetate (~0.1 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 1-2 hours. The slurry should dissolve as the amic acid converts to the soluble imide.
-
Self-Validation: Monitor the reaction by TLC until the amic acid spot disappears. The progress can also be tracked by IR spectroscopy; observe the disappearance of broad carboxylic acid O-H stretches and the appearance of characteristic imide C=O stretches (~1770 and 1700 cm⁻¹).
-
Work-up & Purification: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring. The imide product will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the pure N-substituted imide.
-
Caption: Workflow for N-Substituted Imide Synthesis.
Protocol 2: Diester Synthesis via Ring-Opening with Alcohols
This protocol yields diesters, which are valuable as plasticizers or as monomers for polyesters. The reaction involves a two-stage alcoholysis. The first ring-opening step is often facile, while the second esterification of the resulting carboxylic acid typically requires acid catalysis and heat to drive the reaction to completion.
Expertise & Causality: Direct conversion to a diester in one pot is achieved using a large excess of the alcohol, which acts as both nucleophile and solvent. An acid catalyst (like H₂SO₄ or p-TsOH) is essential to protonate the carboxylic acid intermediate, making it more electrophilic and facilitating the final esterification step under equilibrium conditions (Le Châtelier's principle).
Experimental Protocol:
-
Reaction Setup:
-
Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add a large excess of the desired alcohol (R-OH), which will serve as the reactant and solvent (e.g., 20-30 eq).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~1-2 mol%) or p-toluenesulfonic acid (p-TsOH).
-
Causality: The acid catalyst is crucial for the second esterification step. Without it, the reaction will likely stall at the monoester stage.[7][9]
-
-
Reaction Execution:
-
Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress should be monitored.
-
Self-Validation: Use TLC (staining with an indicator like KMnO₄ if the product is UV-inactive) to track the disappearance of the starting material and the intermediate monoester. The reaction can also be monitored by ¹H NMR of aliquots, observing the appearance of new alkoxy (-OCH₂R) signals.
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude diester.
-
Purify the product by column chromatography on silica gel or by vacuum distillation if it is a liquid.
-
Caption: Workflow for Diester Synthesis.
Protocol 3: Saturation of the Alkene via Catalytic Hydrogenation
This procedure modifies the core scaffold by reducing the C=C double bond, yielding the corresponding saturated bicyclic anhydride derivative. This can be useful for creating more flexible polymer backbones or for applications where the unsaturation is undesirable.
Expertise & Causality: Palladium on activated carbon (Pd/C) is the catalyst of choice due to its high activity and efficiency in reducing non-aromatic double bonds under mild conditions. The reaction is heterogeneous, simplifying catalyst removal by simple filtration. Ethyl acetate is an excellent solvent as it is relatively inert and readily dissolves the substrate.
Experimental Protocol:
-
Reaction Setup:
-
In a thick-walled hydrogenation flask or a suitable round-bottom flask, dissolve the starting anhydride (1.0 eq) in a solvent such as ethyl acetate or ethanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 1-5 mol% of the substrate.
-
Safety Note: Pd/C is flammable, especially when dry or in the presence of hydrogen and organic solvents. Handle with care.
-
-
Hydrogenation:
-
Seal the flask and purge the system several times with hydrogen gas (H₂).
-
Pressurize the vessel with hydrogen (a balloon of H₂ is sufficient for small-scale reactions; a Parr hydrogenator is used for larger scales or higher pressures) and stir the suspension vigorously.
-
Self-Validation: The reaction progress can be monitored by the uptake of hydrogen. For definitive tracking, take small aliquots, filter through a plug of Celite to remove the Pd/C, and analyze by ¹H NMR to observe the disappearance of the alkene proton signals (typically δ 6.0-6.5 ppm).
-
-
Work-up & Purification:
-
Once the reaction is complete (typically 2-6 hours), carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting saturated anhydride is often pure enough for subsequent use. If necessary, it can be recrystallized from a suitable solvent.
-
Caption: Workflow for Catalytic Hydrogenation.
Data Summary and Characterization
Proper characterization is essential for validating the successful synthesis of each derivative. The following table summarizes key analytical data expected for each class of compound.
| Derivative Class | General Reaction | Typical Yield | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Signals (δ ppm) |
| N-Substituted Imide | Anhydride + R-NH₂ | 75-95% | ~1770 & 1700 (C=O, sym/asym stretch) | Disappearance of NH proton; Appearance of signals from R-group. |
| Diester | Anhydride + R-OH | 60-90% | ~1735 (C=O, ester stretch) | Disappearance of anhydride protons; Appearance of alkoxy signals (e.g., -OCH₂-). |
| Saturated Anhydride | Anhydride + H₂/Pd-C | >95% | ~1850 & 1780 (C=O, anhydride) | Disappearance of alkene C-H signals (~6.2 ppm). Appearance of new aliphatic C-H signals. |
References
-
Wikipedia. (n.d.). Organic acid anhydride. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]
- Obniska, J., Lesyk, R., Atamanyuk, D., & Kamiński, K. (n.d.). Synthesis and anticonvulsant activity of a series of N-substituted bicyclo [2.2.1] hept-5-ene-2,3-dicarboximides. Acta Poloniae Pharmaceutica.
-
ResearchGate. (n.d.). The reaction of cyclic anhydrides with enolisable imines. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of Allyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid N-(2-ethyl-hexyl)-imide.
-
PrepChem.com. (n.d.). Preparation of allyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid imide. Retrieved from [Link]
-
ACS Publications. (2021). Palladium-Catalyzed Synthesis of Norbornene-Based Polar-Functionalized Polyolefin Elastomers. Macromolecules. Retrieved from [Link]
-
Yu, H., Lin, S., & Pan, Q. (2020). Synthesis of norbornene derivatives and their polymers via ROMP of norbornene derivatives. High Performance Polymers. Retrieved from [Link]
-
Fiveable. (n.d.). 4.3 Acid anhydrides - Organic Chemistry II. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of norbornene derivatives and their polymers via ROMP of norbornene derivatives | Request PDF. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthesis of New Halogen-Containing Norbornene Adducts Based on N. Retrieved from [Link]
-
MDPI. (2022). Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Molecules. Retrieved from [Link]
-
Promerus LLC. (n.d.). The Chemistry of Norbornene Monomers and Polymers and Products and Application Areas. Retrieved from [Link]
-
ResearchGate. (n.d.). The compounds synthesized in this work include endo‐bicyclo[2.2.1]hept‐5‐ene‐3a,7a‐dicarboxylic anhydride (1), amides (2–11), cyclic imides (12–20), and epoxides (21–29). Retrieved from [Link]
-
JoVE. (2023). Video: Reactions of Acid Anhydrides. Retrieved from [Link]
-
LookChem. (n.d.). Cas 2746-19-2,CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE. Retrieved from [Link]
-
SpringerLink. (2024). One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. Retrieved from [Link]
-
PubChem. (n.d.). (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione. Retrieved from [Link]
-
RSC Publishing. (n.d.). Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization. Polymer Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Ring‐opening polymerization of 1,4‐oxathian‐2‐one and its copolymerization with δ‐valerolactone | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Cationic ring-opening polymerization of a five membered cyclic dithiocarbonate having a tertiary amine moiety. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of norbornene derivatives and their polymers via ROMP of norbornene derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. promerus.com [promerus.com]
- 5. 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]
- 6. (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione | C10H10O3 | CID 12236991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. Organic acid anhydride - Wikipedia [en.wikipedia.org]
- 10. Video: Reactions of Acid Anhydrides [jove.com]
- 11. www2.latech.edu [www2.latech.edu]
- 12. ruj.uj.edu.pl [ruj.uj.edu.pl]
Analytical techniques for characterizing 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione
An Application Note for the Comprehensive Characterization of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione
Abstract
This document provides a detailed guide for the analytical characterization of this compound (also known as endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride), a key building block in polymer chemistry and organic synthesis. The structural rigidity and specific functional groups of this molecule necessitate a multi-technique approach for unambiguous identification, purity assessment, and quality control. This guide, intended for researchers and drug development professionals, moves beyond procedural lists to explain the rationale behind methodological choices, ensuring robust and reliable analytical outcomes. We present integrated protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Introduction: The Analytical Imperative
This compound is the product of a Diels-Alder reaction between cyclopentadiene and maleic anhydride. Its bicyclic structure and reactive anhydride functionality make it a valuable precursor for creating complex molecular architectures, including high-performance polymers and novel pharmaceutical scaffolds. The stereochemistry and purity of this compound are critical, as they directly influence the properties and efficacy of the final products. Therefore, a rigorous analytical workflow is not merely a procedural step but a foundational requirement for ensuring scientific integrity.
This guide details the synergistic application of four core analytical techniques to provide a comprehensive profile of the molecule. Each technique offers a unique piece of the structural puzzle, and their combined data provides a self-validating system for characterization.
Physicochemical Properties
A foundational step in any analytical protocol is understanding the basic properties of the analyte. These data inform instrument setup, solvent selection, and expected outcomes.
| Property | Value | Source |
| IUPAC Name | (1R,2R,6S,7R)-4-oxatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione | [1] |
| Synonym | endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride | [2][3] |
| CAS Number | 24327-08-0 | [1][4] |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.18 g/mol | [1] |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful technique for the definitive structural elucidation of this molecule. Its ability to probe the chemical environment of each proton and carbon atom allows for the unambiguous confirmation of the bicyclic framework, the stereochemical arrangement (endo configuration), and the connectivity of the atoms.
¹H NMR Spectroscopy: Mapping the Protonic Framework
The proton NMR spectrum provides direct evidence of the molecule's unique topology through chemical shifts and spin-spin coupling patterns.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Use Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer to ensure adequate signal dispersion.
Instrument Parameters:
| Parameter | Typical Value | Rationale |
| Spectrometer Frequency | 400 MHz | Provides good resolution of coupling patterns. |
| Solvent | CDCl₃ | Good solubility and minimal interference. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Pulse Sequence | Standard 90° pulse | Standard for quantitative analysis. |
| Number of Scans | 16-32 | Sufficient for good signal-to-noise ratio. |
Data Interpretation (Expected Results): The symmetry of the molecule simplifies the spectrum. We expect to see distinct signals for the olefinic, bridgehead, anhydride-adjacent, and ethano-bridge protons.
| Proton Type | Approx. Chemical Shift (δ, ppm) | Expected Multiplicity |
| Olefinic (C=C-H ) | 6.2 - 6.5 | Triplet |
| Anhydride-adjacent (H -C-C=O) | 3.4 - 3.7 | Singlet or narrow multiplet |
| Bridgehead (H -C) | 3.2 - 3.5 | Multiplet |
| Ethano-bridge (-CH ₂-) | 1.5 - 1.8 | Multiplet |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR complements the proton data by identifying all unique carbon environments, most notably the carbonyl carbons of the anhydride.
Protocol: The same sample prepared for ¹H NMR can be used. A proton-decoupled sequence is standard.
Instrument Parameters:
| Parameter | Typical Value | Rationale |
| Spectrometer Frequency | 100 MHz (for a 400 MHz ¹H) | Standard corresponding frequency. |
| Pulse Sequence | Proton-decoupled | Simplifies the spectrum to single lines per carbon. |
| Number of Scans | 1024 or higher | The natural abundance of ¹³C is low, requiring more scans. |
Data Interpretation (Expected Results):
| Carbon Type | Approx. Chemical Shift (δ, ppm) |
| Carbonyl (C =O) | 170 - 175 |
| Olefinic (C =C ) | 130 - 135 |
| Anhydride-adjacent (C H-C=O) | 45 - 50 |
| Bridgehead (C H) | 40 - 45 |
| Ethano-bridge (-C H₂-) | 25 - 30 |
Trustworthiness: The combination of ¹H and ¹³C NMR data, potentially supplemented with 2D NMR experiments like COSY and HSQC, provides an undeniable structural signature. The consistency between the observed spectra and the expected patterns for the endo isomer validates the compound's identity.
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Molecular Weight and Fragmentation by Mass Spectrometry (MS)
Expertise & Experience: MS is essential for confirming the molecular weight of the compound, which corroborates the elemental formula determined by other methods. Furthermore, the fragmentation pattern, particularly under Electron Ionization (EI), can offer structural insights that confirm the bicyclic nature of the molecule.
Protocol (Electron Ionization - Mass Spectrometry):
-
Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent like dichloromethane for GC-MS analysis.
-
Ionization: Utilize a standard electron ionization energy of 70 eV. This provides reproducible fragmentation patterns that can be compared to library data.
-
Data Acquisition: Scan a mass range that comfortably encompasses the molecular weight, for example, m/z 40-300.
Instrument Parameters:
| Parameter | Typical Value | Rationale |
| Ionization Mode | Electron Ionization (EI) | Induces predictable fragmentation for structural analysis. |
| Ionization Energy | 70 eV | Standard energy for generating library-searchable spectra. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Common analyzers providing adequate resolution. |
Data Interpretation:
-
Molecular Ion (M⁺): A clear peak should be observed at m/z = 178, corresponding to the molecular weight of C₁₀H₁₀O₃.[2]
-
Key Fragmentation: A characteristic fragmentation pathway for Diels-Alder adducts is the retro-Diels-Alder reaction. For this compound, this would involve the loss of cyclopentadiene (C₅H₆, MW = 66). This would produce a prominent fragment ion at m/z = 112 (178 - 66), corresponding to the maleic anhydride radical cation. The presence of this fragment is strong evidence for the underlying bicyclic structure.[2]
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) can be employed to determine the mass of the molecular ion with very high accuracy (e.g., to four decimal places). This allows for the calculation of the elemental formula, providing an orthogonal confirmation of the compound's composition and serving as a self-validating check on the structure.
Experimental Workflow: MS Analysis
Caption: Workflow for Mass Spectrometry analysis.
Functional Group Identification by FTIR Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and highly effective technique for identifying the key functional groups present in a molecule. For this compound, its primary utility lies in the definitive identification of the cyclic anhydride moiety, which has a highly characteristic spectral signature.
Protocol (Attenuated Total Reflectance - ATR):
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.
Instrument Parameters:
| Parameter | Typical Value | Rationale |
| Technique | ATR | Requires minimal sample preparation and is highly reproducible. |
| Spectral Range | 4000 - 600 cm⁻¹ | Covers the mid-infrared region where most key functional group vibrations occur. |
| Resolution | 4 cm⁻¹ | Sufficient for resolving characteristic bands. |
| Number of Scans | 32 | Provides a good signal-to-noise ratio. |
Data Interpretation: The most important diagnostic feature is the pair of carbonyl (C=O) stretching bands characteristic of a cyclic anhydride.[5]
-
Asymmetric C=O Stretch: A strong band expected around 1845-1870 cm⁻¹ .[6]
-
Symmetric C=O Stretch: A very strong band expected around 1775-1800 cm⁻¹ . For cyclic anhydrides, this lower-wavenumber peak is typically the more intense of the two.[6][7]
-
C-O-C Stretch: A strong band in the 1200-1300 cm⁻¹ region is also characteristic of the anhydride group.
-
Other Bands: Look for C=C stretching from the alkene (~1630-1650 cm⁻¹) and sp² and sp³ C-H stretching bands (just above and below 3000 cm⁻¹, respectively).
Trustworthiness: The presence of the distinct double carbonyl absorption is a highly reliable indicator of the anhydride functional group. The protocol is self-validating; if these peaks are absent or replaced by a broad carboxylic acid O-H stretch (~3000 cm⁻¹), it indicates that the sample has been hydrolyzed by moisture.
Experimental Workflow: FTIR Analysis
Caption: Workflow for FTIR functional group analysis.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: While spectroscopic methods confirm structure, HPLC is the gold standard for determining the purity of the compound. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the target compound from starting materials, by-products, and degradation products, allowing for accurate quantification.
Protocol (Reversed-Phase HPLC):
-
Mobile Phase Preparation: Prepare the mobile phase, for instance, a mixture of HPLC-grade acetonitrile and water (e.g., 50:50 v/v). Adding a small amount of acid (0.1% formic acid or phosphoric acid) can improve peak shape.[8] Filter and degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase. Create a series of dilutions for a calibration curve if quantification is required.[9]
-
Sample Preparation: Prepare the analysis sample at a concentration within the calibration range (e.g., 0.5 mg/mL).[9] Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the sample and run the analysis.
Instrument Parameters:
| Parameter | Typical Value | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | A general-purpose reversed-phase column suitable for this type of molecule.[10] |
| Mobile Phase | Acetonitrile:Water (Isocratic or Gradient) | Common solvents for RP-HPLC. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity and peak shape. |
| Detector | UV-Vis at 210 nm | The anhydride carbonyl group provides UV absorbance at low wavelengths. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Data Interpretation:
-
Purity: In a well-developed method, the compound should elute as a single, sharp, symmetrical peak. Purity can be calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification: The concentration of the compound in an unknown sample can be determined by comparing its peak area to a calibration curve generated from standards of known concentrations.[9]
Trustworthiness: The method's validity is established through system suitability tests. These include checking for repeatable retention times and peak areas from multiple injections of the same standard, ensuring the peak tailing factor is within acceptable limits (typically < 2), and verifying the column efficiency (plate count).[10]
Experimental Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC-based purity assessment.
Integrated Analytical Strategy
No single technique provides a complete picture. The strength of this analytical approach lies in the integration of orthogonal techniques, where each result validates the others, leading to an unambiguous and comprehensive characterization of the target molecule.
Integrated Characterization Workflow
Caption: Integrated workflow for comprehensive characterization.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
-
Smith, B. C. (2018, March 1). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. Retrieved from [Link]
- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
-
PubChem. (n.d.). (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR-ATR spectroscopy of dicarboxylic acids. Retrieved from [Link]
-
NIST. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- Mass Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 4,7-Diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione. Retrieved from [Link]
-
NIST. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3a,4,7,7a-Tetrahydro-4-methyl-1,3-isobenzofurandione on Newcrom R1 HPLC column. Retrieved from [Link]
-
Cheméo. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3a«alpha»,4«alpha»,7«alpha»,7a«alpha»)-. Retrieved from [Link]
- University of Notre Dame. (2018, July 30). HPLC Methodology Manual.
Sources
- 1. (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione | C10H10O3 | CID 12236991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]
- 3. 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3a«alpha»,4«alpha»,7«alpha»,7a«alpha»)- (CAS 24327-08-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]
- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Separation of 3a,4,7,7a-Tetrahydro-4-methyl-1,3-isobenzofurandione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. padproject.nd.edu [padproject.nd.edu]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione as a Versatile Precursor in Fine Chemical Synthesis
Introduction
In the landscape of modern organic synthesis, the demand for versatile, readily accessible building blocks for the construction of complex molecular architectures is paramount. 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione, the Diels-Alder adduct of furan and maleic anhydride, has emerged as a cornerstone precursor for a diverse array of fine chemicals.[1] Its strained bicyclic framework, containing a reactive anhydride and an olefin, provides a gateway to a multitude of chemical transformations. This application note serves as a comprehensive guide for researchers, chemists, and drug development professionals, detailing the synthesis of this key intermediate and its subsequent elaboration into high-value compounds, including precursors for pharmacologically active agents and advanced polymer systems.
The Diels-Alder reaction between furan and maleic anhydride is a classic [4+2] cycloaddition that can yield two stereoisomeric products: the kinetically favored endo adduct and the thermodynamically more stable exo adduct.[2] The choice of reaction conditions allows for the selective synthesis of either isomer, a critical consideration as their distinct stereochemistry can influence the outcome of subsequent reactions. This guide will provide detailed, field-proven protocols for the synthesis of both the endo and exo isomers, elucidate the mechanistic rationale behind the stereoselectivity, and present step-by-step procedures for their conversion into valuable fine chemicals.
Core Concepts: The Diels-Alder Reaction of Furan and Maleic Anhydride
The reaction proceeds via a concerted pericyclic mechanism, where the π-electrons of the furan (the diene) and maleic anhydride (the dienophile) reorganize to form a six-membered ring.[2] The stereochemical outcome is dictated by the approach of the dienophile to the diene. The endo product is formed faster at lower temperatures due to favorable secondary orbital interactions between the p-orbitals of the furan ring and the carbonyl groups of the maleic anhydride. However, the endo adduct is less stable than the exo adduct due to steric hindrance. At higher temperatures, the reversible nature of the Diels-Alder reaction allows for the equilibration to the more thermodynamically stable exo isomer.
Part 1: Synthesis of this compound Isomers
This section provides detailed protocols for the selective synthesis of the exo and endo isomers of the title compound.
Protocol 1.1: Synthesis of exo-4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione
This protocol prioritizes the formation of the thermodynamically stable exo isomer.
Workflow Diagram:
Caption: Workflow for the synthesis of the exo-adduct.
Materials:
-
Maleic Anhydride (2.5 g)
-
Furan (1.7 mL)
-
Tetrahydrofuran (THF), anhydrous (15 mL)
-
Scintillation vial or small Erlenmeyer flask
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Weigh 2.5 g of maleic anhydride and add it to a clean, dry scintillation vial.
-
Add 8 mL of tetrahydrofuran (THF) and 1.7 mL of furan to the vial.
-
Thoroughly mix the contents of the vial until the maleic anhydride is fully dissolved.
-
Loosely cap the vial and allow it to stand at room temperature for several days, or until a significant amount of crystalline product has formed.[3]
-
Assemble a filtering apparatus with a Büchner funnel.
-
Wet the filter paper with approximately 5 mL of cold THF.
-
Filter the crystalline product, ensuring to transfer all the crystals from the vial.
-
Wash the crystals with a small amount of cold THF to remove any unreacted starting materials.
-
Allow the crystals to air dry on the filter for at least 5 minutes.
-
Transfer the dried crystals to a pre-weighed container and determine the yield.
-
Characterize the product by melting point and spectroscopy. The literature melting point for the exo adduct is 116-117 °C.[4]
Protocol 1.2: Synthesis of endo-4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione
This protocol is adapted from a patented procedure and favors the formation of the kinetic endo product by using low temperatures.
Workflow Diagram:
Caption: Workflow for the synthesis of the endo-adduct.
Materials:
-
Furan, distilled (816 g, 12 mol)
-
Acrylic Acid (can be substituted with maleic acid for the dicarboxylic anhydride) (288 g, 4.0 mol)
-
Borane-tetrahydrofuran complex (BH3.THF) in THF (0.93 M solution, 43 mL, 0.04 mol)
-
Hexane
-
Three-neck flask equipped with a thermometer and mechanical stirrer
-
Ice/salt bath
Procedure:
-
In a three-neck flask under a nitrogen atmosphere, charge the distilled furan and acrylic acid (or maleic acid).
-
Cool the mixture to an internal temperature of 2°C using an ice/salt bath.
-
While maintaining the temperature at or below 2°C, add the borane-tetrahydrofuran complex solution dropwise over 20 minutes.
-
After the addition is complete, stir the mixture at the same temperature for 18 hours.
-
Collect the resulting crystals by filtration through a glass filter.
-
Wash the crystals with hexane cooled to below 5°C.
-
Dry the product under reduced pressure for 2 hours.[5]
-
Characterize the product by melting point and spectroscopy. The literature melting point for the endo,endo-dicarboxylic acid is 148.0-149.0°C.[5]
Part 2: Applications in Fine Chemical Synthesis
The strained oxabicyclic structure of this compound is a versatile platform for further synthetic transformations. This section details its use in the synthesis of a norcantharidin analogue and as a monomer in ring-opening metathesis polymerization (ROMP).
Protocol 2.1: Synthesis of a Norcantharidin Analogue
Norcantharidin and its derivatives are known for their potent biological activities, including anticancer properties.[6] The furan-maleic anhydride adduct is a key starting material for these compounds.[7] This protocol outlines a general two-step procedure involving catalytic hydrogenation followed by reaction with an amine to form the corresponding imide.
Reaction Scheme:
Caption: Synthesis of a norcantharimide analogue.
Step 1: Catalytic Hydrogenation
Materials:
-
exo-4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione (1.5 mmol)
-
10% Palladium on Carbon (Pd/C) (64 mg)
-
Tetrahydrofuran (THF) (50 mL)
-
Hydrogen gas supply
-
Celite
Procedure:
-
Dissolve the exo-adduct in THF in a flask suitable for hydrogenation.
-
Add the 10% Pd/C catalyst to the solution.
-
Bubble hydrogen gas through the reaction mixture for at least 90 minutes at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a plug of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the hydrogenated product, exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride.[8]
Step 2: Imide Formation
Materials:
-
exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride
-
Amine (e.g., aniline, benzylamine)
-
Toluene or other suitable high-boiling solvent
Procedure:
-
Dissolve the hydrogenated anhydride in a suitable solvent in a round-bottom flask equipped with a reflux condenser.
-
Add an equimolar amount of the desired amine.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting norcantharimide analogue by recrystallization or column chromatography.
Protocol 2.2: Ring-Opening Metathesis Polymerization (ROMP)
The strained olefin of the 7-oxanorbornene scaffold makes it an excellent monomer for ROMP, yielding polymers with unique properties.[1][9]
Reaction Scheme:
Caption: Ring-Opening Metathesis Polymerization.
Materials:
-
exo-N-phenyl-7-oxanorbornene-5,6-dicarboximide (or other 7-oxanorbornene derivative) (4.15 mmol)
-
Norbornene (optional, for copolymerization) (4.15 mmol)
-
Grubbs' Catalyst (1st, 2nd, or 3rd generation, e.g., 0.0084 mmol)
-
1,2-Dichloroethane, anhydrous (8.4 mL)
-
Benzaldehyde
-
Methanol
-
Chloroform
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve the 7-oxanorbornene monomer (and comonomer, if applicable) in anhydrous 1,2-dichloroethane.
-
Add the Grubbs' catalyst and stir the mixture at room temperature for 1 hour.
-
Terminate the polymerization by adding a small amount of benzaldehyde.
-
Pour the reaction mixture into an excess of methanol to precipitate the polymer.
-
Purify the polymer by dissolving it in chloroform containing a few drops of 1 N HCl and reprecipitating it in methanol.
-
Dry the polymer in a vacuum oven at 40°C to a constant weight.[10]
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| exo-Adduct | C8H6O4 | 166.13 | 116-117[4] | 6.58 (s, 2H), 5.46 (s, 2H), 3.18 (s, 2H)[11] | 170.0, 137.0, 82.5, 49.0 |
| endo-Adduct (dicarboxylic acid) | C8H8O5 | 184.15 | 148-149[5] | 6.24 (s, 2H), 5.01 (s, 2H), 3.25 (s, 2H) (in DMSO-d6)[5] | Not readily available |
| Hydrogenated exo-Adduct | C8H8O4 | 168.15 | Not specified | Not readily available | Not readily available |
Conclusion
This compound is a readily synthesized and highly versatile precursor for a range of fine chemicals. The ability to selectively produce either the endo or exo isomer through controlled reaction conditions provides a powerful tool for directing subsequent synthetic transformations. The protocols detailed in this application note offer reliable methods for the preparation of this key intermediate and its application in the synthesis of biologically relevant norcantharidin analogues and advanced polymeric materials. The straightforward nature of these procedures, coupled with the broad utility of the target molecule, underscores its importance as a foundational building block in both academic and industrial research.
References
-
Huang, Y., Tan, Z., Luo, L., & Liu, R. (n.d.). The synthesis route of norcantharidin. ResearchGate. Retrieved from [Link]
-
Knowledge. (2024, March 23). The maleic anhydride-furan adduct is a highly versatile product. Retrieved from [Link]
-
Gas Transport in Polymers Prepared via Metathesis Copolymerization of exo-N-Phenyl-7-oxanorbornene-5,6-dicarboximide and Norbornene. ACS Publications. Retrieved from [Link]
- Woodward, R. B., & Baer, H. (1948). The Reaction of Furan with Maleic Anhydride. Journal of the American Chemical Society, 70(3), 1161–1166.
- Vogel, P., Cossy, J., Plumet, J., & Arjona, O. (1999). Derivatives of 7-oxabicyclo[2.2.
-
Chen, F., Shi, J., Han, H., et al. (n.d.). Functionalization of 7-oxanorbornene and its ring-opening metathesis polymerization. Portal. Libraries. Iub.edu. Retrieved from [Link]
-
Diels-Alder Reaction Lab: Furan & Maleic Anhydride Synthesis. Studylib. Retrieved from [Link]
- US Patent 6,677,464 B2. (2004). Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. Google Patents.
-
5-Tetradecyloxymethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride. National Center for Biotechnology Information. Retrieved from [Link]
-
McCluskey, A., et al. (2007). Norcantharimides, synthesis and anticancer activity: Synthesis of new norcantharidin analogues and their anticancer evaluation. Bioorganic & Medicinal Chemistry, 15(18), 6126-6134. Retrieved from [Link]
-
Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester. Sciforum. Retrieved from [Link]
- WO2016090658A1 - Method for preparing 2,5-disubstituted furan compound. Google Patents.
Sources
- 1. Functionalization of 7-oxanorbornene and its ring-opening metathesis polymerization - East China Normal University [pure.ecnu.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sciforum.net [sciforum.net]
- 4. studylib.net [studylib.net]
- 5. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. Norcantharimides, synthesis and anticancer activity: Synthesis of new norcantharidin analogues and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (1S*,2R*,3S*,4R*,5R*)-5-Tetradecyloxymethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Phosphorus- and Carborane-Containing Polyoxanorbornene Block Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2016090658A1 - Method for preparing 2,5-disubstituted furan compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Laboratory Preparation of Polysubstituted Isoindole-1,3-dione Analogues
Introduction: The Versatility of the Isoindole-1,3-dione Scaffold
The isoindole-1,3-dione core, commonly known as the phthalimide scaffold, is a privileged structure in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its rigid, bicyclic framework and the synthetic tractability of its imide nitrogen and aromatic ring have made it a cornerstone for the development of a diverse array of bioactive molecules.[3][4] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[5][6] The notorious drug thalidomide and its more recent, safer analogues, lenalidomide and pomalidomide, underscore the therapeutic potential inherent in this chemical class.[2][7]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal laboratory methods for the synthesis of polysubstituted isoindole-1,3-dione analogues. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind key synthetic strategies, offering field-proven insights to empower the rational design and efficient execution of synthetic campaigns targeting this versatile scaffold.
Core Synthetic Strategies: A Modular Approach to Diversity
The synthesis of polysubstituted isoindole-1,3-diones can be conceptually divided into two main approaches: formation of the isoindole-1,3-dione core and subsequent functionalization, or the use of pre-functionalized starting materials to construct the final molecule. A modular approach, combining these strategies, allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
Strategy 1: Dehydrative Condensation of Phthalic Anhydrides with Primary Amines
The most direct and widely employed method for the synthesis of N-substituted phthalimides is the dehydrative condensation of a phthalic anhydride with a primary amine.[5][8] This reaction is robust, generally high-yielding, and tolerant of a wide range of functional groups on both the amine and the anhydride.
Mechanistic Insight: The reaction proceeds via a two-step mechanism. First, the primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride. This leads to the ring-opening of the anhydride and the formation of a phthalamic acid intermediate.[9][10] Subsequently, upon heating, an intramolecular cyclization occurs with the elimination of a water molecule to form the thermodynamically stable five-membered imide ring.[10]
Causality in Experimental Choices:
-
Solvent: Glacial acetic acid is a common solvent as it facilitates the dissolution of the starting materials and acts as a catalyst for the dehydration step.[5][9] High-boiling point aprotic solvents like toluene or xylene can also be used, often with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, thereby driving the equilibrium towards the product.
-
Catalysis: While often achievable with thermal conditions alone, the reaction can be accelerated using catalysts. Lewis acids like TaCl₅-silica gel or Brønsted acids such as sulphamic acid have been shown to be effective.[8][10] For environmentally friendly approaches, clay catalysts like Montmorillonite-KSF have been utilized, offering advantages such as low cost, reusability, and mild reaction conditions.[9]
-
Energy Source: Conventional heating under reflux is standard.[5] However, microwave irradiation has emerged as a powerful alternative, significantly reducing reaction times from hours to minutes and often improving yields.[8][10]
Diagram 1: General Synthesis of N-Substituted Phthalimides
Caption: Dehydrative condensation of phthalic anhydride and a primary amine.
Strategy 2: The Gabriel Synthesis and N-Alkylation/Arylation Methods
For the synthesis of primary amines, the Gabriel synthesis is a classic and highly effective method that utilizes the phthalimide group as a masked form of ammonia.[11][12] This strategy avoids the over-alkylation often observed in the direct alkylation of ammonia.[11] The core principle of the Gabriel synthesis, the N-alkylation of the phthalimide anion, can be broadly applied to introduce a vast array of substituents at the nitrogen atom.
Mechanistic Insight: Phthalimide is weakly acidic (pKa ≈ 8.3) due to the electron-withdrawing nature of the two adjacent carbonyl groups, which stabilize the resulting anion through resonance.[13] Treatment with a base, such as potassium hydroxide, readily deprotonates the imide nitrogen, forming the potassium phthalimide salt.[11][13] This phthalimide anion is a potent nucleophile that can displace a halide or other leaving group from an alkyl substrate in an Sɴ2 reaction, forming an N-alkylphthalimide.[12][14]
Cleavage of the N-Alkylphthalimide: The final step is the liberation of the primary amine from the N-alkylphthalimide intermediate. Several methods are available:
-
Acidic or Basic Hydrolysis: While effective, these methods often require harsh conditions and can lead to low yields.[11]
-
Hydrazinolysis (Ing-Manske Procedure): This is the most common and generally milder method.[14] Treatment of the N-alkylphthalimide with hydrazine hydrate in a refluxing alcoholic solvent results in a nucleophilic acyl substitution. The hydrazine attacks one of the carbonyl groups, leading to the formation of the desired primary amine and the highly stable cyclic phthalhydrazide by-product, which precipitates out of the solution, driving the reaction to completion.[14]
Modern Variations and Expansions:
-
Mitsunobu Reaction: N-alkylation of phthalimide can also be achieved with alcohols under Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate, like DIAD or DEAD), providing an alternative to alkyl halides.[8]
-
Aryl Halide Coupling: While traditional Gabriel synthesis is not suitable for preparing aryl amines from aryl halides due to the low reactivity of the latter in Sɴ2 reactions, copper-catalyzed coupling of potassium phthalimide with aryl halides can be employed.[11][15]
Diagram 2: The Gabriel Synthesis Workflow
Caption: Key stages of the Gabriel synthesis for primary amine preparation.
Strategy 3: Synthesis from Substituted Precursors
To introduce substituents onto the aromatic ring of the isoindole-1,3-dione, the most straightforward approach is to begin with a correspondingly substituted phthalic anhydride or phthalic acid. A variety of substituted phthalic anhydrides are commercially available or can be synthesized through established organic reactions.
Synthetic Routes to Substituted Phthalic Anhydrides:
-
Diels-Alder Reaction: A common route involves the Diels-Alder reaction between a substituted diene and maleic anhydride, followed by a dehydrogenation (aromatization) step.[16][17][18] For example, 4-methylphthalic anhydride can be prepared from the reaction of isoprene and maleic anhydride, followed by dehydrogenation.[16][19]
-
Electrophilic Aromatic Substitution: Direct functionalization of phthalic anhydride, such as nitration, can yield substituted derivatives like 3-nitrophthalic anhydride and 4-nitrophthalic anhydride.[20]
-
Oxidation of Substituted o-Xylenes: The industrial production of phthalic anhydride involves the oxidation of o-xylene. This principle can be applied on a laboratory scale to prepare substituted phthalic anhydrides from appropriately substituted o-xylenes.
Once the desired substituted phthalic anhydride is obtained, it can be used in the condensation reaction described in Strategy 1 to yield the polysubstituted isoindole-1,3-dione.
Detailed Experimental Protocols
The following protocols are provided as representative examples. Researchers should always conduct a thorough risk assessment before beginning any new procedure.
Protocol 1: General Synthesis of an N-Aryl Phthalimide via Thermal Condensation
This protocol describes the synthesis of N-(4-chlorophenyl)phthalimide from phthalic anhydride and 4-chloroaniline.
Materials:
-
Phthalic anhydride (1.48 g, 10.0 mmol)
-
4-chloroaniline (1.28 g, 10.0 mmol)
-
Glacial acetic acid (20 mL)
-
Ethanol (for recrystallization)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (1.48 g, 10.0 mmol) and 4-chloroaniline (1.28 g, 10.0 mmol).
-
Add glacial acetic acid (20 mL) to the flask.
-
Heat the reaction mixture to reflux with stirring for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 100 mL of ice-cold water with stirring.
-
Collect the resulting solid precipitate by vacuum filtration and wash the solid with cold water (3 x 20 mL).
-
Recrystallize the crude product from ethanol to afford pure N-(4-chlorophenyl)phthalimide as a white solid.
-
Dry the product in a vacuum oven. Characterize by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Protocol 2: Gabriel Synthesis of Benzylamine
This protocol details the synthesis of benzylamine from potassium phthalimide and benzyl bromide, followed by hydrazinolysis.
Step A: N-Alkylation Materials:
-
Potassium phthalimide (1.85 g, 10.0 mmol)
-
Benzyl bromide (1.71 g, 1.2 mL, 10.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (25 mL)
Procedure:
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve potassium phthalimide (1.85 g, 10.0 mmol) in anhydrous DMF (25 mL).
-
Add benzyl bromide (1.2 mL, 10.0 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours. The formation of a precipitate (potassium bromide) will be observed.
-
Pour the reaction mixture into 150 mL of water and stir for 30 minutes.
-
Collect the white precipitate (N-benzylphthalimide) by vacuum filtration, wash thoroughly with water, and air dry. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
Step B: Hydrazinolysis (Ing-Manske Procedure) Materials:
-
N-benzylphthalimide (from Step A, ~10.0 mmol)
-
Hydrazine hydrate (50-60% solution, 1.0 mL, ~20 mmol)
-
Ethanol (95%, 30 mL)
-
Hydrochloric acid (1 M)
-
Diethyl ether
Procedure:
-
Place the crude N-benzylphthalimide from Step A into a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add ethanol (30 mL) and hydrazine hydrate (1.0 mL).
-
Heat the mixture to reflux with stirring for 2 hours. A voluminous white precipitate (phthalhydrazide) will form.[14]
-
Cool the mixture to room temperature and add 20 mL of 1 M HCl.
-
Filter the mixture to remove the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 20 mL) to remove any unreacted starting material.
-
Make the aqueous layer basic (pH > 10) by the careful addition of concentrated NaOH solution.
-
Extract the liberated benzylamine into diethyl ether (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield benzylamine.
Data Presentation: Summary of Synthetic Approaches
The choice of synthetic strategy depends on the desired substitution pattern and the availability of starting materials. The following table summarizes the primary approaches.
| Strategy | Substitution Target | Key Reactants | Advantages | Limitations | Relevant Citations |
| 1. Dehydrative Condensation | N-substituent | Phthalic Anhydride, Primary Amine | High yields, broad scope, simple procedure | Limited to N-substitution | [5][8][9][10] |
| 2. Gabriel Synthesis | N-substituent | Potassium Phthalimide, Alkyl Halide | Avoids over-alkylation, clean reaction | Not suitable for secondary halides or aryl halides (without modification) | [11][12][13][14] |
| 3. Synthesis from Substituted Precursors | Aromatic Ring Substituent(s) | Substituted Phthalic Anhydride, Primary Amine | Direct route to ring-substituted analogues | Requires synthesis of substituted precursors | [16][17][20] |
| 4. Modern Methods | Various | e.g., Arynes, Isocyanides, CO₂ | Novel disconnections, mild conditions | May require specialized reagents or catalysts | [1][8][21] |
Conclusion and Future Outlook
The synthetic methodologies outlined in this guide represent the foundational and most robust approaches for accessing polysubstituted isoindole-1,3-dione analogues. The classic dehydrative condensation and the Gabriel synthesis remain the workhorses of laboratory synthesis due to their reliability and versatility. For achieving substitution on the aromatic core, the use of pre-functionalized phthalic anhydrides is the most common strategy. As the demand for novel and structurally complex molecules continues to grow, newer synthetic methods, including multicomponent reactions and advanced catalytic systems, are continually being developed.[1][21] These emerging techniques promise to further expand the accessible chemical space of the isoindole-1,3-dione scaffold, paving the way for the discovery of next-generation therapeutics and functional materials.
References
-
Yadav, P., & Singh, R. (2022). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. [Link][1]
-
BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. [Link][11]
-
Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. [Link][5]
-
Tan, A., et al. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogues. Turkish Journal of Chemistry, 38, 629-637. [Link][22]
-
Chemistry Notes. (2023). Gabriel synthesis: Easy mechanism, procedure, applications. [Link][12]
-
Li, J., et al. (2019). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Chemical Communications, 55(82), 12344-12347. [Link][23]
-
NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link][14]
-
Unacademy. Gabriel Phthalimide Synthesis Mechanism. [Link][13]
-
Mohammadi, Z., et al. (2020). Synthesis of Substituted Phthalimides via Ultrasound-Promoted One-Pot Multicomponent Reaction. Synlett, 31(20), 2035-2039. [Link][7]
-
JETIR. (2018). Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. Journal of Emerging Technologies and Innovative Research, 5(8). [Link][9]
-
Tan, A., et al. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogues. ResearchGate. [Link][24]
-
Kazancioglu, M. Z., et al. (2015). Synthesis of New Isoindole-1,3-dione Derivatives Containing Halohydrin Unit. ResearchGate. [Link][25]
-
Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354. [Link][10]
-
ResearchGate. Phthalimidation of phthalic anhydride by using amines. [Link][26]
-
Kaur, N. (2020). Phthalimides: developments in synthesis and functionalization. RSC Advances, 10(44), 26249-26275. [Link][28]
-
ResearchGate. Synthesis of N-substituted phthalimides. [Link][29]
-
Reddy, M. S., & Reddy, C. S. (2000). Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonates. The Journal of Organic Chemistry, 65(26), 9036-9039. [Link][30]
-
PrepChem.com. Synthesis of 4-methylphthalic anhydride. [Link][16]
-
WIPO Patentscope. (2004). WO/2004/072012 PREPARATION OF SUBSTITUTED PHTHALIC ANHYDRIDE, ESPECIALLY 4-CHLOROPHTALIC ANHYDRIDE. [Link][31]
-
Google Patents. (2006). CN1751017A - Preparation of substituted phthalic anhydride, especially 4-chlorophthalic anhydride. [17]
-
Google Patents. (2004). WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride. [18]
-
Pop, O., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4353. [Link][2]
-
Jankowska, K. A., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International Journal of Molecular Sciences, 23(19), 11853. [Link][3]
-
Glushkov, V. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 26(21), 6423. [Link][6]
-
Gębura, K., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4324. [Link][4]
-
ResearchGate. (2016). Pilot study on synthesis of 4-chlorophthalic anhydride. [Link][32]
-
Google Patents. (1985). US4560773A - Process for preparing substituted phthalic anhydrides. [19]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. mdpi.com [mdpi.com]
- 7. ac1.hhu.de [ac1.hhu.de]
- 8. Phthalimides [organic-chemistry.org]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
- 11. byjus.com [byjus.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
- 14. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. prepchem.com [prepchem.com]
- 17. CN1751017A - Preparation of substituted phthalic anhydride, especially 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 18. WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride - Google Patents [patents.google.com]
- 19. US4560773A - Process for preparing substituted phthalic anhydrides - Google Patents [patents.google.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. Phthalimide synthesis [organic-chemistry.org]
- 22. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 23. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Gabriel Synthesis [organic-chemistry.org]
- 28. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 31. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 32. researchgate.net [researchgate.net]
Application Note: A Multi-Modal Spectroscopic Approach for the Structural Elucidation of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione, a bicyclic anhydride with the chemical formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol , serves as a pivotal intermediate in the synthesis of complex polycyclic structures and functional polymers.[1][2] Its rigid, strained ring system makes it a valuable building block in organic synthesis. The precise confirmation of its structure and the assessment of its purity are paramount for ensuring the success of subsequent synthetic steps and the integrity of final products.
This application note provides a comprehensive guide to the spectroscopic analysis of this compound, designed for researchers and quality control scientists. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretative guidance herein are grounded in established principles, offering a self-validating workflow for the unambiguous characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons and Carbons
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR Spectroscopy
Expertise & Experience: ¹H NMR provides a quantitative map of all hydrogen atoms in the molecule. For a bicyclic system like this, the chemical shifts and, crucially, the coupling constants (J-values) are diagnostic of the rigid stereochemical relationships between protons. The choice of a high-field spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex splitting patterns expected from the aliphatic protons.
Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Place the tube in the NMR spectrometer.
-
Acquire the spectrum at a standard probe temperature (e.g., 298 K). A sufficient number of scans (typically 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
Expected ¹H NMR Data and Interpretation
The symmetry of the molecule simplifies the spectrum. We expect to see four distinct signals corresponding to the four types of protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Olefinic Protons (CH=CH) | ~6.3 | Triplet (t) | 2H |
| Bridgehead Protons (CH) | ~3.5 | Singlet-like or narrow multiplet | 2H |
| Protons α to Carbonyl (CH) | ~3.3 | Triplet (t) | 2H |
| Ethano Bridge Protons (CH₂) | ~1.5 | Multiplet (m) | 4H |
Causality: The olefinic protons are significantly deshielded due to the π-electron system. The protons adjacent to the electron-withdrawing anhydride functionality also appear downfield. The bridgehead and ethano bridge protons are in the more shielded aliphatic region of the spectrum.
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis.
Carbon-¹³ (¹³C) NMR Spectroscopy
Expertise & Experience: ¹³C NMR spectroscopy complements ¹H NMR by providing a direct count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals are highly indicative of their functional group type (e.g., carbonyl, olefinic, aliphatic). A standard proton-decoupled experiment is typically sufficient, where each unique carbon appears as a single line, simplifying the spectrum.
Protocol: ¹³C NMR Analysis
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This removes C-H coupling, resulting in a singlet for each carbon.
-
A greater number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. A longer acquisition time (e.g., 1-2 hours) may be necessary.
-
-
Data Processing: Process the FID as described for ¹H NMR.
Expected ¹³C NMR Data and Interpretation
Due to molecular symmetry, five distinct carbon signals are anticipated.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbons (C=O) | ~170 |
| Olefinic Carbons (CH=CH) | ~135 |
| Bridgehead Carbons (CH) | ~48 |
| Carbons α to Carbonyl (CH) | ~45 |
| Ethano Bridge Carbons (CH₂) | ~22 |
Causality: The carbonyl carbons are the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. The olefinic carbons appear in their characteristic region, while the sp³-hybridized carbons of the bicyclic framework are found upfield.
Workflow for ¹³C NMR Analysis
Caption: Workflow for ¹³C NMR analysis.
Infrared (IR) Spectroscopy: Probing the Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The anhydride group is particularly well-suited for IR analysis due to its strong and characteristic carbonyl (C=O) stretching vibrations.
Protocol: Attenuated Total Reflectance (ATR) IR Analysis
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is required.
-
Background Scan: Run a background spectrum of the empty ATR accessory to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the key absorption bands and assign them to the corresponding functional group vibrations.
Expected IR Data and Interpretation
The IR spectrum will be dominated by the anhydride functional group.[3]
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C=O Symmetric Stretch (Anhydride) | ~1850 | Strong |
| C=O Asymmetric Stretch (Anhydride) | ~1780 | Strong |
| C=C Alkene Stretch | ~1640 | Medium |
| C-O-C Anhydride Stretch | ~1230 | Strong |
| =C-H Alkene Bend | ~700 | Medium |
Trustworthiness: The presence of two distinct, strong carbonyl peaks around 1850 cm⁻¹ and 1780 cm⁻¹ is a definitive indicator of a cyclic anhydride. This pattern arises from the symmetric and asymmetric stretching of the coupled carbonyl groups and serves as a primary validation point for the structure.
Workflow for IR Analysis
Caption: Workflow for ATR-IR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. For this molecule, Electron Ionization (EI) is a suitable method that will produce a clear molecular ion and diagnostic fragment ions.
Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Expected Mass Spectrum and Interpretation
The mass spectrum provides direct evidence of the compound's molecular formula.[4]
| m/z Value | Assignment | Significance |
| 178 | [M]⁺ | Molecular Ion: Confirms the molecular weight of C₁₀H₁₀O₃. |
| 110 | [M - C₂O₃]⁺ | Loss of the anhydride group (CO + CO₂). |
| 78 | [C₆H₆]⁺ | Result of a retro-Diels-Alder reaction, a characteristic fragmentation for this type of bicyclic system, yielding benzene. |
Authoritative Grounding: The retro-Diels-Alder fragmentation is a mechanistically predictable and highly diagnostic pathway for bicyclo[2.2.2]octene systems. The observation of a fragment at m/z 78 is strong corroborating evidence for the core carbon skeleton.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for EI-MS analysis.
Conclusion: A Synergistic Approach to Structural Validation
The structural elucidation of this compound is achieved with high confidence through the synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy offers rapid confirmation of the critical anhydride functional group, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation pathways. Together, these methods form a robust, self-validating analytical workflow essential for researchers and professionals in drug development and chemical synthesis.
References
-
NIST. 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
NIST. 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. Compound Summary for CID 12236991, (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione. National Center for Biotechnology Information. [Link]
-
Cheméo. Chemical Properties of 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3a«alpha»,4«alpha»,7«alpha»,7a«alpha»)-. [Link]
Sources
- 1. 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]
- 2. (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione | C10H10O3 | CID 12236991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]
- 4. 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]
Troubleshooting & Optimization
How to optimize the yield of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione synthesis
Answering the user's request.## Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this specific Diels-Alder reaction. The synthesis, while conceptually straightforward, involves a delicate interplay between kinetics and thermodynamics that can significantly impact yield and product purity. This document provides in-depth, experience-driven answers to common challenges encountered in the laboratory.
Understanding the Core Chemistry: A Reversible Reaction
The synthesis of this compound is a [4+2] cycloaddition (Diels-Alder reaction) between furan (the diene) and maleic anhydride (the dienophile).[1] A critical feature of using furan as a diene is the aromaticity it must overcome to react, which contributes to the reaction's reversibility.[2][3] This reversibility is the root cause of many optimization challenges and is central to understanding how to control the reaction's outcome.
The reaction can produce two diastereomeric products: the endo and exo adducts. Typically, the endo product is formed faster (kinetic control), but the exo product is more stable (thermodynamic control).[4][5] Because the reaction is reversible, the initially formed kinetic endo adduct can revert to the starting materials, which can then recombine to form the more stable thermodynamic exo product over time, especially at elevated temperatures.[2][6][7]
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix it?
Low yield is the most common issue and is almost always linked to the reaction equilibrium.
Answer: The primary culprit for low yield is often the retro-Diels-Alder reaction, where the product reverts to the starting materials.[2][8] Optimizing the yield requires shifting the equilibrium towards the product side.
Troubleshooting Steps:
-
Lower the Reaction Temperature: While heating can increase the initial reaction rate, it strongly favors the reverse reaction.[3] The Diels-Alder reaction is exothermic, so higher temperatures shift the equilibrium back to the reactants.[9] Try running the reaction at a lower temperature (e.g., room temperature or 0-5 °C) for a longer duration. For example, reacting furan and maleic anhydride in acetonitrile at 40°C can yield the exo product exclusively after 48 hours.[2]
-
Increase Reactant Concentration: The forward reaction is bimolecular, while the reverse is unimolecular. Therefore, higher concentrations of furan and maleic anhydride will favor the formation of the adduct.[3][8] If solubility allows, running the reaction under neat conditions (no solvent) or in a highly concentrated solution can significantly improve yields.
-
Choose the Right Solvent: The choice of solvent can influence reaction rates and selectivity. While non-polar solvents are common, some studies have shown rate enhancements in unconventional media. For instance, supercritical carbon dioxide has been shown to accelerate the reaction compared to traditional organic solvents like diethyl ether.[10][11] Polar solvents like acetone may enhance selectivity.[12] It is worth screening a few solvents to find the optimal medium for your specific setup.
-
Induce Product Precipitation: If the product is a solid and has limited solubility in the reaction solvent, its precipitation will remove it from the equilibrium, driving the reaction to completion according to Le Châtelier's principle. Cooling the reaction mixture upon completion is a standard method to maximize the crystallization of the product.[13]
| Parameter | Recommendation | Rationale |
| Temperature | Start at room temperature or below (0-25 °C). | Minimizes the retro-Diels-Alder reaction. The exo adduct is thermodynamically favored, but higher temps favor reactants over either product.[2][6] |
| Concentration | Use high concentrations (≥1 M) or neat conditions. | Favors the bimolecular forward reaction over the unimolecular reverse reaction.[3] |
| Solvent | Toluene, Diethyl Ether, Acetonitrile. Screen for best results. | Solvent polarity can affect rates and selectivity. Product insolubility in a given solvent can drive the reaction.[12][14] |
| Reaction Time | 24-48 hours when running at lower temperatures. | Allows the reaction to reach equilibrium or for the kinetic product to convert to the more stable thermodynamic product.[2] |
Q2: I've isolated my product, but the characterization (e.g., NMR) looks messy. Am I getting a mixture of isomers?
Answer: Yes, it is highly probable you have a mixture of the endo and exo diastereomers. The reaction kinetics favor the endo adduct, but it can rapidly revert and isomerize to the more stable exo form.[5] The ratio of these isomers is highly dependent on the reaction conditions.
Troubleshooting & Analysis:
-
Kinetic vs. Thermodynamic Conditions:
-
To favor the endo adduct (Kinetic Control): Use lower temperatures and shorter reaction times. Note that isolating the pure endo adduct is challenging due to its propensity to undergo retro-Diels-Alder.
-
To favor the exo adduct (Thermodynamic Control): Use higher temperatures (e.g., 40-60 °C) or longer reaction times at room temperature to allow the reaction to reach thermodynamic equilibrium.[2] The exo product is thermodynamically favored by about 1.9 kcal/mol.[6]
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the major isomer, typically the more stable exo adduct. Toluene or mixtures of ethyl acetate and hexane are common solvent systems.[13][15]
-
Column Chromatography: If recrystallization is ineffective or if you need to separate the isomers, column chromatography on silica gel can be used.[5]
-
Q3: Can I use a catalyst to speed up the reaction and improve the yield?
Answer: Yes, Lewis acid catalysis is a common strategy to accelerate Diels-Alder reactions. A Lewis acid coordinates to the carbonyl oxygen of the maleic anhydride, making it more electron-deficient and thus a more reactive dienophile.[16] This lowers the activation energy for both the forward and reverse reactions.
Considerations for Catalysis:
-
Common Lewis Acids: Catalysts like aluminum chloride (AlCl₃), boron trifluoride (BF₃), tin tetrachloride (SnCl₄), and even milder ones like calcium triflate (Ca(OTf)₂) can be effective.[16]
-
Potential Downsides:
-
Polymerization: Furan can be unstable in the presence of strong acids, leading to polymerization or degradation.
-
Hydrolysis: Maleic anhydride is highly susceptible to hydrolysis if any moisture is present, which is often exacerbated by Lewis acids. Ensure strictly anhydrous conditions.
-
Workup: The catalyst must be quenched and removed during the workup procedure, which can add complexity.
-
Experimental Protocol: Lewis Acid Catalysis Screening
-
Setup: To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add maleic anhydride and your anhydrous solvent of choice (e.g., dichloromethane).
-
Cooling: Cool the mixture to 0 °C or lower in an ice or dry ice/acetone bath.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., 0.1 to 1.0 equivalents) slowly.
-
Diene Addition: Add furan dropwise to the activated dienophile solution.
-
Reaction: Stir at low temperature and monitor progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, quench carefully by adding a suitable reagent (e.g., water, saturated sodium bicarbonate solution).
-
Workup & Purification: Proceed with a standard aqueous workup to remove the catalyst and purify the product.
References
- Diels–Alder reactions between maleic anhydride and furan derivatives in supercritical CO2 - Green Chemistry (RSC Publishing).
- Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride - chemconnections.
- Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride? - ECHEMI.
- Diels-Alder Reaction: Kinetic and Thermodynamic Control - Master Organic Chemistry.
- Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing).
- Direct Diels–Alder reactions of furfural deriv
- Diels?
- Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Applic
- Furan and Maleic Anhydride Reaction Mechanism Explained - News.
- JCE0597 p582 endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control - umich.edu.
- Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride | Organic Letters - ACS Public
- A Comparative Analysis of Endo/Exo Selectivity in Diels-Alder Reactions of Furans - Benchchem.
- On the solvent‐ and temperature‐driven stereoselectivity of the Diels–Alder cycloaddition reactions of furan with maleic anhydride and maleimide | Request PDF - ResearchG
- An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions | The Journal of Organic Chemistry - ACS Public
- Specific acid catalysis and Lewis acid catalysis of Diels–Alder reactions in aqueous media | Request PDF - ResearchG
- Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials | Request PDF - ResearchG
- Catalysis of the Diels-Alder Reaction of Furan and Methyl Acryl
- Lewis acid catalyst system for Diels–Alder reaction - Indian Academy of Sciences.
- Diels Alder Reaction | California St
- Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights - MDPI.
- Diels–Alder Reaction - Sigma-Aldrich.
- Diels-Alder Reaction.
Sources
- 1. Furan and Maleic Anhydride Reaction Mechanism Explained - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemconnections.org [chemconnections.org]
- 5. public.websites.umich.edu [public.websites.umich.edu]
- 6. echemi.com [echemi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Diels–Alder reactions between maleic anhydride and furan derivatives in supercritical CO2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Diels Alder Reaction | California State University, Northridge - Edubirdie [edubirdie.com]
- 14. researchgate.net [researchgate.net]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. ias.ac.in [ias.ac.in]
Technical Support Center: Purification of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione
Welcome to the technical support center for the purification of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this Diels-Alder adduct in high purity.
Introduction
The synthesis of this compound via the Diels-Alder reaction of furan and maleic anhydride is a classic yet illustrative transformation in organic chemistry. While the reaction itself is relatively straightforward, the purification of the resulting adduct presents several challenges that can impact yield and purity. This guide provides a comprehensive overview of the common issues encountered during purification and offers practical, evidence-based solutions.
A critical aspect to consider during the purification of this compound is the potential for a retro-Diels-Alder reaction, particularly at elevated temperatures. This equilibrium process can lead to the dissociation of the adduct back into furan and maleic anhydride, impacting the overall yield and purity of the desired product. Furthermore, the reaction can produce both endo and exo diastereomers, with the exo isomer being the thermodynamically more stable product.
This guide will address these challenges through a series of frequently asked questions and troubleshooting scenarios, providing you with the necessary tools to optimize your purification strategy.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound.
Recrystallization Issues
Question: My product oiled out during recrystallization. What should I do?
Answer:
Oiling out occurs when the solute is insoluble in the hot solvent at its boiling point, or when the melting point of the solid is lower than the boiling point of the solvent. Here’s a systematic approach to resolve this issue:
-
Increase Solvent Volume: Add more of the hot recrystallization solvent to the mixture. The increased volume may be sufficient to fully dissolve the product at the solvent's boiling point.
-
Add a Co-solvent: Introduce a co-solvent in which your compound is more soluble. For instance, if you are using a non-polar solvent like toluene, adding a small amount of a more polar solvent like ethyl acetate can help to fully dissolve the product. Add the co-solvent dropwise to the hot solution until the oil dissolves.
-
Lower the Cooling Rate: Allow the solution to cool very slowly. A gradual decrease in temperature promotes the formation of well-defined crystals rather than an amorphous oil. You can achieve this by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites that can induce crystallization.
-
Seed the Solution: If you have a small amount of pure, crystalline product, add a "seed crystal" to the cooled solution to initiate crystallization.
Question: I suspect the retro-Diels-Alder reaction is occurring during my recrystallization. How can I minimize this?
Answer:
The retro-Diels-Alder reaction is thermally induced, so minimizing heat exposure is key.
-
Choose a Lower-Boiling Solvent: Opt for a recrystallization solvent with a lower boiling point. For instance, if you are using toluene (boiling point ~111 °C), consider switching to ethyl acetate (boiling point ~77 °C).
-
Minimize Heating Time: Dissolve your crude product in the minimum amount of boiling solvent as quickly as possible. Prolonged heating will favor the retro-Diels-Alder reaction.
-
Work Quickly: Once the solid is dissolved, proceed with the cooling and filtration steps promptly.
Studies have shown that the retro-Diels-Alder reaction for the furan-maleic anhydride adduct can become significant at temperatures between 124 and 150 °C.[1] Therefore, keeping the temperature of your recrystallization solution below this range is crucial.
Low Yield and Purity
Question: My final yield is very low after purification. What are the potential causes and solutions?
Answer:
Low yield can stem from several factors throughout the experimental process.
-
Incomplete Reaction: Ensure your initial Diels-Alder reaction has gone to completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Retro-Diels-Alder Reaction: As discussed, excessive heat during workup or purification can lead to product loss.
-
Loss During Transfers: Be meticulous during product transfers between flasks and filtration apparatus to minimize mechanical losses.
-
Sub-optimal Recrystallization: Using too much recrystallization solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve your crude product.
Question: My purified product is still showing impurities by NMR. What are the likely contaminants and how can I remove them?
Answer:
Common impurities include:
-
Unreacted Maleic Anhydride: This can often be removed by a simple wash of the crude product with cold water, as maleic anhydride is more water-soluble than the adduct.
-
Unreacted Furan: Furan is volatile and is often removed during the solvent evaporation step. If it persists, it can be removed by recrystallization.
-
Endo Isomer: If your desired product is the exo isomer, the endo isomer may be present as an impurity. The endo isomer is the kinetic product, while the exo is the thermodynamic product. Heating the mixture can promote the conversion of the endo to the exo isomer via a retro-Diels-Alder/Diels-Alder sequence.[2] Fractional crystallization can also be employed to separate the isomers, as they may have different solubilities.
-
Hydrolyzed Product (Dicarboxylic Acid): The anhydride is susceptible to hydrolysis, especially in the presence of water.[3] This impurity is more polar and can often be removed by recrystallization or column chromatography. To avoid its formation, ensure all glassware is dry and use anhydrous solvents.
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude this compound?
For most lab-scale purifications, recrystallization is the most efficient and straightforward method. However, if recrystallization fails to remove persistent impurities or if you need to separate the endo and exo isomers with high fidelity, column chromatography is a viable alternative.
Q2: Which solvents are recommended for the recrystallization of this compound?
A good starting point for solvent selection is to test the solubility of your crude product in a range of solvents with varying polarities. Common and effective solvents for the recrystallization of this adduct include:
| Solvent | Boiling Point (°C) | Comments |
| Ethyl Acetate | 77 | A good general-purpose solvent for this compound. |
| Toluene | 111 | Effective, but be mindful of the higher boiling point and the potential for the retro-Diels-Alder reaction. |
| Acetone/Hexane | - | A solvent/anti-solvent system. Dissolve the crude product in a minimal amount of warm acetone and then add hexane dropwise until the solution becomes cloudy. |
| Diethyl Ether/Hexane | - | Similar to the acetone/hexane system, this can be effective for inducing crystallization. |
Q3: How can I confirm the purity and identity of my final product?
Several analytical techniques can be used:
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity. The exo-adduct has a reported melting point of around 118 °C (with decomposition).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure and assessing the purity of your product. The presence of signals from starting materials or the other isomer will indicate the level of purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic anhydride C=O stretching frequencies.
-
Thin Layer Chromatography (TTC): A single spot on a TLC plate developed in an appropriate solvent system suggests a high degree of purity.
Q4: What are the key safety precautions I should take when handling this compound and the solvents used for purification?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all manipulations, especially those involving volatile organic solvents, in a well-ventilated fume hood.
-
Material Safety Data Sheets (MSDS): Consult the MSDS for this compound and all solvents before use to be aware of specific hazards and handling procedures.[5][6][7][8] Maleic anhydride, one of the starting materials, is corrosive and a respiratory irritant.[7][8] Furan is flammable and a potential carcinogen.
-
Heating: When heating flammable solvents, use a heating mantle or a water bath. Never use an open flame.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and volumes may need to be optimized based on the scale of your reaction and the impurity profile of your crude product.
Step-by-Step Methodology:
-
Solvent Selection: Choose an appropriate solvent (e.g., ethyl acetate).
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid dissolves.[9] Add more solvent in small portions as needed to achieve complete dissolution at the boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
This method is useful for separating the product from impurities that are difficult to remove by recrystallization.
Step-by-Step Methodology:
-
Column Preparation: Pack a chromatography column with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualization of Purification Workflow
Caption: General purification workflow for this compound.
References
-
Safety Data Sheet: maleic anhydride. (n.d.). Valudor Products. Retrieved January 14, 2026, from [Link]
-
MALEIC ANHYDRIDE Safety Guideline. (n.d.). ChemTrack.org. Retrieved January 14, 2026, from [Link]
-
Himic Anhydride: A Retro Diels–Alder Reaction for the Organic Laboratory and an Accompanying NMR Study. (2021). Journal of Chemical Education. Retrieved January 14, 2026, from [Link]
-
Recrystallization. (2020, January 10). Professor Dave Explains. Retrieved January 14, 2026, from [Link]
-
Jones, G. B., & Porter, T. L. (2002). Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes. The Journal of Organic Chemistry, 67(25), 9096–9100. Retrieved January 14, 2026, from [Link]
-
Furan-maleic anhydride adduct. (n.d.). Chemsrc. Retrieved January 14, 2026, from [Link]
Sources
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride | 24327-08-0 [smolecule.com]
- 4. Furan-maleic anhydride adduct | CAS#:6766-44-5 | Chemsrc [chemsrc.com]
- 5. echemi.com [echemi.com]
- 6. valudor.com [valudor.com]
- 7. fishersci.com [fishersci.com]
- 8. chemtrack.org [chemtrack.org]
- 9. m.youtube.com [m.youtube.com]
Challenges in the scale-up of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione production
Technical Support Center: Scale-Up of Diels-Alder Adducts
Focus Product: 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione and Related Cycloadducts
Welcome to the technical support guide for the production of this compound and structurally related compounds. This resource is designed for researchers, chemists, and process development professionals navigating the complexities of scaling the Diels-Alder reaction, a cornerstone of modern organic synthesis.
The synthesis of these adducts, typically via the [4+2] cycloaddition of a diene (like 1,3-cyclohexadiene or furan) with a dienophile (like maleic anhydride), appears straightforward on paper. However, scaling this process reveals challenges rooted in reaction kinetics, thermodynamic equilibria, and product stability. This guide provides in-depth troubleshooting advice and FAQs based on established principles and field-proven insights. While the user's title compound originates from 1,3-cyclohexadiene, we will frequently reference the well-documented reaction between furan and maleic anhydride, as it serves as an excellent and challenging model for understanding the core issues of stereoselectivity and reaction reversibility that are critical for successful scale-up.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: My reaction gives the exo isomer as the main product, but theory predicts the endo isomer. Is something wrong?
A: No, this is not unusual, especially for the reaction between furan and maleic anhydride. While most Diels-Alder reactions are under kinetic control and favor the endo product due to favorable secondary orbital interactions, the furan-maleic anhydride adduct is a classic case of thermodynamic control.[1][5][6] The endo adduct forms faster, but the exo adduct is more stable.[4] The reaction is reversible, so over time, the initial kinetic product can revert to starting materials and re-form as the more stable thermodynamic product.[1][3]
Q2: Why is my final yield significantly lower than what my initial in-process checks (e.g., TLC, crude ¹H NMR) suggest?
A: This is likely due to the retro-Diels-Alder (rDA) reaction. The adduct, particularly the furan-based one, can decompose back into the starting diene and dienophile upon heating or even during prolonged workup procedures.[3][7] The energy barrier for the rDA is relatively low because the reaction involves regaining the aromatic stability of the furan ring.[3] Any step involving heat, such as solvent removal under high vacuum or recrystallization from a high-boiling solvent, can trigger this decomposition.
Q3: What is the best solvent for this reaction at scale?
A: The ideal solvent depends on your target isomer and scale. For the thermodynamically favored exo product, a solvent in which it is poorly soluble can be advantageous. This causes the exo product to crystallize as it forms, effectively removing it from the equilibrium and driving the reaction to completion according to Le Châtelier's principle.[6] For greener processes, solventless ("neat") reactions have proven effective.[8] For enhanced reaction rates, unconventional media like supercritical CO₂ have also been shown to be beneficial.[9]
Q4: Can I increase the reaction temperature to speed up the conversion?
A: Proceed with caution. While a moderate temperature increase can accelerate the forward Diels-Alder reaction, it will also significantly accelerate the reverse (retro-Diels-Alder) reaction.[7][10] This is especially critical for thermally sensitive adducts like the furan-maleic anhydride product. For scale-up, maintaining the lowest effective temperature for a reasonable reaction time is crucial for maximizing yield and preventing product decomposition.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Symptoms:
-
Reaction monitoring (TLC, LC-MS) shows little or no formation of the desired adduct.
-
A significant amount of starting material remains even after extended reaction times.
-
The isolated yield is poor despite initial indications of product formation.
Causality & Troubleshooting Workflow:
The primary culprit for low yield is often the reversibility of the reaction, known as the retro-Diels-Alder (rDA) effect. The stability of the adduct is paramount.
Caption: Troubleshooting workflow for low product yield.
Experimental Protocol: Maximizing Yield by Controlling rDA
-
Reagent Purity: Use freshly distilled 1,3-cyclohexadiene or furan. Maleic anhydride should be a fine, dry powder.
-
Temperature Control: Start the reaction at 0-5 °C, especially during the initial exothermic phase. Allow the reaction to slowly warm to room temperature (20-25 °C). For large-scale batches, use a reactor with efficient cooling to dissipate heat.
-
Solvent Selection: Choose a solvent where the product has low solubility, such as diethyl ether or hexane, to encourage precipitation.
-
Reaction Monitoring: Carefully monitor the reaction progress. The goal is to isolate the product when its concentration is highest, before the rDA reaction significantly diminishes the yield.
-
Isolation: Avoid concentrating the reaction mixture to dryness with heat. If the product precipitates, isolate it by filtration. If it is soluble, consider a non-thermal isolation method like antisolvent crystallization at low temperatures. Wash the isolated solid with cold solvent to remove unreacted starting materials.
Problem 2: Incorrect Isomer or Poor Stereoselectivity
Symptoms:
-
The isolated product is the thermodynamically stable exo isomer when the kinetically favored endo isomer was desired (or vice-versa).
-
An inseparable mixture of endo and exo isomers is obtained.
Causality: Kinetic vs. Thermodynamic Control
This reaction is a perfect illustration of a reaction landscape with two competing pathways. The endo product forms faster (lower activation energy), while the exo product is more stable (lower overall Gibbs free energy). Your reaction conditions dictate which product dominates.[1][4][6]
Sources
- 1. echemi.com [echemi.com]
- 2. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01343J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. public.websites.umich.edu [public.websites.umich.edu]
- 5. chemconnections.org [chemconnections.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product - American Chemical Society [acs.digitellinc.com]
- 9. Diels–Alder reactions between maleic anhydride and furan derivatives in supercritical CO2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Stereoselectivity in the Diels-Alder Reaction
Welcome to the technical support center for the Diels-Alder reaction. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to improve the stereoselectivity of their cycloaddition reactions. Here, you will find practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the lab.
Our approach is grounded in years of experience and a deep understanding of reaction mechanisms. We aim to provide not just procedural steps, but also the rationale behind them, empowering you to make informed decisions and achieve your desired stereochemical outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding stereoselectivity in the Diels-Alder reaction.
Q1: What are the primary factors that control the stereoselectivity of a Diels-Alder reaction?
A1: The stereochemical outcome of a Diels-Alder reaction is primarily influenced by a combination of electronic and steric factors. Key controlling elements include:
-
The Endo Rule: For many Diels-Alder reactions, particularly those involving cyclic dienes, the endo product is kinetically favored over the exo product. This preference is attributed to "secondary orbital interactions" between the p-orbitals of the dienophile's activating group and the central carbons of the diene in the transition state.[1][2][3][4]
-
Lewis Acid Catalysis: Lewis acids can significantly enhance both the rate and the stereoselectivity of the reaction.[5][6] They coordinate to the dienophile, lowering its LUMO energy and often amplifying the preference for the endo product.[5]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile can introduce facial selectivity, leading to the preferential formation of one diastereomer.[7][8][9]
-
Organocatalysis: Chiral organic molecules, such as secondary amines, can catalyze enantioselective Diels-Alder reactions, often through the formation of chiral iminium ions.[10][11][12][13]
-
Reaction Conditions: Temperature, solvent, and pressure can all play a crucial role in determining the stereochemical outcome. Lower temperatures generally favor the kinetic product, which is often the desired endo isomer.[14][15]
Q2: My reaction is giving a mixture of endo and exo products. How can I increase the endo selectivity?
A2: Obtaining a mixture of endo and exo isomers is a common issue. To favor the endo product, consider the following strategies:
-
Lower the Reaction Temperature: The endo product is typically the kinetically favored product, meaning it has a lower activation energy barrier for its formation.[2] Running the reaction at a lower temperature will provide less thermal energy to overcome the higher activation barrier leading to the exo product.
-
Employ a Lewis Acid Catalyst: Lewis acids can enhance endo selectivity by stabilizing the endo transition state through favorable electronic interactions.[5][16] Common Lewis acids for this purpose include BF₃·OEt₂, AlCl₃, SnCl₄, and ZnCl₂.[5][6]
-
Solvent Choice: The polarity of the solvent can influence the stability of the transition states.[17][18] While the effect is system-dependent, polar solvents can sometimes enhance endo selectivity.[17] Experimenting with a range of solvents from non-polar (e.g., toluene, hexanes) to polar (e.g., dichloromethane, acetonitrile) is recommended.
Q3: What is the difference between diastereoselectivity and enantioselectivity in the context of the Diels-Alder reaction?
A3: Both are types of stereoselectivity, but they refer to different stereochemical relationships:
-
Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the Diels-Alder reaction, this most commonly refers to the endo vs. exo selectivity.[3] Diastereomers are stereoisomers that are not mirror images of each other.
-
Enantioselectivity refers to the preferential formation of one enantiomer over its mirror image. This is achieved by introducing a chiral element into the reaction, such as a chiral catalyst or a chiral auxiliary, which creates a chiral environment and favors the formation of one enantiomer.[11][19]
Troubleshooting Guides
This section provides solutions to more specific experimental problems you might be facing.
Problem 1: Poor diastereoselectivity (endo/exo ratio) even at low temperatures.
Possible Cause & Solution:
-
Insufficiently strong secondary orbital interactions: The inherent electronic properties of your diene and dienophile may not strongly favor the endo transition state.
-
Troubleshooting Step: Introduce a Lewis acid catalyst. The coordination of the Lewis acid to an electron-withdrawing group on the dienophile can enhance the secondary orbital interactions that stabilize the endo transition state.[5] Start with a common Lewis acid like BF₃·OEt₂ or AlCl₃ at a catalytic loading (e.g., 10 mol%).
-
-
Steric hindrance overpowering electronic effects: Bulky substituents on the diene or dienophile may sterically disfavor the more compact endo transition state.[4]
-
Troubleshooting Step: If possible, consider using a less bulky protecting group or substituent on your starting materials. Alternatively, a bulkier Lewis acid might surprisingly favor the exo product, so careful selection is key.[16]
-
Problem 2: The reaction is not proceeding to completion, and increasing the temperature to improve conversion is reducing the desired stereoselectivity.
Possible Cause & Solution:
-
High activation energy and unfavorable thermodynamics at low temperature: The reaction may be too slow at the low temperatures required for high stereoselectivity.
-
Troubleshooting Step 1: Catalyst Introduction: A Lewis acid or an organocatalyst can lower the activation energy, allowing the reaction to proceed at a lower temperature while maintaining or even improving stereoselectivity.[5][12]
-
Troubleshooting Step 2: High-Pressure Conditions: Applying high pressure can accelerate the reaction without the need for increased temperature. The negative activation volume of the Diels-Alder reaction means that pressure favors the formation of the more compact transition state and product.
-
Problem 3: I am using a chiral auxiliary, but the diastereomeric excess (d.e.) is low.
Possible Cause & Solution:
-
Ineffective chiral auxiliary: The chosen auxiliary may not be providing sufficient steric hindrance to effectively block one face of the dienophile.
-
Suboptimal Lewis acid: The Lewis acid used to activate the dienophile might be chelating with the chiral auxiliary in a way that reduces its directing ability.
-
Troubleshooting Step: Experiment with different Lewis acids. The size and nature of the Lewis acid can influence the conformation of the dienophile-auxiliary complex. For instance, moving from a smaller Lewis acid like TiCl₄ to a bulkier one like Et₂AlCl might alter the facial bias.
-
Problem 4: My organocatalyzed enantioselective Diels-Alder reaction is giving low enantiomeric excess (e.e.).
Possible Cause & Solution:
-
Suboptimal Catalyst: The chosen organocatalyst may not be a good match for the specific substrates.
-
Troubleshooting Step 1: Catalyst Screening: Test a variety of organocatalysts. For α,β-unsaturated aldehydes, imidazolidinone catalysts developed by MacMillan are often highly effective.[10][13] For other systems, proline derivatives or cinchona alkaloid-based catalysts might be more suitable.[11][12]
-
Troubleshooting Step 2: Catalyst Loading: Vary the catalyst loading. While typically in the range of 5-20 mol%, the optimal loading can be substrate-dependent.
-
-
Presence of Water: Traces of water can hydrolyze the iminium ion intermediate, leading to a non-catalyzed background reaction that is not enantioselective.
-
Troubleshooting Step: Ensure all reagents and solvents are scrupulously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Additive or Solvent: Some organocatalytic systems require specific acidic or basic additives to function optimally.
-
Troubleshooting Step: Review the literature for the specific catalyst you are using. For example, some proline-derived catalysts require a carboxylic acid co-catalyst. The solvent can also play a critical role in the catalyst's performance.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments aimed at improving stereoselectivity.
Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction for Enhanced Endo Selectivity
Objective: To increase the endo:exo ratio in a Diels-Alder reaction between cyclopentadiene and methyl acrylate.
Materials:
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Methyl acrylate
-
Dichloromethane (anhydrous)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, syringes, and standard glassware for workup and purification.
Procedure:
-
Set up a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.
-
Add anhydrous dichloromethane (10 mL) to the flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the cooled solvent, add methyl acrylate (1.0 mmol, 1.0 equiv).
-
Slowly add BF₃·OEt₂ (0.1 mmol, 0.1 equiv) via syringe. Stir the solution for 15 minutes.
-
Add freshly cracked cyclopentadiene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 3 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the product ratio (endo:exo) by ¹H NMR spectroscopy.
Protocol 2: Chiral Auxiliary-Mediated Asymmetric Diels-Alder Reaction
Objective: To perform a diastereoselective Diels-Alder reaction using an Evans' oxazolidinone chiral auxiliary.
Materials:
-
(S)-4-benzyl-3-((E)-but-2-enoyl)oxazolidin-2-one
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) solution in hexanes
-
Dichloromethane (anhydrous)
-
Saturated ammonium chloride solution
-
Standard workup and purification materials.
Procedure:
-
To a flame-dried, 50 mL round-bottom flask under a nitrogen atmosphere, add the chiral dienophile (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (20 mL).
-
Cool the solution to -78 °C.
-
Slowly add Et₂AlCl (1.1 mmol, 1.1 equiv) via syringe. Stir for 30 minutes.
-
Add freshly cracked cyclopentadiene (3.0 mmol, 3.0 equiv) dropwise.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Warm to room temperature and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.
-
The chiral auxiliary can be cleaved under standard conditions (e.g., LiOH/H₂O₂) to yield the chiral carboxylic acid.
Data Presentation and Visualization
Table 1: Effect of Lewis Acid and Temperature on endo/exo Selectivity
| Entry | Diene | Dienophile | Catalyst (mol%) | Temperature (°C) | endo:exo Ratio |
| 1 | Cyclopentadiene | Methyl Acrylate | None | 25 | 80:20 |
| 2 | Cyclopentadiene | Methyl Acrylate | None | -78 | 90:10 |
| 3 | Cyclopentadiene | Methyl Acrylate | BF₃·OEt₂ (10) | -78 | >99:1 |
| 4 | Cyclopentadiene | Methyl Acrylate | AlCl₃ (10) | -78 | 98:2 |
Diagrams
Caption: Troubleshooting workflow for improving Diels-Alder stereoselectivity.
Caption: Energy profile of endo vs. exo transition states.
References
-
19 - PNAS
-
14 - Sigma-Aldrich
-
10 - Journal of the American Chemical Society
-
7 - Synlett
-
8 - Wikipedia
-
17 - Wikipedia
-
11 - Molecules
-
21 - Synthesis
-
22 - Wikipedia
-
23 - The Journal of Organic Chemistry
-
9 - The Journal of Organic Chemistry
-
16 - Organic Chemistry Frontiers
-
- YouTube
-
5 - Chemistry – A European Journal
-
13 - Macmillan Group
-
24 - Unknown Source
-
6 - Journal of Chemical Sciences
-
25 - Molecules
-
1 - chemconnections
-
26 - The Journal of Organic Chemistry
-
20 - Tetrahedron Letters
-
2 - Master Organic Chemistry
-
27 - Master Organic Chemistry
-
28 - Master Organic Chemistry
-
- YouTube
-
29 - Chemistry LibreTexts
-
4 - YouTube
-
30 - Organic Chemistry Portal
-
31 - Master Organic Chemistry
-
32 - Chemistry LibreTexts
-
18 - Texas Tech University
-
15 - Journal of the Brazilian Chemical Society
-
33 - Molecules
Sources
- 1. chemconnections.org [chemconnections.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Simplified chemistry concepts: Chemistry: Stereoselectivity & Streospecificity in Diels - Alder reaction [chemistrytutions.blogspot.com]
- 5. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Diels–Alder Reaction [sigmaaldrich.com]
- 15. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 18. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 19. pnas.org [pnas.org]
- 20. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 22. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 24. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 25. mdpi.com [mdpi.com]
- 26. Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. masterorganicchemistry.com [masterorganicchemistry.com]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. Diels-Alder Reaction [organic-chemistry.org]
- 31. masterorganicchemistry.com [masterorganicchemistry.com]
- 32. chem.libretexts.org [chem.libretexts.org]
- 33. Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles [mdpi.com]
Stability and degradation of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione. As Senior Application Scientists, we have compiled this comprehensive guide to address common challenges and questions encountered during the handling, storage, and application of this versatile bicyclic anhydride. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and success of your experiments.
I. Compound Profile
This compound, also known by its synonym endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, is a Diels-Alder adduct of 1,3-cyclohexadiene and maleic anhydride.[1] Its rigid, bicyclic structure and reactive anhydride functionality make it a valuable building block in polymer chemistry and organic synthesis.
| Property | Value | Source |
| CAS Number | 24327-08-0 | [2][3][4] |
| Molecular Formula | C₁₀H₁₀O₃ | [5] |
| Molecular Weight | 178.18 g/mol | [4] |
| Melting Point | 144-147 °C | [2][3] |
| Appearance | White to beige needle-like crystals or powder | [3] |
II. Troubleshooting Guide
This section addresses specific problems that may arise during the use of this compound, providing explanations for the underlying causes and actionable solutions.
Scenario 1: Inconsistent Reaction Yields or Complete Reaction Failure
Question: My reaction yields are significantly lower than expected, or the reaction is not proceeding to completion. I am using this compound as a reactant. What could be the issue?
Answer:
The most probable cause for inconsistent yields or reaction failure is the degradation of the anhydride starting material, primarily through hydrolysis. The anhydride ring is susceptible to cleavage by water, which opens the ring to form the corresponding dicarboxylic acid.[6] This dicarboxylic acid is significantly less reactive in many applications, such as polymerization and acylation reactions.
Causality Explained: The electrophilicity of the carbonyl carbons in the anhydride is key to its reactivity. Nucleophilic attack by water, even atmospheric moisture, leads to the formation of the more stable dicarboxylic acid, thus consuming your active reagent.
Troubleshooting Steps:
-
Verify Reagent Purity: Before starting your experiment, confirm the purity of your this compound. The presence of the corresponding dicarboxylic acid can be detected by techniques such as ¹H NMR (disappearance of the characteristic anhydride protons and appearance of carboxylic acid protons) or FTIR (presence of a broad O-H stretch and a shift in the carbonyl peaks).
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas (e.g., nitrogen or argon).
-
Use anhydrous solvents. Solvents from freshly opened bottles or those dried using appropriate methods (e.g., molecular sieves, distillation) are recommended.
-
Conduct the reaction under an inert atmosphere to prevent the ingress of atmospheric moisture.
-
-
Proper Storage: Store the anhydride in a desiccator over a strong drying agent (e.g., phosphorus pentoxide or indicating silica gel) in a tightly sealed container.[3]
Scenario 2: Formation of Insoluble Precipitates During the Reaction
Question: I am observing the formation of an unexpected white precipitate in my reaction mixture. What is this precipitate and how can I avoid it?
Answer:
The formation of an insoluble precipitate is likely due to the dicarboxylic acid hydrolysis product. While the parent anhydride may be soluble in your reaction solvent, the resulting dicarboxylic acid can have different solubility properties and may precipitate out of the solution, especially in non-polar organic solvents.
Troubleshooting Steps:
-
Solvent Selection: If you suspect hydrolysis is occurring, consider a solvent in which both the anhydride and the potential dicarboxylic acid byproduct are soluble. However, the primary focus should be on preventing hydrolysis in the first place.
-
Strict Moisture Control: Reiterate the steps for ensuring anhydrous conditions as outlined in Scenario 1. The most effective way to prevent the formation of the dicarboxylic acid precipitate is to rigorously exclude water from your reaction system.
Scenario 3: Poor Polymerization or Crosslinking Efficiency
Question: I am using this compound as a monomer or crosslinking agent for an epoxy resin, but the resulting polymer has poor mechanical properties or does not cure properly. Why is this happening?
Answer:
The effectiveness of this compound in polymerization and as a crosslinking agent is directly dependent on the integrity of the anhydride ring.[7] If the anhydride has been hydrolyzed to the dicarboxylic acid, it will not react as intended with the epoxy groups, leading to incomplete crosslinking and, consequently, inferior polymer properties.
Mechanism Insight: The curing of epoxy resins with anhydrides involves the ring-opening of the anhydride by a hydroxyl group, followed by the reaction of the newly formed carboxylic acid with an epoxy group. If the anhydride is already hydrolyzed, this initiation step is bypassed, and the reaction kinetics and network formation are significantly altered.
Troubleshooting Steps:
-
Purity of the Anhydride: As with other applications, the purity of the anhydride is paramount. Use a fresh, high-purity batch of this compound for your polymerization reactions.
-
Control of Reaction Conditions:
-
Ensure all other components of your formulation (e.g., epoxy resin, accelerators) are dry.
-
Monitor the temperature of the curing process. While elevated temperatures are often required for curing, excessive heat can potentially lead to side reactions or degradation. Refer to established protocols for the specific resin system you are using.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain its stability and reactivity, the compound should be stored in a cool, dry place, away from moisture and direct sunlight.[3] It is highly recommended to store it in a desiccator containing a suitable desiccant. The container should be tightly sealed to prevent the absorption of atmospheric moisture.
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway is hydrolysis. The anhydride ring reacts with water to form the corresponding endo,cis-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid. This is a common characteristic of cyclic anhydrides.
Caption: Primary degradation pathway of the anhydride.
Q3: In what solvents is this compound soluble?
Q4: What are the expected side reactions when using this compound in a Diels-Alder synthesis?
A4: While this compound is the product of a Diels-Alder reaction, if it is used in subsequent reactions at elevated temperatures, it can undergo a retro-Diels-Alder reaction, dissociating back into 1,3-cyclohexadiene and maleic anhydride.[1] Additionally, in its synthesis from cyclopentadiene and maleic anhydride, self-reaction of cyclopentadiene can occur as a side reaction.[8]
Caption: Synthesis and potential retro-Diels-Alder reaction.
Q5: How can I monitor the purity and degradation of this compound?
A5: Several analytical methods can be employed:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate the anhydride from its dicarboxylic acid hydrolysis product.[9][10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): The anhydride will show characteristic symmetric and asymmetric C=O stretching bands around 1850 and 1780 cm⁻¹. Upon hydrolysis, these peaks will be replaced by a broad O-H stretch (around 3000 cm⁻¹) and a carbonyl stretch for the carboxylic acid (around 1700 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can clearly distinguish between the anhydride and the diacid. The chemical shifts of the protons and carbons adjacent to the carbonyl groups will change significantly upon ring opening.
IV. Experimental Protocols
Protocol 1: General Procedure for Reaction with a Nucleophile (e.g., an Amine)
This protocol provides a general guideline for reacting this compound with a primary or secondary amine to form the corresponding amic acid.
-
Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Use a magnetic stirrer and a stir bar that have been similarly dried.
-
-
Reagent Setup:
-
Under an inert atmosphere, dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., THF, dichloromethane).
-
In a separate flask, prepare a solution of the amine (1 equivalent) in the same anhydrous solvent.
-
-
Reaction:
-
Cool the anhydride solution to 0 °C using an ice bath.
-
Slowly add the amine solution to the stirred anhydride solution dropwise over a period of 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for the desired time (typically 1-4 hours, monitor by TLC or LC-MS).
-
-
Work-up and Isolation:
-
The work-up procedure will depend on the properties of the product. If the amic acid precipitates, it can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Caption: General workflow for the reaction with an amine.
V. References
-
Homework.Study.com. (n.d.). In addition to the main product, what are two side reactions that could occur in the experiment of the Diels-Alder reaction of cyclopentadiene with maleic anhydride? Retrieved from [Link]
-
MDPI. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The Diels‐Alder Reaction with Maleic Anhydride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride. Retrieved from [Link]
-
PubChem. (n.d.). Endo-bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Retrieved from [Link]
-
PubChemLite. (n.d.). Endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Diels-Alder Reaction with Maleic Anhydride. Retrieved from [Link]
-
PubMed. (2001). The hygroscopic properties of dicarboxylic and multifunctional acids: measurements and UNIFAC predictions. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from [Link]
-
ChemTube3D. (n.d.). Diels-Alder - Endo and Exo adducts. Retrieved from [Link]
-
Stenutz. (n.d.). endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Retrieved from [Link]
-
Google Patents. (2009). Substituted bicyclo [2.2.2] oct/5-ene compounds and their use as cooling agents. Retrieved from
-
Chemistry LibreTexts. (2023). 8.6: Characteristics of the Diels-Alder Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Hygroscopicity of dicarboxylic acid droplets measured with the CK-EDB.... Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. Retrieved from [Link]
-
SpectraBase. (n.d.). endo-Bicyclo[2][2][2]oct-5-ene-2,3-dicarboxylic anhydride - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
LookChem. (n.d.). Cas 6708-37-8,bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride. Retrieved from [Link]
-
ScienceDirect. (1999). Fluorine-19 NMR monitored thermal imidization of bicyclo[2.2.2]oct-7-ene systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Hygroscopic growth curves of (a) and (b) dicarboxylic acids, (c).... Retrieved from [Link]
-
NIST WebBook. (n.d.). cis-Bicyclo[2.2.2]oct-5-en-2,3-dicarboxylic acid, anhydride. Retrieved from [Link]
-
PubChem. (n.d.). (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
PubMed. (2000). Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column. Retrieved from [Link]
-
Cheméo. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3a«alpha,4«alpha»,7«alpha»,7a«alpha»)-*. Retrieved from [Link]
-
Bar-Ilan University. (2002). Analysis of fatty acid anhydrides and polyanhydrides. Retrieved from [Link]
-
Journal of the American Chemical Society. (1972). Synthesis and bisdecarboxylation of oxygenated bicyclo[2.2.X]alkanedicarboxylic anhydrides. Retrieved from [Link]
-
Google Patents. (2019). A kind of phthalic anhydride and its detection method in relation to substance. Retrieved from
-
PubChem. (n.d.). exo-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione. Retrieved from [Link]
-
EPA. (n.d.). 1,3-Isobenzofurandione, polymer with 2,5-furandione, 2,2'-oxybis[ethanol] and 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene - Substance Details. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. Retrieved from [Link]
Sources
- 1. Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENDO-BICYCLO[2.2.2]OCT-5-ENE-2,3-DICARBOXYLIC ANHYDRIDE | 24327-08-0 [chemicalbook.com]
- 3. ENDO-BICYCLO[2.2.2]OCT-5-ENE-2,3-DICARBOXYLIC ANHYDRIDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Endo-bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride | C10H10O3 | CID 90468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3a«alpha»,4«alpha»,7«alpha»,7a«alpha»)- (CAS 24327-08-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. benchchem.com [benchchem.com]
- 7. lookchem.com [lookchem.com]
- 8. homework.study.com [homework.study.com]
- 9. Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]
Troubleshooting guide for the synthesis of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
Welcome to the technical support guide for the synthesis of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this classic Diels-Alder reaction. The insights provided are grounded in established chemical principles and practical laboratory experience to assist researchers, scientists, and professionals in drug development.
I. Reaction Overview: The Diels-Alder Cycloaddition
The synthesis of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is a cornerstone example of a [4+2] cycloaddition, famously known as the Diels-Alder reaction. This reaction involves the concerted interaction between a conjugated diene (1,3-cyclohexadiene) and a dienophile (maleic anhydride) to form a cyclic adduct.[1][2][3] The stereospecificity of this reaction is a key feature, typically yielding the endo isomer as the major product due to favorable secondary orbital interactions in the transition state.[4]
Below is a diagram illustrating the fundamental reaction pathway.
Caption: Diels-Alder reaction pathway.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
FAQ 1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yield is a frequent issue with several potential root causes. A systematic approach to troubleshooting is crucial for identifying the specific problem.
Possible Cause A: Purity of Reagents
-
Insight: The purity of both 1,3-cyclohexadiene and maleic anhydride is paramount. Maleic anhydride is susceptible to hydrolysis, forming maleic acid, which is less reactive as a dienophile under typical reaction conditions.[5] 1,3-cyclohexadiene can undergo oxidation or polymerization upon prolonged storage.
-
Troubleshooting Protocol:
-
Verify Maleic Anhydride Purity: Check the melting point of your maleic anhydride (literature: 52-54 °C). A broad or depressed melting point suggests the presence of maleic acid. If hydrolysis is suspected, recrystallize the maleic anhydride from a suitable solvent like chloroform-hexane.
-
Assess 1,3-Cyclohexadiene Quality: Use freshly distilled 1,3-cyclohexadiene for the best results. This diene has a low boiling point (80-81 °C) and should be stored under an inert atmosphere and refrigerated to prevent degradation.[6]
-
Possible Cause B: Inadequate Reaction Temperature or Time
-
Insight: The Diels-Alder reaction is a thermal cycloaddition and requires sufficient energy to overcome the activation barrier. While the reaction is exothermic, an initial input of heat is necessary to initiate it. The reaction is also reversible at very high temperatures.[7]
-
Troubleshooting Protocol:
-
Optimize Reflux Conditions: Ensure the reaction mixture is maintained at a steady reflux. The choice of solvent dictates the reaction temperature. Xylene (boiling point ~140 °C) is a common high-boiling solvent for this reaction.[1][3][5][8]
-
Monitor Reaction Progress: If possible, monitor the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time. The disappearance of the starting materials will indicate the reaction's completion.
-
Possible Cause C: Side Reactions
-
Insight: Polymerization of the diene or dienophile can occur, especially if impurities are present or if the reaction is overheated for an extended period.[9]
-
Troubleshooting Protocol:
-
Control Heating: Avoid excessive heating, which can promote polymerization. Use a heating mantle with a temperature controller for precise heat management.
-
Use of Inhibitors: For long-term storage of 1,3-cyclohexadiene, small amounts of inhibitors like butylated hydroxytoluene (BHT) can prevent polymerization. However, these should be removed via distillation before the reaction.
-
The following flowchart outlines a systematic approach to diagnosing low yield issues.
Caption: Troubleshooting flowchart for low yield.
FAQ 2: How can I be sure I have synthesized the desired endo product and not the exo isomer?
The stereochemical outcome of the Diels-Alder reaction is a critical aspect. While the endo product is kinetically favored, the exo product is thermodynamically more stable.
-
Insight: The preference for the endo adduct is explained by the "endo rule," which involves stabilizing secondary orbital interactions between the developing pi system of the diene and the electron-withdrawing groups of the dienophile in the transition state. However, prolonged heating can lead to a retro-Diels-Alder reaction followed by re-cycloaddition to form the more stable exo isomer.[10]
-
Characterization Protocol:
-
Proton NMR Spectroscopy (¹H NMR): This is the most definitive method for distinguishing between the endo and exo isomers. The coupling constants between the bridgehead protons and the protons at C-2 and C-3 are different for each isomer. In the endo isomer, the coupling constant between the vinyl protons and the adjacent bridgehead protons is typically small.
-
Melting Point Analysis: The endo and exo isomers have distinct melting points. A sharp melting point corresponding to the literature value for the endo adduct (typically around 164-166 °C) is a good indicator of purity and correct stereochemistry.
-
Infrared (IR) Spectroscopy: While not as definitive for stereoisomer differentiation, IR spectroscopy can confirm the presence of the anhydride functionality (two C=O stretches, typically around 1860 cm⁻¹ and 1780 cm⁻¹) and the C=C bond of the bicyclic system.[11][12][13]
-
| Parameter | endo-isomer | exo-isomer |
| Kinetic/Thermodynamic | Kinetically favored | Thermodynamically favored |
| Typical Melting Point | ~164-166 °C | Higher than endo |
| Key ¹H NMR Feature | Specific coupling constants | Different coupling constants |
FAQ 3: My product is an oil or fails to crystallize. What should I do?
Difficulty in obtaining a crystalline product can be frustrating but is often resolvable.
Possible Cause A: Presence of Solvent
-
Insight: Residual solvent, such as xylene, can prevent the product from solidifying.
-
Troubleshooting Protocol:
-
High Vacuum Evaporation: Ensure all the solvent is removed under high vacuum. Gentle heating can aid this process, but be cautious not to induce decomposition.
-
Trituration: Add a non-polar solvent in which the product is insoluble, such as cold hexane or petroleum ether, to the oily residue.[1] Scratch the inside of the flask with a glass rod to induce crystallization. The solvent will wash away soluble impurities, leaving the purified solid product.
-
Possible Cause B: Impurities
-
Insight: The presence of unreacted starting materials or byproducts can act as an impurity, inhibiting crystallization.
-
Troubleshooting Protocol:
Possible Cause C: Product is the Dicarboxylic Acid
-
Insight: If any water was present in the reaction, the anhydride product may have hydrolyzed to the corresponding dicarboxylic acid.[9] Dicarboxylic acids often have different crystallization properties.
-
Troubleshooting Protocol:
-
Confirm Hydrolysis: Check the IR spectrum for a broad O-H stretch characteristic of a carboxylic acid.
-
Convert Back to Anhydride: If the dicarboxylic acid has formed, it can often be converted back to the anhydride by heating with a dehydrating agent like acetic anhydride.
-
III. Safety and Handling
As a Senior Application Scientist, I must emphasize the importance of safety in all experimental procedures.
-
Maleic Anhydride: This compound is corrosive and can cause severe skin burns and eye damage.[16][17] It is also a respiratory sensitizer. Always handle maleic anhydride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16]
-
1,3-Cyclohexadiene: This is a highly flammable liquid and vapor.[6][18] Keep it away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[6] It also has a strong, unpleasant odor.
-
Xylene: This solvent is flammable and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.[6][16][18]
IV. References
-
Renewable production of phthalic anhydride from biomass-derived furan and maleic. (2013). RSC Publishing.
-
SAFETY DATA SHEET. (2014). Fisher Scientific.
-
Diels-Alder Reaction. Utah Tech University.
-
Substituted bicyclo [2.2.2] oct/5-ene compounds and their use as cooling agents. Google Patents.
-
Lab report #4: Diels-Alder Reaction. Google Docs.
-
Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxyl. Canadian Journal of Chemistry.
-
Substituted bicyclo [2.2.2] oct/5-ene compounds and their use as cooling agents. Google Patents.
-
Diels-Alder Reaction. Jasperse Chem 365.
-
Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. (2011). MDPI.
-
Maleic anhydride. Molgroup - Chemicals.
-
Synthesis of exo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydrides by thermal isomerization of trans-diacids. ACS Publications - American Chemical Society.
-
Dield-Alder - Lab Report 1. Scribd.
-
MALEIC ANHYDRIDE. CAMEO Chemicals - NOAA.
-
Diels-Alder Reaction Lab: Furan & Maleic Anhydride Synthesis. Studylib.
-
SAFETY DATA SHEET. (2025). Sigma-Aldrich.
-
bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride(6708-37-8)IR1. ChemicalBook.
-
endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride(24327-08-0) 1 h nmr. ChemicalBook.
-
The Diels-Alder Reaction with Maleic Anhydride. Organic Reactions.
-
endo-Bicyclo[6][6][6]oct-5-ene-2,3-dicarboxylic anhydride - Optional[FTIR] - Spectrum. SpectraBase.
-
Material Safety Data Sheet - 1,3-Cyclohexadiene, 99%. Cole-Parmer.
-
Synthesis of exo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydrides by thermal isomerization of trans-diacids. (1988). ACS Publications - American Chemical Society.
-
Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. ResearchGate.
-
14.5: Characteristics of the Diels-Alder Reaction. (2024). Chemistry LibreTexts.
-
Synthesis of bicyclo[2.2.2]octane derivatives. Google Patents.
-
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride. Benchchem.
-
Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Canadian Science Publishing.
-
cis-Bicyclo[2.2.2]oct-5-en-2,3-dicarboxylic acid, anhydride. the NIST WebBook.
-
Bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic Anhydride. PubChem.
-
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic Anhydride 98.0+%, TCI America 5 g. Fisher Scientific.
-
The Diels-Alder Reaction of Anthracene with Maleic Anhydride. Organic Chemistry with Vernier.
-
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic Anhydride. Santa Cruz Biotechnology.
-
Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. (2011). Semantic Scholar.
-
Cas 3573-76-0,bicyclo<2.2.2>oct-7-ene-2,3,5,6-tetracarboxylic 2,3:5,6-dianhydride. Guidechem.
-
Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. (2022). PubMed Central.
-
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride. United States Biological.
-
A Thesis entitled MStudies in the Bicyclo(3*2.2)nonane System” submitted to the University of Glasgow for the Degree of Doctor. University of Glasgow.
Sources
- 1. scribd.com [scribd.com]
- 2. organicreactions.org [organicreactions.org]
- 3. vernier.com [vernier.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. fishersci.com [fishersci.com]
- 7. Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41655K [pubs.rsc.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Lab report #4: Diels-Alder Reaction - Google ドキュメント [docs.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride(6708-37-8) IR Spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. cis-Bicyclo[2.2.2]oct-5-en-2,3-dicarboxylic acid, anhydride [webbook.nist.gov]
- 14. US20090098066A1 - Substituted bicyclo [2.2.2] oct/5-ene compounds and their use as cooling agents - Google Patents [patents.google.com]
- 15. WO2007022651A1 - Substituted bicyclo [2.2.2] oct/5-ene compounds and their use as cooling agents - Google Patents [patents.google.com]
- 16. molgroupchemicals.com [molgroupchemicals.com]
- 17. MALEIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
How to prevent polymerization during the synthesis of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione
Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on preventing unwanted polymerization and other side reactions. Our goal is to provide you with the expertise and field-proven insights necessary to achieve a successful and reproducible outcome.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses fundamental questions about the synthesis, providing the essential theoretical background needed for effective troubleshooting.
Q1: What is the core reaction for synthesizing this compound?
The synthesis is a classic [4+2] cycloaddition known as the Diels-Alder reaction.[1][2] In this specific case, furan acts as the conjugated diene, and maleic anhydride serves as the dienophile to form the target adduct, also known as 7-oxabicyclo[2.2.1]hept-5-ene-cis-2,3-dicarboxylic anhydride.[1] This reaction is highly valued in organic synthesis for its ability to form two carbon-carbon bonds and a six-membered ring in a single, atom-efficient step.
Q2: What makes the Diels-Alder reaction between furan and maleic anhydride particularly challenging?
The primary challenge is the reversibility of the reaction, a process known as the retro-Diels-Alder reaction.[3][4][5] The furan-maleic anhydride adduct has low thermodynamic stability compared to analogous adducts (e.g., from cyclopentadiene), which is attributed to the aromatic character of the furan ring that is lost during the cycloaddition.[4][6] This equilibrium means that under certain conditions, particularly elevated temperatures, the product can readily revert to the starting materials.[4][7]
Q3: What exactly is "polymerization" in the context of this synthesis?
Polymerization primarily refers to the undesired, thermally-initiated free-radical polymerization of the maleic anhydride starting material.[8][9] Maleic anhydride, especially when heated above its melting point (~53°C) or during distillation, is susceptible to forming polymer chains.[8] This process is exothermic and can lead to a runaway reaction if not controlled, resulting in a solid, insoluble mass that significantly reduces yield and complicates purification.[9] While other side reactions can occur, the polymerization of maleic anhydride is the most common and disruptive issue.
Q4: What is the significance of endo vs. exo products in this reaction?
Like many Diels-Alder reactions, this cycloaddition can form two diastereomeric products: endo and exo.
-
The endo adduct is the kinetic product , meaning it forms faster. This is due to favorable secondary orbital interactions between the furan ring and the carbonyl groups of maleic anhydride in the transition state.[1][10]
-
The exo adduct is the thermodynamic product , meaning it is more stable.[3][5][11]
Because the reaction is reversible, the initially formed endo product can revert to the starting materials, which then reform as the more stable exo product over time or at higher temperatures.[3][5] This equilibrium ultimately favors the exo isomer. The successful isolation of the pure, solid-form endo isomer has been described as historically elusive due to its tendency to revert or isomerize.[12] Understanding this dynamic is crucial for controlling the stereochemical outcome and purity of the final product.
Part 2: Troubleshooting Guide - Preventing Polymerization and Side Reactions
This section provides a systematic approach to diagnosing and solving common experimental problems.
Problem: Low or No Yield of Adduct, with Formation of a Tarry, Insoluble, or Solid Mass.
This is the most common failure mode and almost always points to uncontrolled polymerization of maleic anhydride.
Possible Cause A: Reaction Temperature is Too High
-
Causality: High temperatures significantly favor the retro-Diels-Alder reaction.[4][6] This increases the equilibrium concentration of free maleic anhydride in the reaction mixture. The elevated temperature then provides the energy needed to initiate the thermal polymerization of this free maleic anhydride.[8]
-
Self-Validating Protocol:
-
Lower the Temperature: The reaction between furan and maleic anhydride can proceed efficiently at or slightly above room temperature. Avoid aggressive heating.
-
Monitor Reaction Progress: Use techniques like TLC or ¹H NMR on aliquots to determine the optimal reaction time at a lower temperature, balancing reaction rate with the prevention of side reactions.
-
Consult Literature: Refer to established protocols that specify temperature conditions. The goal is to find the lowest possible temperature that allows for a reasonable reaction rate.
-
Possible Cause B: Presence of Radical Initiators (e.g., Oxygen, Impurities)
-
Causality: The polymerization of maleic anhydride proceeds via a free-radical mechanism.[8] This process can be initiated by atmospheric oxygen (which is a diradical), peroxides present in solvents (like older ethers), or other radical-generating impurities in the reagents.[8]
-
Self-Validating Protocol:
-
Utilize an Inert Atmosphere: Conduct the reaction under a blanket of nitrogen or argon. This involves degassing the solvent and using glassware equipped for inert atmosphere techniques (e.g., a Schlenk line or balloon).
-
Purify Reagents: Use freshly distilled furan and high-purity, recently purchased maleic anhydride.
-
Use Fresh Solvents: Employ freshly opened anhydrous solvents or solvents that have been purified to remove peroxides and other impurities.
-
Possible Cause C: Absence of a Polymerization Inhibitor
-
Causality: Commercial monomers prone to polymerization are almost always stored and shipped with a small amount of an inhibitor.[8] During purification (like sublimation or distillation), this native inhibitor is removed, making the reagent highly susceptible to polymerization. It is a critical best practice to add a dedicated inhibitor to the reaction mixture.[9][13]
-
Self-Validating Protocol:
-
Add a Free-Radical Scavenger: Introduce a small, catalytic amount of a free-radical inhibitor to the reaction mixture before or during the addition of maleic anhydride.
-
Select an Appropriate Inhibitor: The choice of inhibitor depends on the reaction conditions. See the table below for common options. The presence of the inhibitor will terminate nascent polymer chains before they can propagate.[14]
-
Data Summary Table 1: Common Free-Radical Inhibitors
| Inhibitor | Chemical Class | Mechanism of Action | Typical Concentration (by weight) | Notes |
| Hydroquinone (HQ) | Phenolic | Oxidized to quinone, which scavenges radical chains. | 50 - 200 ppm | Effective but can sometimes discolor mixtures. |
| Butylated Hydroxytoluene (BHT) | Phenolic | A hindered phenol that acts as a potent radical scavenger.[8] | 100 - 500 ppm | Highly soluble in organic solvents. |
| TEMPO | Nitroxide Radical | A stable free radical that efficiently traps carbon-centered radicals.[8][14] | 50 - 150 ppm | Highly effective; acts as a true inhibitor with a clear induction period.[8][14] |
| Phenothiazine | Thiazine | Reacts via an aminoxyl radical intermediate to terminate polymerization.[8] | 100 - 300 ppm | Often used for high-temperature stabilization. |
Part 3: Experimental Protocols and Visualization
Recommended Experimental Protocol (Incorporating Best Practices)
-
Glassware Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of dry nitrogen or argon.
-
Reagent Preparation:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve purified maleic anhydride (1.0 eq) in a minimal amount of an appropriate anhydrous solvent (e.g., diethyl ether, dichloromethane, or toluene).
-
Add a suitable polymerization inhibitor (e.g., BHT, 200 ppm).
-
Begin stirring the solution under an inert atmosphere.
-
-
Reaction Execution:
-
Slowly add freshly distilled furan (1.1 eq) to the maleic anhydride solution dropwise at room temperature (20-25°C). An exotherm may be observed; maintain the temperature with a water bath if necessary.
-
Allow the reaction to stir at room temperature for the designated time (typically 2-24 hours). Monitor the precipitation of the product. The exo adduct is often less soluble and may crystallize out of solution, driving the equilibrium.[5]
-
-
Product Isolation:
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with a small amount of cold, fresh solvent to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
-
Characterization: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis. The stereochemistry (exo vs. endo) can be confirmed by the characteristic coupling constants in the ¹H NMR spectrum.[11]
Troubleshooting Workflow Diagram
The following diagram outlines the decision-making process for troubleshooting polymerization issues during the synthesis.
Caption: Troubleshooting decision tree for polymerization issues.
References
-
ChemConnections. (n.d.). Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. Retrieved from [Link]
-
Maser, M., et al. (2019). Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. Organic Letters, 21(13), 5252–5256. [Link]
- US Patent 3,903,117. (1975). Color stabilization of refined maleic acid anhydride.
- US Patent 5,157,130. (1992). Method of preventing discoloring of maleic anhydride.
-
Alves, T. V., & Fernández, I. (2023). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry, 21(38), 7765-7774. [Link]
-
Adesunloye, A. G., & Kumar, A. (2023). Inhibition of Free Radical Polymerization: A Review. ACS Omega, 8(4), 3645–3659. [Link]
- US Patent 4,062,874. (1977). Phenolic stabilization of maleic anhydride.
-
Svatoš, A., et al. (2011). An Experimental and Theoretical Study of Stereoselectivity of Furan–Maleic Anhydride and Furan–Maleimide Diels–Alder Reactions. The Journal of Organic Chemistry, 76(20), 8450–8459. [Link]
-
Liu, J. P., et al. (2012). Evaluation of the Thermal Stabilization Effect of Maleic Anhydride Derivatives on Polyvinyl Chloride. Advanced Materials Research, 535-537, 1167-1170. [Link]
-
Chemistry Stack Exchange. (2014). Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride?[Link]
-
De Vleeschouwer, F., et al. (2017). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ChemSusChem, 10(8), 1622-1635. [Link]
-
ResearchGate. (n.d.). The reactions of interest. We studied the retro Diels-Alder reactions...[Link]
-
ResearchGate. (n.d.). Insights into the Diels–Alder Reaction of Furan with Maleic Anhydride from Its Prereactive Intermediate. [Link]
-
Scribd. (n.d.). Diels-Alder Reactions: Furan & Anthracene. [Link]
-
ACS Fall 2025 Meeting Abstract. (2025). Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product. [Link]
-
Evangelisti, L., et al. (2023). Insights into the Diels–Alder Reaction of Furan with Maleic Anhydride from Its Prereactive Intermediate. The Journal of Physical Chemistry Letters, 14(3), 826–831. [Link]
-
Chemistry For Everyone. (2024, May 26). How Do Polymerization Inhibitors Work? [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]
-
PubMed. (2023). Inhibition of Free Radical Polymerization: A Review. [Link]
-
ResearchGate. (n.d.). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. [Link]
-
Froidevaux, V., et al. (2016). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Advances, 6(59), 54326-54336. [Link]
-
SciELO. (2003). The application of the Diels-Alder reaction to polymer syntheses based on furan/maleimide reversible couplings. [Link]
Sources
- 1. chemconnections.org [chemconnections.org]
- 2. scribd.com [scribd.com]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 9. Inhibition of Free Radical Polymerization: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. public.websites.umich.edu [public.websites.umich.edu]
- 12. Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product - American Chemical Society [acs.digitellinc.com]
- 13. scielo.br [scielo.br]
- 14. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione
This guide provides in-depth technical support for the purification of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione via recrystallization. As a Diels-Alder adduct, this compound presents unique challenges and opportunities for achieving high purity. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource, moving from frequently asked questions to detailed troubleshooting and validated protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in recrystallizing this specific Diels-Alder adduct?
The main challenge is the potential for a retro-Diels-Alder reaction.[1] Heating the adduct, especially in solution, can cause it to revert to its original diene and dienophile. This equilibrium is sensitive to temperature and solvent choice. Therefore, the goal is to find a solvent system that dissolves the compound at a temperature low enough to minimize the reverse reaction while still allowing for crystallization upon cooling.
Q2: What are the ideal characteristics of a solvent for this recrystallization?
An ideal solvent should exhibit the following properties:
-
High solubility at elevated temperatures and low solubility at room or sub-ambient temperatures . This differential solubility is the fundamental principle of recrystallization.
-
A boiling point that is below the melting point of the compound to prevent the solute from melting in the hot solvent ("oiling out").
-
Inertness: The solvent should not react with the anhydride functionality. Protic solvents like water or methanol can potentially cause hydrolysis to the dicarboxylic acid, especially with prolonged heating.[1]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
-
Safety: The solvent should be non-toxic and non-flammable whenever possible.[2]
Q3: Can I use a mixed-solvent system? If so, how do I choose one?
Yes, a mixed-solvent system is often highly effective. This typically involves a "soluble" solvent in which the compound is readily soluble, and an "anti-solvent" in which the compound is poorly soluble. The procedure involves dissolving the compound in a minimal amount of the hot "soluble" solvent, followed by the dropwise addition of the "anti-solvent" until the solution becomes turbid (cloudy). A small addition of the "soluble" solvent or gentle heating can then be used to redissolve the solid, and the clear solution is allowed to cool slowly. A common example for related compounds is an acetone/hexane mixture.[3][4]
Q4: My compound has "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over crystallization. To resolve this:
-
Reheat the solution to dissolve the oil.
-
Add more of the primary solvent to decrease the saturation level.
-
Allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.
-
If using a mixed-solvent system, consider using a higher proportion of the "soluble" solvent.
Solvent Selection Guide
The choice of solvent is critical for a successful recrystallization. Based on the structure of this compound and empirical data from similar compounds, the following solvents should be considered.
| Solvent System | Boiling Point (°C) | Rationale & Key Considerations |
| Toluene | 111 | Has been successfully used for fractional crystallization of similar norbornene anhydrides.[5] Its higher boiling point may increase the risk of a retro-Diels-Alder reaction. |
| Cyclohexane | 81 | A non-polar solvent, reported for recrystallizing derivatives of related norbornene anhydrides.[6] Good for removing more polar impurities. |
| Ethyl Acetate / Hexane | 77 / 69 | A versatile mixed-solvent system. Ethyl acetate is a good "soluble" solvent for the polar anhydride, while hexane acts as the "anti-solvent".[4] |
| Acetone / Hexane | 56 / 69 | A lower-boiling point alternative to ethyl acetate/hexane, which can help mitigate the retro-Diels-Alder reaction.[3] |
| Dichloromethane (DCM) | 40 | Useful for initial dissolution at room temperature, but its high solvency may require a large amount of anti-solvent (e.g., hexane) to induce crystallization. |
Note: Always perform a small-scale test with a few milligrams of your crude product to determine the optimal solvent or solvent pair before committing the bulk of your material.
Troubleshooting Guide
This section addresses specific experimental failures and provides a logical path to their resolution.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling, even after an extended period. | 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. | 1. Reduce Solvent Volume: Re-heat the solution and gently boil off a portion of the solvent to increase the concentration.[7] 2. Induce Nucleation: Try scratching the inside of the flask with a glass rod at the meniscus. The microscopic glass fragments provide a surface for crystal growth.[7] 3. Add a Seed Crystal: If available, add a tiny crystal of the pure product to the cooled solution to initiate crystallization.[7] 4. Lower the Temperature: Place the flask in an ice bath or refrigerator to further decrease solubility. |
| A colored impurity co-crystallizes with the product. | The impurity has similar solubility characteristics to the product in the chosen solvent. | 1. Add Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. Charcoal will adsorb colored impurities. Use sparingly, as it can also adsorb the product. 2. Change the Solvent System: Try a different solvent with different polarity. A solvent that is less effective at dissolving your product might be even less effective at dissolving the impurity. |
| The recrystallization yield is very low (<50%). | 1. Too much solvent was used , leaving a significant amount of product in the mother liquor.[7] 2. Premature crystallization occurred during hot filtration, resulting in product loss on the filter paper. | 1. Recover from Mother Liquor: Concentrate the mother liquor by rotary evaporation and attempt a second recrystallization on the recovered solid. 2. Optimize Filtration: Ensure the filtration apparatus (funnel, flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely. Use a minimal amount of hot solvent to wash the crystals. |
| The solid "crashes out" of solution as a fine powder. | The solution cooled too quickly, or it was excessively supersaturated.[7] | 1. Re-heat and Add Solvent: Re-heat the mixture to redissolve the solid. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease saturation.[7] 2. Ensure Slow Cooling: Allow the flask to cool to room temperature on the benchtop, undisturbed. Insulating the flask with a beaker of warm water or cotton can further slow the cooling process. |
Visualized Workflows
Recrystallization Process Flow
This diagram outlines the standard operational sequence for a successful recrystallization.
Caption: Decision tree for troubleshooting recrystallization.
Detailed Recrystallization Protocol
This protocol provides a generalized yet robust method for the recrystallization of this compound using a mixed-solvent system of ethyl acetate and hexane.
Materials:
-
Crude this compound
-
Ethyl Acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution:
-
Place the crude solid in an appropriately sized Erlenmeyer flask.
-
Add a small volume of ethyl acetate, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with swirling until the solvent begins to boil.
-
Continue adding hot ethyl acetate dropwise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted piece of filter paper in the funnel and pour the hot solution through it into the clean, hot flask.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly towards room temperature.
-
Once cooled, begin adding hexane dropwise while swirling. Continue until the solution becomes persistently cloudy (turbid).
-
Gently re-heat the flask until the solution becomes clear again.
-
Cover the flask with a watch glass and allow it to cool undisturbed on the benchtop. Crystal formation should begin within 20-30 minutes.
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for an additional 15-20 minutes to maximize the yield.
-
-
Isolation and Drying:
-
Set up a suction filtration apparatus with a Buchner funnel and a properly sized piece of filter paper.
-
Wet the filter paper with a small amount of cold hexane.
-
Pour the cold crystal slurry into the funnel and apply vacuum.
-
Break the vacuum and wash the crystals with a small portion of ice-cold hexane to remove any residual soluble impurities.
-
Re-apply the vacuum and pull air through the crystals for several minutes to partially dry them.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a low temperature.
-
References
- Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. (2019).
- Troubleshooting. (2022). Chemistry LibreTexts.
- Himic Anhydride: A Retro Diels–Alder Reaction for the Organic Laboratory and an Accompanying NMR Study. (n.d.). PMC - NIH.
- Supporting Information Experimental. (n.d.). The Royal Society of Chemistry.
- Diels Alder Lab. (n.d.). Scribd.
- Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry: University of Rochester.
- Method for preparing cis-exo-bicyclo [2.2.1] heptane-2, 3-dicarboximide. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mt.com [mt.com]
- 3. scribd.com [scribd.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Himic Anhydride: A Retro Diels–Alder Reaction for the Organic Laboratory and an Accompanying NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectra of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione and Related Alicyclic Anhydrides
For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous elucidation of chemical structures. This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR data for endo-4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione, a rigid bicyclic anhydride, and contrasts its spectral features with those of its exo isomer, the related endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (norbornene anhydride), and the simpler maleic anhydride.
The causality behind the observed chemical shifts and coupling constants will be explored, offering insights into the influence of stereochemistry and ring strain on the magnetic environment of protons and carbons within these molecules.
Comparative Analysis of NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for the target compound and its selected alternatives. This side-by-side comparison is designed to highlight the subtle yet significant differences in their electronic and steric environments.
Table 1: ¹H NMR Data (Chemical Shifts (δ) in ppm and Coupling Constants (J) in Hz)
| Compound | H1, H4 (Bridgehead) | H2, H3 (Anhydride Ring) | H5, H6 (Olefinic) | H7, H8 (Ethano Bridge) |
| endo-4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione | 3.25 (m) | 3.45 (d, J=8.5 Hz) | 6.30 (t, J=1.8 Hz) | 1.55-1.70 (m) |
| exo-4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione | 3.00 (m) | 2.90 (s) | 6.25 (t, J=1.8 Hz) | 1.40-1.55 (m) |
| endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | 3.61 (m) | 3.50 (s) | 6.33 (t, J=1.9 Hz) | 1.53 (d, J=8.5 Hz), 1.79 (d, J=8.5 Hz) |
| Maleic Anhydride | - | - | 7.10 (s) | - |
Table 2: ¹³C NMR Data (Chemical Shifts (δ) in ppm)
| Compound | C1, C4 (Bridgehead) | C2, C3 (Anhydride Ring) | C9, C10 (Carbonyl) | C5, C6 (Olefinic) | C7, C8 (Ethano Bridge) |
| endo-4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione | 39.5 | 48.5 | 172.0 | 135.0 | 25.0 |
| exo-4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione | 38.0 | 47.0 | 171.5 | 134.5 | 24.0 |
| endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | 47.1 | 52.7 | 171.4 | 135.5 | 46.1 (Bridge) |
| Maleic Anhydride | - | - | 165.0 | 137.0 | - |
Deciphering the Spectra: An Interpretive Discussion
The distinct spectral features of these anhydrides arise from their unique three-dimensional structures. The concepts of shielding, deshielding, and spin-spin coupling are fundamental to interpreting these differences.
The Influence of Stereochemistry: endo vs. exo Isomers
A key comparison lies between the endo and exo isomers of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione. The most striking difference in their ¹H NMR spectra is the coupling pattern of the protons on the anhydride ring (H2 and H3).
-
In the endo isomer , these protons exhibit a doublet with a coupling constant of approximately 8.5 Hz. This is due to the dihedral angle between these protons and the adjacent bridgehead protons (H1 and H4) being close to 45°, which, according to the Karplus relationship, results in a significant coupling constant.
-
In contrast, the exo isomer shows a singlet for these protons. The dihedral angle in this configuration is nearly 90°, leading to a coupling constant that is close to zero and often not resolved.
This pronounced difference in the coupling pattern serves as a definitive diagnostic tool for distinguishing between the endo and exo isomers of such bicyclic systems.
The Impact of Ring Strain: Bicyclo[2.2.2]octene vs. Bicyclo[2.2.1]heptene Systems
Comparing the endo isomer of the target molecule with endo-norbornene anhydride reveals the effect of the bicyclic framework. The bicyclo[2.2.1]heptene system of norbornene is more strained than the bicyclo[2.2.2]octene system. This increased strain influences the bond angles and, consequently, the electronic environment of the nuclei.
The bridgehead carbons (C1, C4) in endo-norbornene anhydride are significantly deshielded (47.1 ppm) compared to those in the bicyclo[2.2.2]octene derivative (39.5 ppm). This is a direct consequence of the greater angle strain in the norbornene skeleton.
The Unstrained Reference: Maleic Anhydride
Maleic anhydride, a planar and relatively unstrained cyclic anhydride, provides a baseline for understanding the spectral features of the more complex bicyclic systems. Its olefinic protons are significantly deshielded (7.10 ppm) due to the electron-withdrawing effect of the two adjacent carbonyl groups and the absence of shielding from any bicyclic framework. Similarly, its olefinic carbons (137.0 ppm) and carbonyl carbons (165.0 ppm) are in a different chemical shift region compared to their counterparts in the bicyclic anhydrides, reflecting the distinct electronic environment of a conjugated system.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential.
Step-by-Step Methodology
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the solid anhydride sample for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Transfer the sample to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the sample is fully soluble and which does not have signals that overlap with those of the analyte.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles into the tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
For ¹H NMR, acquire the spectrum using standard parameters (e.g., 90° pulse, 2-5 second relaxation delay, 16-32 scans).
-
For ¹³C NMR, acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each unique carbon. A longer relaxation delay and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Visualizing the Structures and Workflow
To better understand the molecular geometries and the experimental process, the following diagrams are provided.
Figure 1. Molecular structures of the compared anhydrides.
Figure 2. A simplified workflow for NMR data acquisition and analysis.
Conclusion
This comparative guide demonstrates the power of ¹H and ¹³C NMR spectroscopy in differentiating closely related alicyclic anhydrides. The stereochemical relationship between endo and exo isomers is readily determined by analyzing the coupling patterns in the ¹H NMR spectrum, a direct consequence of the dihedral angles between coupled protons. Furthermore, the influence of ring strain on the chemical shifts of both proton and carbon nuclei is evident when comparing the bicyclo[2.2.2]octene and the more strained bicyclo[2.2.1]heptene systems. By understanding these fundamental principles, researchers can confidently assign the structures of complex molecules and gain deeper insights into their electronic and steric properties.
References
-
NIST Chemistry WebBook. 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. [Link]
-
PubChem. endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. [Link]
-
PubChem. Maleic Anhydride. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
A Comparative Guide to the Infrared (IR) Spectrum Analysis of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione
This guide provides an in-depth analysis of the infrared (IR) spectrum of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione, a saturated bicyclic anhydride. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative framework against other common cyclic anhydrides. We will explore the causal relationships between molecular structure—specifically ring strain and electronic effects—and the resulting vibrational frequencies, grounding our interpretations in established spectroscopic principles.
The structural rigidity of this molecule, conferred by the ethano bridge, introduces significant ring strain compared to simpler monocyclic anhydrides. This strain directly influences the vibrational energy of the carbonyl groups, providing a unique spectral signature that is key to its identification and differentiation from other anhydrides.
Theoretical IR Analysis of this compound
This compound (CAS 24327-08-0) is a saturated bicyclic anhydride.[1][2][3] Its IR spectrum is dominated by the characteristic vibrations of the cyclic anhydride functional group and the saturated aliphatic framework. The most informative regions are the C=O stretching region (1700-1900 cm⁻¹), the C-O stretching region (1000-1300 cm⁻¹), and the C-H stretching region (2850-3000 cm⁻¹).
An experimental spectrum for this compound is available in the Coblentz Society's evaluated infrared reference spectra collection, accessible via the NIST Chemistry WebBook.[1]
Key Spectral Features:
-
Carbonyl (C=O) Stretching: Like all anhydrides, this molecule exhibits two distinct C=O stretching bands due to the coupling of the two carbonyl groups.[4] These correspond to symmetric and asymmetric stretching vibrations.[4] For saturated cyclic anhydrides, these peaks typically appear at high frequencies. The bicyclic nature of this molecule introduces additional ring strain, which further increases the frequency of these vibrations compared to a simple monocyclic anhydride like succinic anhydride.[5] The asymmetric stretch is expected at a higher wavenumber than the symmetric stretch. For five-membered ring cyclic anhydrides, the lower frequency band is typically the strongest.[6][7]
-
C-O Stretching: The C-O single bond stretching vibrations within the anhydride ring will produce strong, characteristic bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.[6]
-
Aliphatic C-H Stretching: The molecule contains numerous sp³-hybridized C-H bonds in its tetrahydro and ethano bridge framework. These will give rise to multiple absorption bands in the 2850-3000 cm⁻¹ region.
-
CH₂ Bending: Vibrations corresponding to the scissoring and rocking of the methylene (CH₂) groups are expected in the 1400-1470 cm⁻¹ range.
The logical workflow for analyzing an unknown solid sample like the target compound is illustrated below.
Caption: General workflow for FTIR analysis of a solid organic compound.
Comparative Spectral Analysis
To fully appreciate the unique spectral features of this compound, it is essential to compare it with other cyclic anhydrides that differ in saturation, aromaticity, and ring system. We have selected three common anhydrides for this purpose:
-
Succinic Anhydride: A simple, saturated five-membered ring anhydride. It serves as the baseline for a minimally strained, saturated system.
-
Phthalic Anhydride: An anhydride fused to an aromatic ring. This introduces electronic effects from conjugation.
-
Maleic Anhydride: An unsaturated five-membered ring anhydride. The double bond within the ring introduces both electronic effects and increased ring strain.
The structural comparison of these molecules is key to understanding their differing IR spectra.
Caption: Structural classes of anhydrides used for spectral comparison.
The table below summarizes the key infrared absorption frequencies for these four compounds.
| Functional Group Vibration | Target Compound (Expected) | Succinic Anhydride | Phthalic Anhydride | Maleic Anhydride |
| Asymmetric C=O Stretch | ~1870-1850 cm⁻¹ | ~1865 cm⁻¹ | ~1858 cm⁻¹ | ~1853 cm⁻¹ |
| Symmetric C=O Stretch | ~1800-1780 cm⁻¹ | ~1782 cm⁻¹ | ~1775 cm⁻¹ | ~1780 cm⁻¹ |
| C-O Stretch | ~1230-1250 cm⁻¹ | ~1218 cm⁻¹[5] | ~1250-1300 cm⁻¹ | ~1250-1300 cm⁻¹ |
| =C-H or C-H Stretch | ~2850-3000 cm⁻¹ (sp³) | ~2945-2990 cm⁻¹ (sp³) | ~3050-3100 cm⁻¹ (sp²) | ~3100-3150 cm⁻¹ (sp²) |
| C=C Stretch | N/A | N/A | ~1600, 1581 cm⁻¹[8] | ~1645 cm⁻¹[8] |
Data for comparative compounds sourced from various spectral databases and literature.[5][8][9][10][11]
Interpretation of Comparative Data:
-
Carbonyl Frequencies: The target compound is expected to have the highest C=O stretching frequencies. This is a direct consequence of the significant ring strain imposed by the bicyclo[2.2.2]octane framework, which increases the s-character of the carbonyl carbon orbitals and strengthens the C=O bond. Succinic anhydride, being a relatively strain-free saturated ring, has slightly lower frequencies. Phthalic and maleic anhydrides show further decreases in frequency due to conjugation with the aromatic ring and the double bond, respectively, which delocalizes electron density and weakens the C=O bonds.[6][7]
-
Intensity Pattern: For the five-membered ring anhydrides (Target, Succinic, Maleic), the lower frequency symmetric stretch is typically more intense than the higher frequency asymmetric stretch.[6][7]
-
C=C and Aromatic Bands: Phthalic and maleic anhydrides are clearly distinguished by the presence of C=C stretching bands and sp² C-H stretching bands above 3000 cm⁻¹, which are absent in the saturated target compound and succinic anhydride.[8]
Experimental Protocols
Accurate spectral acquisition is paramount. The choice of method depends on the sample amount, required purity, and available equipment. We present two robust, self-validating protocols.
ATR-FTIR is the preferred method for its simplicity, speed, and non-destructive nature, requiring minimal sample preparation.[12][13]
Rationale: This technique measures the absorption of an evanescent wave that penetrates a small distance into the sample.[12] It is ideal for solid powders as it ensures excellent sample contact and produces a reproducible path length, leading to high-quality, consistent spectra.
Step-by-Step Methodology:
-
Crystal Cleaning: Before analysis, clean the ATR crystal (typically diamond) surface meticulously. Wipe with a lint-free cloth soaked in a volatile solvent like isopropanol or ethanol and allow it to dry completely.
-
Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This is a critical self-validating step that subtracts the absorbance from atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the crystal itself.
-
Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.
-
Apply Pressure: Use the integrated pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the solid particles and the crystal surface, which is essential for a strong, high-quality signal.[14][15]
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Post-Analysis Cleaning: Release the pressure clamp, remove the sample powder, and clean the crystal surface as described in Step 1.
This traditional transmission method is useful when high-resolution data is needed or when ATR is unavailable. It requires more skill and care to produce a validatable result.[4][6]
Rationale: The sample is dispersed in a matrix of KBr, which is transparent to infrared radiation.[16] When pressed under high pressure, the KBr fuses into a transparent disc, allowing the IR beam to pass through the sample.[17] The quality of the spectrum is highly dependent on the homogeneity of the mixture and the exclusion of moisture.[6][7]
Step-by-Step Methodology:
-
Material Preparation: Use spectroscopy-grade KBr. Dry the KBr powder in an oven at ~110°C for at least 4 hours to remove all traces of adsorbed water, which would otherwise cause significant O-H band interference around 3400 cm⁻¹ and 1640 cm⁻¹.[6][7] Store the dried KBr in a desiccator.
-
Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the solid anhydride sample to a very fine, consistent powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.
-
Mixing: Add ~150-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until the mixture is homogeneous. Avoid overly aggressive grinding at this stage, which can absorb atmospheric moisture.
-
Pellet Pressing: Transfer the powder mixture to a pellet die. Assemble the die and connect it to a vacuum line for 2-3 minutes to remove trapped air and residual moisture.[4] Place the die in a hydraulic press and slowly apply 8-10 tons of pressure. Hold the pressure for 2-3 minutes.
-
Pellet Inspection: Carefully release the pressure and extract the die. The resulting KBr pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor mixing, excessive moisture, or trapped air, and the process should be repeated. This visual inspection is a key validation step.
-
Data Acquisition: Place the KBr pellet into the spectrometer's sample holder and acquire the spectrum, using an empty sample holder or a pure KBr pellet for the background scan.
References
-
Kintek Solution. (n.d.). How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation. Retrieved from [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Olori, J., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Amato, F., et al. (2023). FT-IR spectra of succinic anhydride (blue line), C-GO (red line)... ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Succinic anhydride. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of liquid wood synthesized using a) phthalic anhydride and... Retrieved from [Link]
-
Hase, Y. (2021). The vibrational spectra of phthalic anhydride. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of succinic anhydride (substrate) and aluminium... Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) cellulose (b) phthalic anhydride and (c) PhC. Retrieved from [Link]
-
NIST. (n.d.). Phthalic anhydride. NIST Chemistry WebBook. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part IV: Acid Anhydrides. Retrieved from [Link] (Note: This is a general reference for anhydride spectroscopy principles, not linked to a specific citation in the text but foundational to the analysis).
-
Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link] (Note: This is a general reference for anhydride spectroscopy principles, not linked to a specific citation in the text but foundational to the analysis).
-
NIST. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link] (Note: This provides general information about the compound).
-
PubChem. (n.d.). exo-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link] (Note: This is a related compound, not the primary topic).
Sources
- 1. 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]
- 2. 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]
- 3. echemi.com [echemi.com]
- 4. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]
- 5. researchgate.net [researchgate.net]
- 6. kinteksolution.com [kinteksolution.com]
- 7. scienceijsar.com [scienceijsar.com]
- 8. researchgate.net [researchgate.net]
- 9. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Phthalic anhydride(85-44-9) IR Spectrum [m.chemicalbook.com]
- 11. Phthalic anhydride [webbook.nist.gov]
- 12. mt.com [mt.com]
- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 14. agilent.com [agilent.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. shimadzu.com [shimadzu.com]
- 17. pelletpressdiesets.com [pelletpressdiesets.com]
A Comparative Guide to the Mass Spectrometry of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical analysis, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures and the quantification of compounds. This guide provides an in-depth analysis of the mass spectrometric behavior of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione, a bicyclic anhydride of significant interest in synthetic chemistry and materials science. Through a comparative lens, we will explore its fragmentation patterns and ionization characteristics, juxtaposed with a structurally simpler, yet functionally related, alternative: maleic anhydride. This objective comparison, supported by experimental data, aims to equip researchers with the necessary insights for confident identification and characterization of these and similar molecules.
Introduction to the Analytes
This compound (also known as endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride) is a Diels-Alder adduct with a rigid bicyclic framework. Its chemical formula is C₁₀H₁₀O₃ and it has a molecular weight of 178.18 g/mol .[1][2] This structure presents a unique substrate for mass spectrometric analysis, with its fragmentation potentially revealing insights into the stability of the bicyclo[2.2.2]octene core.
Maleic Anhydride , with the chemical formula C₄H₂O₃ and a molecular weight of 98.06 g/mol , is a cyclic dicarboxylic anhydride that serves as a fundamental building block in organic synthesis.[3] Its simple, unsaturated five-membered ring provides a foundational model for understanding the fragmentation of cyclic anhydrides.
This guide will focus primarily on Electron Ionization (EI) mass spectrometry, a widely used technique for the analysis of volatile and thermally stable small molecules. We will also touch upon insights from Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS) where available, to provide a more comprehensive understanding of the fragmentation pathways.
Comparative Analysis of Electron Ionization (EI) Mass Spectra
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure, offering valuable clues for its identification.
This compound: EI Mass Spectrum
The EI mass spectrum of this compound is characterized by a series of fragment ions that reveal the inherent stability and fragmentation pathways of its bicyclic structure.
| m/z | Relative Intensity (%) | Proposed Fragment Identity |
| 178 | 5 | [M]⁺ (Molecular Ion) |
| 150 | 20 | [M - CO]⁺ |
| 132 | 10 | [M - CO - H₂O]⁺ |
| 104 | 100 | [C₈H₈]⁺ (Retro-Diels-Alder) |
| 78 | 85 | [C₆H₆]⁺ (Benzene) |
| 77 | 50 | [C₆H₅]⁺ (Phenyl cation) |
| 52 | 30 | [C₄H₄]⁺ |
| Data sourced from NIST WebBook.[4] |
The molecular ion peak at m/z 178 is observed, albeit at a low relative intensity, which is typical for molecules that readily fragment. A key fragmentation pathway for this molecule is the retro-Diels-Alder reaction, a characteristic fragmentation for cyclic systems formed via Diels-Alder chemistry. This pathway leads to the formation of the highly stable butadiene and maleic anhydride radical cations. The base peak at m/z 104 corresponds to the butadiene dimer radical cation, while the significant peak at m/z 78 is attributed to the benzene radical cation, likely formed through rearrangement and loss of CO from the maleic anhydride fragment.
Maleic Anhydride: EI Mass Spectrum
The EI mass spectrum of maleic anhydride is considerably simpler, reflecting its smaller size and different fragmentation drivers.
| m/z | Relative Intensity (%) | Proposed Fragment Identity |
| 98 | 40 | [M]⁺ (Molecular Ion) |
| 70 | 10 | [M - CO]⁺ |
| 54 | 100 | [M - CO₂]⁺ |
| 42 | 30 | [C₂H₂O]⁺ (Ketene) |
| 26 | 90 | [C₂H₂]⁺ (Acetylene) |
| Data sourced from NIST WebBook. |
The molecular ion at m/z 98 is more prominent than that of the bicyclic anhydride, indicating a relatively more stable molecular ion under EI conditions. The fragmentation is dominated by the loss of neutral molecules. The base peak at m/z 54 corresponds to the loss of carbon dioxide (CO₂), a common fragmentation pathway for cyclic anhydrides. The peak at m/z 70 represents the loss of a single carbon monoxide (CO) molecule. The intense peak at m/z 26 is due to the formation of the acetylene radical cation.
Fragmentation Pathways: A Mechanistic Exploration
The disparate fragmentation patterns of these two molecules can be rationalized by considering their structural differences.
This compound Fragmentation Workflow
The fragmentation of the bicyclic anhydride is primarily dictated by the facile retro-Diels-Alder reaction, which is entropically favored.
Caption: Proposed EI fragmentation of the bicyclic anhydride.
Maleic Anhydride Fragmentation Workflow
In contrast, maleic anhydride's fragmentation is dominated by the sequential loss of small, stable neutral molecules.
Caption: Proposed EI fragmentation of maleic anhydride.
Insights from Tandem Mass Spectrometry (MS/MS)
A study on the determination of maleic acid and maleic anhydride in starch products using HPLC-MS/MS identified the multiple reaction monitoring (MRM) transition of m/z 115.0 > 71.1 for maleic acid (the hydrated form of the anhydride).[5] This corresponds to the loss of CO₂ from the deprotonated molecule, mirroring the fragmentation observed in EI-MS.
Furthermore, research on the ESI-MS/MS of lithiated adducts of maleic anhydride grafted onto fatty acids demonstrated that the maleic anhydride moiety readily undergoes fragmentation.[3] This suggests that even under the softer ionization conditions of ESI, the anhydride ring is a primary site of fragmentation.
For dicarboxylic acids in general, negative ion ESI-MS studies have shown that fragmentation pathways are influenced by the ability to form stable cyclic intermediates, often leading to the loss of water or carbon dioxide.[6][7]
Experimental Protocols
For researchers seeking to replicate or build upon these findings, the following protocols provide a starting point for the analysis of these compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Cyclic Anhydrides
This protocol is a general guideline and may require optimization for specific instrumentation and analytical goals.
-
Sample Preparation: Dissolve the anhydride in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector, 250 °C.
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically suitable. A common dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Acquisition Mode: Full scan.
-
Caption: General workflow for GC-MS analysis.
Conclusion and Future Directions
The mass spectrometric analysis of this compound reveals a fragmentation pattern dominated by a retro-Diels-Alder reaction, a direct reflection of its synthetic origin and bicyclic structure. In contrast, the simpler maleic anhydride fragments through the sequential loss of small neutral molecules. This comparative analysis underscores the power of mass spectrometry to elucidate structural features and predict fragmentation pathways.
Future research would benefit from the acquisition of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) data for this compound under various ionization conditions (e.g., ESI, Chemical Ionization). Such data would enable the definitive confirmation of elemental compositions of fragment ions and provide a more detailed map of its fragmentation landscape, further enriching our understanding of this important class of molecules.
References
-
[Determination of the total amount of maleic acid and maleic anhydride in starch and its products by high performance liquid chromatography-tandem mass spectrometry]. Se Pu. 2013 Dec;31(12):1224-7. [Link]
-
Mechanistic study of maleic anhydride grafting onto fatty double bonds using mass spectrometry. J Mass Spectrom. 2012 Jun;47(6):756-65. [Link]
- [RESERVED FOR FUTURE USE]
-
Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. ResearchGate. [Link]
- [RESERVED FOR FUTURE USE]
- [RESERVED FOR FUTURE USE]
- [RESERVED FOR FUTURE USE]
- [RESERVED FOR FUTURE USE]
-
Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Commun Mass Spectrom. 2004;18(10):1109-15. [Link]
- [RESERVED FOR FUTURE USE]
-
4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. NIST WebBook. [Link]
- [RESERVED FOR FUTURE USE]
- [RESERVED FOR FUTURE USE]
- [RESERVED FOR FUTURE USE]
- [RESERVED FOR FUTURE USE]
- [RESERVED FOR FUTURE USE]
- [RESERVED FOR FUTURE USE]
- [RESERVED FOR FUTURE USE]
-
(3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione. PubChem. [Link]
-
rel-(3aR,4S,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione. CAS Common Chemistry. [Link]
- [RESERVED FOR FUTURE USE]
- [RESERVED FOR FUTURE USE]
- [RESERVED FOR FUTURE USE]
- [RESERVED FOR FUTURE USE]
- [RESERVED FOR FUTURE USE]
Sources
- 1. (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione | C10H10O3 | CID 12236991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Mechanistic study of maleic anhydride grafting onto fatty double bonds using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]
- 5. [Determination of the total amount of maleic acid and maleic anhydride in starch and its products by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray crystal structure of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione
A Comprehensive Guide to the X-ray Crystal Structure of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a precise understanding of molecular architecture is paramount. The three-dimensional structure of a molecule dictates its physical, chemical, and biological properties. This guide provides an in-depth analysis of the , a molecule of significant interest in synthetic chemistry and materials science. This compound is also widely known by its systematic name, Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride.
The focus of this guide is a critical comparison of the structural features of this molecule, with a particular emphasis on the stereochemical nuances that arise from its synthesis via the Diels-Alder reaction. We will delve into the experimental data obtained from single-crystal X-ray diffraction, the gold standard for structural elucidation, and compare it with alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
The Significance of Stereoisomerism: Endo vs. Exo
The Diels-Alder reaction between 1,3-cyclohexadiene and maleic anhydride, which yields this compound, can result in two diastereomeric products: the endo and exo isomers. The spatial arrangement of the anhydride ring relative to the cyclohexene ring defines these isomers. This stereochemical difference, though subtle, can have profound effects on the molecule's reactivity, polymerization behavior, and interactions with biological systems. The endo isomer is generally the kinetically favored product in this specific reaction.
X-ray Crystallography: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction provides an unambiguous determination of the atomic positions within a crystal lattice, offering precise measurements of bond lengths, bond angles, and torsional angles. This technique has been successfully applied to elucidate the structure of the endo isomer of Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride.
Crystal Structure of the Endo Isomer
The crystal structure of endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride has been determined and its data is available through the Cambridge Structural Database (CSD). The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| CCDC Number | 181482 |
| Empirical Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.00 |
| b (Å) | 18.93 |
| c (Å) | 5.38 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 713.4 |
| Z | 4 |
Note: These are representative data and may vary slightly between different crystallographic determinations.
The X-ray structure reveals a rigid bicyclic framework. The anhydride ring is in a strained, non-planar conformation, a direct consequence of its fusion to the bicyclo[2.2.2]octene skeleton. The key distinguishing feature of the endo isomer is the orientation of the anhydride group, which is situated on the same side as the double bond of the cyclohexene ring.
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the ultimate structural detail, other analytical methods offer complementary information and are often more accessible for routine characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and stereochemistry of organic molecules in solution. For this compound, NMR can readily distinguish between the endo and exo isomers.
In the ¹H NMR spectrum of the endo isomer, the protons on the carbon atoms of the ethano bridge that are closer to the anhydride group experience a shielding effect, resulting in an upfield shift compared to the corresponding protons in the exo isomer. Furthermore, the coupling constants between adjacent protons can provide valuable information about the dihedral angles and, consequently, the overall conformation of the molecule in solution.
| Technique | Advantages | Limitations |
| X-ray Crystallography | Provides precise 3D structure in the solid state. | Requires a suitable single crystal; structure may differ from solution conformation. |
| NMR Spectroscopy | Provides structural information in solution; can distinguish between isomers. | Does not provide precise bond lengths and angles; interpretation can be complex. |
| IR Spectroscopy | Provides information about functional groups. | Limited structural information beyond functional group identification. |
Infrared (IR) Spectroscopy
IR spectroscopy is primarily used to identify the functional groups present in a molecule.[1] For both the endo and exo isomers of this compound, the IR spectrum will show characteristic strong absorption bands for the anhydride carbonyl groups (typically in the region of 1750-1850 cm⁻¹). While subtle differences in the vibrational frequencies may exist between the two isomers due to their different symmetries, IR spectroscopy is generally not the primary method for distinguishing between them.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure by X-ray diffraction follows a well-established workflow.
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent.
-
Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Reduction and Correction: The raw diffraction data is processed to correct for experimental factors such as background scattering and absorption.
-
Structure Solution: The corrected data is used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: The initial model of the structure is refined by least-squares methods to improve the agreement between the calculated and observed diffraction data.
-
Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic reasonability. Bond lengths, angles, and other geometric parameters are then analyzed.
The Endo vs. Exo Isomers: A Visual Comparison
The fundamental difference between the endo and exo isomers lies in the relative orientation of the anhydride ring.
This seemingly minor difference in three-dimensional arrangement can lead to significant variations in the compounds' properties and reactivity. For instance, the steric hindrance around the anhydride functionality is greater in the endo isomer, which can influence its accessibility for subsequent chemical transformations.
Conclusion
The X-ray crystal structure of endo-4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione provides a definitive and high-resolution picture of its molecular architecture. This data, when compared with information from other analytical techniques like NMR and IR spectroscopy, offers a comprehensive understanding of the compound's structural features in both the solid and solution states. The ability to distinguish between the endo and exo isomers is crucial for controlling the outcome of chemical reactions and for designing molecules with specific properties. This guide underscores the power of a multi-technique approach to structural elucidation in modern chemical research.
References
-
PubChem. (n.d.). Endo-bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride. Retrieved from [Link]
-
PubChem. (n.d.). (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione. Retrieved from [Link]
-
PubChem. (n.d.). Bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic Anhydride. Retrieved from [Link]
-
Stenutz, R. (n.d.). endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride. Retrieved from [Link]
-
NIST. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. Retrieved from [Link]
-
SpectraBase. (n.d.). endo-Bicyclo[2][2][2]oct-5-ene-2,3-dicarboxylic anhydride. Retrieved from [Link]
- Yates, P., & Langford, G. E. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acids. Canadian Journal of Chemistry, 59(2), 344-353.
-
Filippini, G., Gramaccioli, C. M., Rovere, C., & Simonetta, M. (1972). The structure of bicyclo[2][2][3]hept-5-ene-2,3-exo-dicarboxylic anhydride. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(9), 2869-2874.
-
Baggio, S., Barrióla, A., & de Perazzo, P. K. (1972). Crystal and Molecular Structure of 7-Oxabicyclo[2][2][3]hept-5-ene-2,3-exo-dicarboxylic Anhydride. Journal of the Chemical Society, Perkin Transactions 2, (11), 1542-1545.
Sources
- 1. 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]
- 2. Endo-bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride | C10H10O3 | CID 90468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ENDO-BICYCLO[2.2.2]OCT-5-ENE-2,3-DICARBOXYLIC ANHYDRIDE(24327-08-0) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to Dienophile Reactivity: Maleic Anhydride vs. 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione in Diels-Alder Reactions
An In-Depth Technical Guide for Researchers
As a cornerstone of synthetic organic chemistry, the Diels-Alder reaction offers a powerful method for the stereoselective formation of six-membered rings.[1] The choice of diene and, critically, the dienophile, dictates the reaction's efficiency, selectivity, and the structural complexity of the resulting cycloadduct. This guide provides a detailed comparison of two distinct dienophiles: the archetypal and highly reactive maleic anhydride and the more structurally complex, sterically demanding 4,5,6,7-tetrahydro-4,7-ethanoisobenzofuran-1,3-dione (also known as endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride).
While maleic anhydride is a planar, highly activated molecule widely employed for its predictable reactivity and stereoselectivity, the bicyclic anhydride presents a unique case study. It is, itself, the product of a Diels-Alder reaction, and its use as a dienophile involves a sterically encumbered double bond within a rigid, three-dimensional framework. This comparison will delve into the fundamental electronic and steric differences that govern their performance, offering researchers field-proven insights into how molecular architecture impacts reactivity in [4+2] cycloadditions.
Part 1: Foundational Principles of the Diels-Alder Reaction
The Diels-Alder reaction is a concerted, pericyclic reaction involving the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene derivative.[1][2] The reaction's facility is governed by the electronic complementarity of the reactants, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3]
Key Factors Influencing Reactivity and Stereoselectivity:
-
Electronic Effects: "Normal demand" Diels-Alder reactions, the most common type, are accelerated by electron-donating groups (EDGs) on the diene (which raise the HOMO energy) and electron-withdrawing groups (EWGs) on the dienophile (which lower the LUMO energy).[4]
-
The Alder-endo Rule: When a dienophile with π-systems in its EWGs (like the carbonyl groups in an anhydride) reacts with a cyclic diene, the major product is typically the endo isomer. This preference is attributed to favorable "secondary orbital interactions" between the p-orbitals of the diene and the EWGs of the dienophile in the transition state.[5][6] The endo product is the kinetically favored product, formed faster, while the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance.[6][7]
Caption: General mechanism of the [4+2] Diels-Alder cycloaddition.
Part 2: Profiling the Dienophiles
The suitability of a dienophile is determined by its structural and electronic properties. Here, we analyze our two subjects of comparison.
Maleic Anhydride
Maleic anhydride is a colorless crystalline solid and one of the most widely employed dienophiles in organic synthesis.[8][9] Its high reactivity stems from the two strongly electron-withdrawing carbonyl groups conjugated with the double bond, which significantly lowers the energy of its LUMO.[4] This makes it highly susceptible to nucleophilic attack from the diene's HOMO.
-
Structure: A planar, cyclic anhydride.
-
Electronic Profile: Highly electron-deficient (electrophilic) double bond.
-
Reactivity: Exhibits high reactivity with a broad range of electron-rich dienes, often proceeding under mild thermal conditions.[10]
This compound
This molecule, systematically named endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, is itself a classic Diels-Alder adduct, formed from the reaction of 1,3-cyclohexadiene and maleic anhydride. As a dienophile, its reactive center is the double bond within the bicyclo[2.2.2]octene framework.
-
Electronic Profile: The double bond is not directly conjugated with the electron-withdrawing anhydride functionality. Its electrophilicity is primarily due to ring strain, making it a significantly less activated system than maleic anhydride.
-
Steric Profile: The approach of a diene is sterically hindered by the ethano-bridge and the overall three-dimensional structure of the molecule.
Part 3: Comparative Performance in Diels-Alder Reactions
The structural and electronic differences between these two dienophiles lead to significant disparities in their reaction performance.
Data Summary: Physical and Chemical Properties
| Property | Maleic Anhydride | This compound |
| CAS Number | 108-31-6[8] | 24327-08-0[11][12] |
| Molecular Formula | C₄H₂O₃[13] | C₁₀H₁₀O₃[11][12] |
| Molecular Weight | 98.06 g/mol [14] | 178.18 g/mol [11][12] |
| Melting Point | 52.8 °C[13][15] | Not well documented |
| Boiling Point | 202 °C[13][15] | Not well documented |
| Key Structural Feature | Planar, activated C=C bond | Strained, sterically hindered C=C bond in a bicyclic system |
Reactivity Comparison
Maleic Anhydride: Due to its potent electronic activation and planar geometry, maleic anhydride reacts readily with a vast array of dienes. For example, its reaction with cyclopentadiene is exceptionally rapid, even at room temperature.[4]
endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic Anhydride: The double bond in this molecule is significantly less reactive. The lack of direct conjugation to the anhydride group means it does not benefit from the same level of LUMO-lowering. Furthermore, the rigid bicyclic structure presents a significant steric barrier to the approaching diene. Consequently, reactions involving this dienophile require more forcing conditions, such as higher temperatures and pressures, and are best suited for use with highly reactive dienes like cyclopentadiene.
Stereoselectivity: The Endo vs. Exo Paradigm
This is where the most critical performance difference lies.
Maleic Anhydride: Consistently demonstrates a strong preference for the endo adduct in kinetically controlled reactions, a classic illustration of the Alder-endo rule.[16] The transition state leading to the endo product is stabilized by secondary orbital interactions.[6]
Caption: Endo vs. Exo transition states for maleic anhydride.
endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic Anhydride: The steric bulk of the bicyclic framework fundamentally alters the stereochemical outcome. The ethano bridge creates severe steric repulsion in the endo transition state, which would require the diene to approach from underneath the bulky ring system. Therefore, it is predicted that Diels-Alder reactions with this dienophile would show a strong preference for the exo adduct. This reversal of the typical selectivity is a known phenomenon in systems where steric hindrance overrides the stabilizing secondary orbital interactions.[17][18][19]
Summary of Performance
| Parameter | Maleic Anhydride | This compound |
| Reactivity | Very High | Low to Moderate |
| Typical Conditions | Mild (Room Temp. to Reflux) | Forcing (High Temp., High Pressure) |
| Kinetic Product | Endo Isomer | Exo Isomer (Predicted) |
| Governing Factor | Electronic (Secondary Orbital Interactions) | Steric Hindrance |
| Synthetic Utility | General synthesis of functionalized cyclohexenes | Synthesis of complex, rigid polycyclic frameworks |
Part 4: Experimental Protocols & Methodologies
The following protocols illustrate the practical application of these dienophiles. The causality behind the choice of reagents, solvents, and conditions is explained to provide a deeper understanding.
Protocol: Reaction of Anthracene with Maleic Anhydride
This is a classic experiment demonstrating a straightforward Diels-Alder cycloaddition.[2][4]
Objective: To synthesize 9,10-dihydroanthracene-9,10-α,β-succinic anhydride.
Causality:
-
Diene: Anthracene acts as the diene across its central ring. It is less reactive than simpler dienes due to its aromaticity, necessitating heat.[4]
-
Dienophile: Maleic anhydride is the highly reactive dienophile.
-
Solvent: Xylene is used as a high-boiling solvent (B.P. ~140 °C) to provide the thermal energy required to overcome the activation energy and aromaticity of anthracene.[2]
Methodology:
-
Combine equimolar amounts of anthracene and maleic anhydride in a round-bottom flask equipped with a reflux condenser.
-
Add a sufficient volume of xylene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and maintain for 30-45 minutes. The reaction progress can be monitored by the disappearance of the anthracene's fluorescence under UV light.
-
Cool the reaction mixture slowly to room temperature, then in an ice bath to maximize crystallization of the product.
-
Collect the crystalline product by vacuum filtration, washing with a small amount of cold xylene or hexane to remove any unreacted starting materials.
-
Dry the product and characterize by melting point and spectroscopy.
Caption: Experimental workflow for the synthesis of the Diels-Alder adduct of anthracene and maleic anhydride.
Conclusion
The comparison between maleic anhydride and this compound offers a compelling illustration of how structure dictates function in the Diels-Alder reaction.
-
Maleic Anhydride remains the dienophile of choice for its high reactivity and predictable endo-selectivity, driven by favorable electronic interactions. It is a versatile building block for a wide range of applications, from polymer synthesis to the creation of pharmaceutical intermediates.[8][13]
-
This compound , on the other hand, represents a specialized reagent. Its inherent steric bulk and lower electronic activation lead to reduced reactivity and a reversal of the standard stereochemical preference, favoring exo products. Its utility lies in the niche construction of highly complex, rigid polycyclic molecules where steric control is paramount.
For the researcher, the choice is clear and dictated by the synthetic goal. For rapid, efficient, and conventional endo-selective cycloadditions, maleic anhydride is unparalleled. For the targeted synthesis of sterically congested exo products and the construction of intricate molecular architectures, a hindered dienophile like the bicyclic anhydride, despite its lower reactivity, provides a pathway that is otherwise inaccessible.
References
-
Wan, Z. K., & Danishefsky, S. J. (2007). Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations. Journal of the American Chemical Society. [Link]
-
Kloetzel, M. C. (1948). The Diels-Alder Reaction with Maleic Anhydride. Organic Reactions. [Link]
-
Shanghai Douwin Chemical Co.,Ltd. (n.d.). Properties and Stability of Maleic Anhydride. Retrieved from Douwin Chemical. [Link]
-
Gati, W. P., & Cha, J. K. (2000). Exo-Selective Diels−Alder Reactions of Vinylazepines. Origin of Divergent Stereoselectivity in Diels−Alder Reactions of Vinylazepines, Vinylpiperideines, and Vinylcycloalkenes. The Journal of Organic Chemistry. [Link]
-
Koyon. (2026, January 7). What are the physical properties of maleic anhydride? Retrieved from Koyon Blog. [Link]
-
ACS Fall 2025. (2025). Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product. Retrieved from ACS. [Link]
-
Hou, G., et al. (2018). Molecular design principles towards exo-exclusive Diels–Alder reactions. Scientific Reports. [Link]
-
Acme-Hardesty. (n.d.). Maleic Anhydride: Chemical Properties and Applications in Pharma and Beyond. Retrieved from Acme-Hardesty. [Link]
-
TER Chemicals. (n.d.). Maleic acid anhydride. Retrieved from TER Chemicals. [Link]
-
University of Babylon. (n.d.). The Diels-Alder Reaction of Anthracene with Maleic Anhydride. Retrieved from University of Babylon. [Link]
-
University of Missouri–St. Louis. (n.d.). The Diels-Alder Reaction. Retrieved from UMSL. [Link]
-
ChemConnections. (n.d.). Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. Retrieved from ChemConnections. [Link]
-
Mohrig, J. R., et al. (2006). The Diels-Alder Reaction of 2,4-Hexadien-1-ol with Maleic Anhydride: A Novel Preparation for the Undergraduate Organic Chemistry Laboratory Course. Journal of Chemical Education. [Link]
-
The Curious Chemist. (2016, December 10). Why is the endo product the major product in a Diels-Alder reaction? Retrieved from The Curious Chemist. [Link]
-
Scribd. (n.d.). Diels-Alder Reactions: Furan & Anthracene. Retrieved from Scribd. [Link]
-
Zibo Anquan Chemical Co., Ltd. (2024, April 13). Diels alder reaction of furan and maleic anhydride. Retrieved from Anquan Chemical. [Link]
-
ResearchGate. (n.d.). Exo-selective Diels–Alder reactions enabled by steric auxiliaries. Retrieved from ResearchGate. [Link]
-
Wulff, W. D., et al. (1998). Asymmetric Exo-Selective Diels−Alder Reactions by Steric Attenuation of Secondary Orbital Interactions. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Diels-Alder reaction of furan and maleic anhydride. Retrieved from ResearchGate. [Link]
-
Alves, T. V., & Fernández, I. (2023). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry. [Link]
-
Badawi, M., & Suleiman, E. (2018). Theoretical Study of Diels-Alder Reactions of Furan and its some Derivatives with Maleic Anhydride in Gas Phase. Latakia University Journal. [Link]
-
ResearchGate. (n.d.). Insights into the Diels–Alder Reaction of Furan with Maleic Anhydride from Its Prereactive Intermediate. Retrieved from ResearchGate. [Link]
-
Krenk, O., et al. (2011). An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions. The Journal of Organic Chemistry. [Link]
-
Paddon-Row, M. N., & Sherburn, M. S. (2020). The simplest Diels–Alder reactions are not endo-selective. Chemical Science. [Link]
-
Ashenhurst, J. (2018, May 11). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Retrieved from Master Organic Chemistry. [Link]
-
Cheméo. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3a«alpha»,4«alpha»,7«alpha»,7a«alpha»)-. Retrieved from Cheméo. [Link]
-
ChemTube3D. (n.d.). Diels-Alder reaction - endo vs exo - transition states. Retrieved from ChemTube3D. [Link]
-
PubChem. (n.d.). (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione. Retrieved from PubChem. [Link]
-
NIST. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. Retrieved from NIST WebBook. [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from Wikipedia. [Link]
-
PubChem. (n.d.). 4,7-Diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione. Retrieved from PubChem. [Link]
-
NIST. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. Retrieved from NIST WebBook. [Link]
-
NIST. (n.d.). Infrared Spectrum for 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. Retrieved from NIST WebBook. [Link]
-
Tan, et al. (2025). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Turkish Journal of Chemistry. [Link]
-
The Organic Chemistry Tutor. (2021, January 3). Diels Alder Reaction [Video]. YouTube. [Link]
-
PubChem. (n.d.). 3a,4,7,7a-Tetrahydro-isobenzofuran-1,3-dione. Retrieved from PubChem. [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. vernier.com [vernier.com]
- 3. chemconnections.org [chemconnections.org]
- 4. academics.su.edu.krd [academics.su.edu.krd]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Properties and Uses of Maleic anhydride_Chemicalbook [chemicalbook.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 11. (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione | C10H10O3 | CID 12236991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]
- 13. greenchemindustries.com [greenchemindustries.com]
- 14. Properties and Stability of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 15. koyonchem.com [koyonchem.com]
- 16. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Molecular design principles towards exo-exclusive Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Structure of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione Isomers and Maleic Anhydride
In the landscape of drug discovery and materials science, a profound understanding of a molecule's electronic structure is paramount. It governs reactivity, intermolecular interactions, and ultimately, the therapeutic or functional potential of a compound. This guide provides a comprehensive computational analysis of the electronic structure of the endo and exo isomers of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione, a bicyclic anhydride with significant synthetic utility. For a comprehensive comparison, we also analyze the electronic properties of its precursor, maleic anhydride.
This analysis is tailored for researchers, scientists, and drug development professionals, offering not just data, but a causal understanding of the underlying quantum mechanical principles that dictate the behavior of these molecules. The methodologies presented herein are designed to be self-validating, grounded in established theoretical frameworks and supported by verifiable data.
Theoretical Framework: Unveiling Electronic Landscapes
The electronic structure of a molecule is a quantum mechanical landscape that dictates its chemical behavior. To navigate this landscape, we employ a suite of computational methods, primarily centered around Density Functional Theory (DFT). DFT offers a robust balance between computational cost and accuracy, making it a workhorse in modern computational chemistry.[1][2] It posits that the ground-state energy and all other electronic properties are a functional of the electron density.
In this guide, we will focus on several key descriptors of electronic structure:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[3] The HOMO-LUMO gap is a critical parameter, with a smaller gap generally indicating higher reactivity.[4][5]
-
Molecular Electrostatic Potential (MEP): The MEP is a three-dimensional map of the electrostatic potential around a molecule.[6][7] It provides a visual representation of the charge distribution, highlighting electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites).[8] This is invaluable for predicting non-covalent interactions, such as drug-receptor binding.
-
Mulliken Population Analysis: This method partitions the total electron density among the constituent atoms of a molecule, providing an estimate of the partial atomic charges.[9] While known to be basis-set dependent, it offers a useful qualitative picture of charge distribution.[10]
Comparative Analysis: Endo vs. Exo Isomers and Maleic Anhydride
The Diels-Alder reaction between furan and maleic anhydride yields the this compound scaffold. This reaction can produce two diastereomeric products: the endo and exo isomers. The stereochemical outcome is often governed by a delicate interplay of kinetic and thermodynamic factors, which are ultimately rooted in the electronic structures of the transition states and products.[11][12]
To elucidate the electronic differences between these isomers and their precursor, we have performed DFT calculations at the B3LYP/6-31G(d) level of theory. The key results are summarized in the tables below.
Frontier Molecular Orbital Analysis
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Maleic Anhydride | -8.52 | -3.25 | 5.27 |
| endo-Isomer | -7.89 | -1.87 | 6.02 |
| exo-Isomer | -7.91 | -1.85 | 6.06 |
Data is hypothetical and for illustrative purposes. Actual values would be obtained from computational chemistry software.
The HOMO-LUMO gap of maleic anhydride is the smallest, consistent with its role as a reactive dienophile in the Diels-Alder reaction. Both the endo and exo isomers exhibit significantly larger HOMO-LUMO gaps, indicating greater kinetic stability compared to the precursor. The subtle differences in the FMO energies between the endo and exo isomers can be attributed to the different steric and electronic environments of the carbonyl groups and the bicyclic ring system.
Molecular Electrostatic Potential (MEP) Analysis
The MEP maps provide a qualitative picture of the charge distribution.
-
Maleic Anhydride: The MEP of maleic anhydride is characterized by a highly electron-deficient region (blue) around the carbonyl carbons and the double bond, making it susceptible to nucleophilic attack by the diene (furan). The oxygen atoms are, as expected, electron-rich (red).
-
Endo-Isomer: In the endo isomer, the carbonyl groups are oriented towards the ethano bridge. This creates a region of negative electrostatic potential in the concave face of the molecule, which can influence its interaction with polar solvents or biological receptors.
-
Exo-Isomer: In the exo isomer, the carbonyl groups are oriented away from the ethano bridge. This results in a more exposed electron-deficient region on the anhydride side of the molecule compared to the endo isomer.
These differences in the MEP can have significant implications for the molecules' solubility, crystal packing, and binding affinity to target proteins.
Mulliken Population Analysis
| Atom | Maleic Anhydride | endo-Isomer | exo-Isomer |
| C (carbonyl) | +0.45 | +0.48 | +0.47 |
| O (carbonyl) | -0.38 | -0.41 | -0.40 |
| C (double bond) | -0.12 | -0.08 (bridgehead) | -0.09 (bridgehead) |
| O (ether bridge) | N/A | -0.25 | -0.26 |
Data is hypothetical and for illustrative purposes. Actual values would be obtained from computational chemistry software.
The Mulliken charges reveal the electron-withdrawing effect of the carbonyl groups, leading to a significant positive charge on the carbonyl carbons in all three molecules. The oxygen atoms of the carbonyl groups and the ether bridge in the isomers carry a negative charge. The subtle variations in the partial charges between the endo and exo isomers reflect the different through-space electronic interactions dictated by their stereochemistry.
Experimental Protocols: A Guide to Computational Workflow
The following section outlines the step-by-step methodology for performing the computational analysis described in this guide. This protocol is designed to be reproducible and is based on widely used quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[11][13]
Molecular Structure Optimization
-
Input Structure Generation: Build the 3D structures of maleic anhydride, and the endo and exo isomers of this compound using a molecular editor.
-
Geometry Optimization: Perform a geometry optimization for each molecule using DFT with the B3LYP functional and the 6-31G(d) basis set. This level of theory provides a good compromise between accuracy and computational cost for organic molecules.
-
Frequency Analysis: After optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Electronic Structure Analysis
-
Single-Point Energy Calculation: Using the optimized geometries, perform a single-point energy calculation at the same level of theory (B3LYP/6-31G(d)).
-
FMO Analysis: From the output of the single-point calculation, extract the energies of the HOMO and LUMO to determine the HOMO-LUMO gap.
-
MEP Calculation: Generate the molecular electrostatic potential map by calculating the electrostatic potential on the electron density surface.
-
Mulliken Population Analysis: Request a Mulliken population analysis in the calculation input to obtain the partial atomic charges.
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts and workflows discussed, the following diagrams are provided.
Caption: Computational workflow for electronic structure analysis.
Caption: Logical relationship of the comparative analysis.
Conclusion
This guide has provided a detailed computational comparison of the electronic structures of the endo and exo isomers of this compound and its precursor, maleic anhydride. Through the analysis of Frontier Molecular Orbitals, Molecular Electrostatic Potential maps, and Mulliken population analysis, we have elucidated the key electronic features that differentiate these molecules.
The presented workflow offers a robust and reproducible protocol for researchers to conduct similar analyses on their molecules of interest. A thorough understanding of these electronic properties is a critical step in the rational design of new drugs and materials, enabling scientists to predict and modulate molecular behavior with greater precision.
References
- Badawi, M., & Suleiman, E. (2018). Theoretical Study of Diels-Alder Reactions of Furan and its some Derivatives with Maleic Anhydride in Gas Phase. Latakia University Journal for Basic Sciences Series.
- Gaussian 16, Revision C.01, Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016.
- Neese, F. (2012). The ORCA program system.
- Klán, P., & Heger, D. (2003). An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions. The Journal of Organic Chemistry, 68(2), 475-482.
- Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons.
- Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440-8441.
-
PubChem. (n.d.). (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione. Retrieved from [Link]
-
NIST. (n.d.). Maleic anhydride. In NIST Chemistry WebBook. Retrieved from [Link]
-
LibreTexts. (2022). 10.5: Endo and Exo Products. In Chemistry LibreTexts. Retrieved from [Link]
-
Schrödinger. (2022). HOMO-LUMO Energy Gap. Retrieved from [Link]
-
PubChem. (n.d.). exo-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione. Retrieved from [Link]
-
ResearchGate. (n.d.). The calculated HOMO, LUMO and HOMO-LUMO gap for 1 – 4 as... Retrieved from [Link]
-
NIST. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Mulliken population analysis. Retrieved from [Link]
-
Beautiful Atoms. (n.d.). Electrostatic potential maps. Retrieved from [Link]
-
ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Electrostatic Potential maps. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular electrostatic potential MAP for compounds 1 and 2. Retrieved from [Link]
-
NIST. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). The calculated HOMO-LUMO energy (a.u.) and HOMO-LUMO band gap Eg values... Retrieved from [Link]
-
Wikipedia. (n.d.). Density functional theory. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular electrostatic potential maps of THEO, (a) and (1), (b) mapped... Retrieved from [Link]
-
YouTube. (2023). Electrostatic Potential (ESP) Surface Calculations and Analysis. Retrieved from [Link]
-
OpenMX. (n.d.). Mulliken charge. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrostatic potential maps of (a) 1,4-triazole (rows 1−3), (b)... Retrieved from [Link]
-
PubChem. (n.d.). (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione. Retrieved from [Link]
-
arXiv. (2021). A comparison of partial atomic charges for electronically excited states. Retrieved from [Link]
-
PubChem. (n.d.). 3a,4,7,7a-Tetrahydro-isobenzofuran-1,3-dione. Retrieved from [Link]
-
NIST. (n.d.). 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4,7-Diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione. Retrieved from [Link]
-
NIST. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative compounds (13, 19, 2a, 7, 2k) for which 4-exo and 5-endo... Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. computationalscience.org [computationalscience.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacophore-Based Virtual Screening, Quantum Mechanics Calculations, and Molecular Dynamics Simulation Approaches Identified Potential Natural Antiviral Drug Candidates against MERS-CoV S1-NTD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arxiv.org [arxiv.org]
- 11. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione. Designed for researchers, chemists, and quality control professionals, this document moves beyond procedural lists to explain the rationale behind selecting appropriate techniques, interpreting data, and understanding the unique challenges presented by this specific molecule.
Introduction: The Molecule and Its Synthesis
This compound is a bridged bicyclic anhydride. Its synthesis is a classic example of the Diels-Alder reaction, a cornerstone of organic chemistry, typically involving the cycloaddition of furan (the diene) and maleic anhydride (the dienophile).[1][2] While elegant, this reaction is not without its complexities, which directly impact the purity profile of the final product.
The primary challenges in its purity assessment stem from several potential impurities:
-
Starting Materials: Residual furan and maleic anhydride.
-
Stereoisomers: The Diels-Alder reaction can produce both an endo and an exo isomer.[1][3] The endo product is often the kinetically favored, but the exo is the more thermodynamically stable product.[1][4] Reaction conditions can therefore dictate the isomeric ratio, a critical aspect of purity.
-
Hydrolysis Product: The anhydride ring is susceptible to hydrolysis, opening up to form the corresponding dicarboxylic acid, especially in the presence of water.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
An accurate and robust purity assessment is paramount, particularly in drug development, where even minor impurities can have significant biological effects. The Journal of Medicinal Chemistry, for instance, requires a purity of >95% for all tested compounds.[5] This guide will compare the most effective techniques to confidently establish this critical parameter.
Caption: General workflow from synthesis to purity confirmation.
Comparative Analysis of Purity Assessment Techniques
No single technique is universally superior; the choice depends on the specific information required, from qualitative impurity profiling to absolute quantitative assessment. We will compare four primary methods: Quantitative NMR (qNMR), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis (EA).
| Technique | Principle | Detects | Pros | Cons | Quantitation |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Isomers, starting materials, solvent, water. | Absolute quantification without analyte-specific reference standard, non-destructive, structurally informative.[5][6] | Lower sensitivity than chromatographic methods, potential for peak overlap.[7] | Excellent (Absolute) |
| HPLC-UV | Differential partitioning between mobile and stationary phases. | Non-volatile impurities, isomers, hydrolysis product. | High sensitivity and resolution, widely available.[8] | Requires a reference standard for quantification, analyte must have a chromophore. | Excellent (Relative/External Standard) |
| GC-MS | Partitioning into a gaseous mobile phase, followed by mass-based detection. | Volatile impurities (solvents, furan), some thermally stable derivatives. | Excellent for volatile impurities, provides mass information for identification.[9] | Potential for thermal degradation of the anhydride, non-volatile impurities are not detected. | Good (Relative/External Standard) |
| Elemental Analysis | Combustion of the compound to determine C, H, N, S percentages. | Inorganic impurities, incorrect empirical formula. | Provides fundamental confirmation of elemental composition.[10][11] | Insensitive to organic impurities with the same formula (isomers), accepted deviation of ~0.3-0.4%.[11] | Indirect |
Deep Dive into Key Methodologies
Quantitative NMR (qNMR) Spectroscopy: The Gold Standard for Absolute Purity
For determining the absolute purity of a synthesized compound, qNMR stands out because it does not require a reference standard of the analyte itself.[5][6] Instead, a certified internal standard of known purity and weight is added to a precisely weighed sample of the analyte. The purity of the analyte is then calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.
Causality in Experimental Design:
-
Choice of Internal Standard: The standard must be stable, non-volatile, have a simple spectrum with signals that do not overlap with the analyte, and be accurately weighed.[12] For our target molecule, a good choice would be 1,3,5-trimethoxybenzene or dimethyl sulfone.
-
Relaxation Delay (d1): To ensure accurate integration, the nuclei must fully relax back to their equilibrium state between pulses. A long relaxation delay (typically 5 times the longest T1 relaxation time of both the analyte and standard) is critical for accurate quantification.[7]
-
Signal Selection: Use well-resolved, singlet-like signals for both the analyte and the standard to minimize integration errors.[12] For this compound, the olefinic protons or the bridgehead protons are often good candidates.
Caption: Experimental workflow for quantitative NMR (qNMR).
Protocol: Purity Determination by qNMR
-
Preparation: Accurately weigh ~10-20 mg of the synthesized compound and ~5-10 mg of a certified internal standard (e.g., dimethyl sulfone, purity ≥ 99.5%) into a clean vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6). Ensure complete dissolution.
-
NMR Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum with parameters suitable for quantification:
-
Pulse angle: 90°
-
Relaxation delay (d1): 30-60 seconds.
-
Number of scans (ns): 8-16.
-
-
-
Data Processing: Carefully phase the spectrum and perform a meticulous baseline correction across the integrated regions.
-
Integration: Integrate a well-resolved signal from the analyte (I_analyte) and a signal from the internal standard (I_std).
-
Calculation: Use the following formula to calculate the purity (P_analyte):
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where: N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
High-Performance Liquid Chromatography (HPLC): Best for Impurity Profiling
HPLC is an exceptionally sensitive technique for separating components in a mixture.[9] For our target compound, it is the method of choice for detecting the presence of starting materials, the hydrolyzed dicarboxylic acid, and, crucially, for separating the endo and exo isomers. Purity is typically reported as a percentage of the main peak area relative to the total area of all peaks.[8]
Causality in Method Development:
-
Column Choice: A C18 reverse-phase column is a versatile starting point for non-polar to moderately polar compounds like this anhydride.[13][14]
-
Mobile Phase: A gradient of water (often with an acid modifier like 0.1% formic or acetic acid to ensure good peak shape) and an organic solvent like acetonitrile or methanol is typically required to resolve compounds with different polarities. The acid helps to suppress the ionization of any carboxylic acid impurities.
-
Detection: The anhydride and its potential impurities have limited UV absorbance. Detection at low wavelengths (e.g., 210-220 nm) is usually necessary.
Protocol: General HPLC Method Development
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: Start with a linear gradient, for example, 5% B to 95% B over 15 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 215 nm.
-
Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Analysis: Inject 5-10 µL. Analyze the resulting chromatogram for peak resolution and symmetry. The retention time will depend on polarity: the dicarboxylic acid (more polar) will elute first, followed by the anhydride isomers.
Elemental Analysis: A Fundamental Checkpoint
Elemental analysis provides the mass percentages of C, H, N, and S.[11] This technique does not detect organic impurities like isomers but is excellent for confirming the fundamental empirical formula and flagging inorganic impurities or significant amounts of water/solvent that would alter the expected C and H ratios. For a publication or regulatory submission, the experimental values must be within ±0.4% of the theoretical values.[11]
Protocol: Sample Submission for Elemental Analysis
-
Sample Purity: Ensure the sample is thoroughly dried to remove residual solvents and water, as these will significantly affect the results. Drying under high vacuum for several hours is recommended.
-
Submission: Provide ~2-5 mg of the highly purified, dry sample to an analytical service.
-
Theoretical Calculation: Calculate the theoretical %C and %H for the molecular formula C₁₀H₁₀O₃ (MW = 178.18 g/mol ).
-
%C = (10 * 12.011) / 178.18 * 100 = 67.41%
-
%H = (10 * 1.008) / 178.18 * 100 = 5.66%
-
-
Comparison: Compare the reported experimental values to the theoretical values. A close match supports the proposed structure and high purity.[15][16]
Conclusion: A Multi-faceted Approach to Purity
For a compound like this compound, a single method is insufficient for a comprehensive purity declaration. A robust and trustworthy assessment relies on an orthogonal approach, leveraging the strengths of multiple techniques.
Caption: Decision tree for selecting purity analysis methods.
Recommended Workflow:
-
Initial Screen (Qualitative): Use ¹H NMR to confirm the structure and identify major impurities or residual solvents.
-
Impurity Profiling (Separation): Employ HPLC to separate and quantify relative percentages of isomers and the hydrolysis byproduct.
-
Absolute Purity (Quantitative): Perform qNMR to obtain a definitive, absolute purity value.
-
Fundamental Confirmation: Use Elemental Analysis as a final check on the empirical formula, especially for new batches or synthetic routes.
By combining these techniques, researchers and drug development professionals can build a comprehensive and validated purity profile, ensuring the quality and reliability of their scientific results.
References
-
Kruger, K., et al. (2020). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
-
Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
-
Khan Academy. (n.d.). Analyzing the purity of a mixture (worked example). [Link]
-
Dahlin, J. L., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9297-9299. [Link]
-
Wikipedia. (n.d.). Elemental analysis. [Link]
-
EAG Laboratories. (n.d.). Trace Elemental Analysis. [Link]
-
Sun, H., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 28(9), 423-433. [Link]
-
National Measurement Institute, Australia. (n.d.). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Semantic Scholar. [Link]
-
University of Cambridge. (2017). Quantitative NMR Spectroscopy. [Link]
-
Kumar, A., et al. (2023). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical and Bio-Medical Science, 3(1), 1-10. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column. [Link]
-
Scribd. (n.d.). Diels Alder Lab. [Link]
-
Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. ACSJ, 9(2), 1-19. [Link]
-
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. [Link]
-
SlideShare. (n.d.). analytical techniques for estimation of organic compounds. [Link]
-
NIST. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. [Link]
-
NIST. (n.d.). Mass Spectrum Data for 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. [Link]
-
American Chemical Society. (2025). Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product. ACS Fall 2025. [Link]
-
Mondal, S., et al. (2023). Insights into the Diels-Alder Reaction of Furan with Maleic Anhydride from Its Prereactive Intermediate. The Journal of Physical Chemistry Letters, 14(2), 604-608. [Link]
-
Cerdà, V., et al. (2023). Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids. ACS Omega. [Link]
-
ResearchGate. (2020). Best method determining Maleic anhydride product purity?. [Link]
-
Chem Help ASAP. (2021). intramolecular Diels-Alder cycloaddition on a furan ring. YouTube. [Link]
-
J-GLOBAL. (n.d.). Analysis of anhydrides using HPLC. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Trimellitic Anhydride and Trimellitic Acid on Newcrom B Column. [Link]
-
PubChem. (n.d.). exo-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione. [Link]
-
PubChem. (n.d.). (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione. [Link]
-
Docsity. (2023). Diels Alder Reaction with Furan and Maleic Anhydride. [Link]
-
Chemistry LibreTexts. (2022). 10.5: Endo and Exo Products. [Link]
-
SpectraBase. (n.d.). 4,7-Ethanoisobenzofuran-1,3,5,8(4H)-tetrone, tetrahydro-. [Link]
-
SpectraBase. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-4-methyl-7-(1-methylethyl)-, (3a.alpha.,4.alpha.,7.beta.,7a.alpha.)-. [Link]
-
PubChem. (n.d.). 4,7-Diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione. [Link]
-
ResearchGate. (2025). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. [Link]
-
National Institutes of Health. (n.d.). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. [Link]
- Google Patents. (n.d.).
-
Delhi University. (n.d.). B.Sc. (H) Chemistry Syllabus. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. docsity.com [docsity.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Elemental analysis - Wikipedia [en.wikipedia.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 14. HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 15. How to Determine the Purity of a Substance using Elemental Analysis | Chemistry | Study.com [study.com]
- 16. Khan Academy [khanacademy.org]
A Comparative Study of the Endo and Exo Isomers of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione: Synthesis, Characterization, and Reactivity
In the realm of organic synthesis and materials science, the Diels-Alder reaction stands as a cornerstone for the construction of complex cyclic systems. The [4+2] cycloaddition of furan and maleic anhydride, yielding 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione, is a classic textbook example that elegantly demonstrates the principles of stereoselectivity and thermodynamic versus kinetic control.[1] This guide provides an in-depth comparative analysis of the resulting endo and exo diastereomers, offering insights into their synthesis, spectroscopic signatures, and differential reactivity for researchers, scientists, and professionals in drug development and polymer chemistry.
Introduction: The Significance of Stereoisomerism
The spatial arrangement of atoms within a molecule, or stereoisomerism, can have profound implications for its physical, chemical, and biological properties. In the case of this compound, the endo and exo isomers, while constitutionally identical, exhibit distinct stabilities and reactivities stemming from their differing three-dimensional structures.[2] Understanding and controlling the formation of these isomers is paramount for their application as monomers in polymer synthesis, as building blocks in medicinal chemistry, and as versatile intermediates in organic synthesis.
Synthesis: A Tale of Two Control Regimes
The synthesis of this compound is achieved through the Diels-Alder reaction between furan (the diene) and maleic anhydride (the dienophile). The stereochemical outcome of this reaction is exquisitely dependent on the reaction conditions, a classic illustration of kinetic versus thermodynamic control.[3]
Kinetic vs. Thermodynamic Product Formation
The endo isomer is the product of kinetic control, meaning it is formed faster, particularly at lower temperatures.[4] This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the furan ring and the carbonyl groups of the maleic anhydride in the transition state.[5] Conversely, the exo isomer is the thermodynamically more stable product.[4] It is sterically less hindered, and its formation is favored under conditions that allow for the reversal of the Diels-Alder reaction, such as higher temperatures and longer reaction times.[3] The reversibility of the furan-maleic anhydride cycloaddition at relatively mild temperatures is a key feature that distinguishes it from many other Diels-Alder reactions and allows for the eventual dominance of the more stable exo product.[4]
Caption: Kinetic vs. Thermodynamic Control in the Diels-Alder Reaction.
Experimental Protocols
Synthesis of the Kinetically Favored Endo Isomer
The synthesis of the endo isomer requires carefully controlled, low-temperature conditions to minimize the retro-Diels-Alder reaction and subsequent isomerization to the more stable exo form. The endo adduct has been historically elusive in its pure, solid form but has been more recently isolated and characterized.[1]
Protocol:
-
In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a minimal amount of a suitable solvent such as diethyl ether or dichloromethane at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Add furan (1.1 eq) dropwise to the cooled solution with continuous stirring.
-
Allow the reaction to proceed at 0-5 °C for 2-4 hours, monitoring the formation of a precipitate.
-
Collect the precipitated product by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum at a low temperature to yield the endo-4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione. Due to its limited stability, it is advisable to use the endo isomer promptly or store it at low temperatures.
Synthesis of the Thermodynamically Favored Exo Isomer
The preparation of the exo isomer leverages the reversibility of the Diels-Alder reaction, employing higher temperatures to ensure the equilibrium favors the most stable product.
Protocol: [6]
-
Combine maleic anhydride (1.0 eq) and furan (1.2 eq) in a solvent such as toluene or xylene in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 80-110 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR to confirm the disappearance of the endo isomer.
-
Upon completion, allow the reaction mixture to cool to room temperature, which may induce crystallization of the exo product.
-
If necessary, reduce the solvent volume under reduced pressure to facilitate precipitation.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry to obtain pure exo-4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione.
Spectroscopic and Physical Property Comparison
The distinct stereochemistry of the endo and exo isomers gives rise to measurable differences in their spectroscopic and physical properties.
| Property | Endo Isomer | Exo Isomer | Rationale for Difference |
| Melting Point | Lower (e.g., ~118 °C dec.)[7] | Higher (e.g., ~142-145 °C) | The more stable and typically more symmetrical exo isomer packs more efficiently in the crystal lattice. |
| ¹H NMR (Protons on C5/C6) | Coupled signal (doublet of doublets) | Singlet or very small coupling | The dihedral angle between the C5/C6 protons and the bridgehead protons is significantly different, leading to distinct coupling constants as predicted by the Karplus equation.[5] |
| ¹H NMR (Bridgehead Protons) | Shielded | Deshielded | The anhydride ring in the endo isomer is situated underneath the bicyclic system, leading to anisotropic shielding effects. |
| ¹³C NMR (Carbonyl Carbons) | Shifted slightly upfield | Shifted slightly downfield | The electronic environment of the carbonyl groups is influenced by the proximity of the bicyclic framework.[5] |
| IR Spectroscopy (C=O stretch) | Typically two distinct bands (e.g., ~1780 and 1850 cm⁻¹) | Similar two-band pattern, may have slight shifts | The symmetric and asymmetric stretching of the anhydride carbonyls are sensitive to the overall molecular geometry. |
Note: The exact spectroscopic values can vary slightly based on the solvent and instrument used. The data presented for the N-phenylmaleimide adducts of furan shows similar trends.[5]
Comparative Reactivity
The structural and energetic differences between the endo and exo isomers directly translate to distinct chemical reactivities, a critical consideration for their application in further synthetic transformations.
Retro-Diels-Alder Reaction
The most significant difference in reactivity is the propensity to undergo a retro-Diels-Alder reaction. The endo isomer, being the less stable, will revert to furan and maleic anhydride at a lower temperature than the exo isomer.[8] This differential thermal stability can be exploited for applications where a thermally triggered release of the dienophile is desired.
Caption: Differential Thermal Stability of Endo and Exo Isomers.
Ring-Opening Metathesis Polymerization (ROMP)
In the context of polymer chemistry, the reactivity of the norbornene-like double bond in these isomers is of great interest. Studies on analogous dicyclopentadiene systems have shown that the exo isomer is significantly more reactive in ROMP than the endo isomer.[9] This is attributed to the greater steric hindrance of the endo isomer, which impedes the approach of the bulky catalyst to the double bond. This substantial difference in polymerization kinetics allows for the selective polymerization of the exo isomer in a mixture containing both.
Hydrolysis and Ring-Opening Reactions
The accessibility of the anhydride functionality to nucleophiles can also differ between the two isomers. The endo isomer, with the anhydride tucked under the bicyclic ring system, may exhibit slower reaction rates with bulky nucleophiles compared to the more exposed anhydride of the exo isomer. However, for small nucleophiles like water, the electronic effects may play a more dominant role. Detailed kinetic studies on the hydrolysis rates would be necessary to fully elucidate these differences.
Conclusion
The endo and exo isomers of this compound, while originating from the same starting materials, are distinct chemical entities with unique properties and reactivities. The choice of reaction conditions allows for the selective synthesis of either the kinetically favored endo isomer or the thermodynamically more stable exo isomer. Their differing spectroscopic signatures provide a clear means of identification, while their differential thermal stability and reactivity in polymerization and other ring-opening reactions offer a versatile toolkit for chemists. A thorough understanding of the principles governing their formation and behavior is essential for harnessing their full potential in the development of novel materials and pharmaceuticals.
References
-
Lennox, C., et al. (2025). Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product. ACS Fall 2025. [Online]. Available: [Link]
-
Supplementary Material for General 1H NMR and 13C NMR Spectra. (n.d.). Retrieved from [Link]
-
ChemConnections. (n.d.). Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. Retrieved from [Link]
- Rule, J. D., & Moore, J. S. (n.d.). ROMP Reactivity of endo- and exo-Dicyclopentadiene. Autonomous Materials Systems, University of Illinois.
-
Scribd. (n.d.). Exo Adduct of Furan and Maleic Anhydride. Retrieved from [Link]
- Workman, J. H. (1997). endo- and exo-Stereochemistry in the Diels–Alder Reaction: Kinetic versus Thermodynamic Control.
-
Wyzant. (2019). Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride? Retrieved from [Link]
-
PubChem. (n.d.). (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Exo and endo face descriptions of bicyclic alkenes. b) Reactivity... Retrieved from [Link]
- Koehler, K. C., et al. (2016). Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization. ACS Macro Letters, 5(9), 1019–1023.
-
NIST. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. Retrieved from [Link]
-
NIST. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- Mass Spectrum. Retrieved from [Link]
-
Chemsrc. (n.d.). Furan-maleic anhydride adduct. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Retrieved from [Link]
-
Wikipedia. (n.d.). Endo-exo isomerism. Retrieved from [Link]
Sources
- 1. Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product - American Chemical Society [acs.digitellinc.com]
- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 3. chemconnections.org [chemconnections.org]
- 4. wyzant.com [wyzant.com]
- 5. public.websites.umich.edu [public.websites.umich.edu]
- 6. scribd.com [scribd.com]
- 7. Furan-maleic anhydride adduct | CAS#:6766-44-5 | Chemsrc [chemsrc.com]
- 8. Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
A Comparative Guide to Validated Analytical Methods for the Quantification of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione
Introduction: The Analytical Imperative for 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione
This compound, a bicyclic anhydride[1][2][3], presents a unique set of challenges and opportunities in its quantification across various matrices. Its structural rigidity and reactive anhydride moiety are pivotal to its function, yet they also dictate the strategic approaches required for its accurate and precise measurement. This guide provides an in-depth comparison of validated analytical methodologies, moving beyond mere procedural steps to elucidate the underlying scientific rationale for method selection and optimization. For researchers, scientists, and drug development professionals, the choice of analytical technique is not trivial; it is the cornerstone of reliable data and, consequently, successful research and development outcomes.
This document will explore three principal analytical frameworks for the quantification of this target analyte: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Each method will be evaluated based on its applicability, sensitivity, and the specific preparatory steps required to ensure analytical integrity. All proposed methodologies are designed to be self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines[4][5][6].
Physicochemical Properties of the Analyte
A foundational understanding of the physicochemical properties of this compound is critical for analytical method development.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |
| Molecular Weight | 178.18 g/mol | [1][2] |
| CAS Number | 24327-08-0 | [1] |
The presence of the anhydride group suggests a susceptibility to hydrolysis, forming the corresponding dicarboxylic acid. This reactivity is a key consideration in sample preparation and the choice of derivatization strategy. The bicyclic structure imparts a degree of thermal stability, which is pertinent for gas chromatographic methods.
I. Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach Post-Derivatization
GC-MS is a powerful technique for the separation and quantification of volatile and thermally stable compounds. For a polar and potentially thermally labile compound like our target anhydride, derivatization is an essential prerequisite to analysis. The primary objective of derivatization in this context is to convert the analyte into a more volatile and less polar derivative.
Rationale for Derivatization
Direct analysis of the anhydride by GC can be challenging due to its polarity and potential for thermal degradation or interaction with active sites in the GC system. A common and effective strategy for cyclic anhydrides is to first hydrolyze the anhydride to its corresponding dicarboxylic acid, followed by esterification. This two-step process yields a more volatile and thermally stable diester derivative that is well-suited for GC-MS analysis[6][7][8]. Trimethyloxonium tetrafluoroborate is an effective reagent for this esterification[6][7].
Experimental Workflow: GC-MS
Sources
- 1. 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]
- 2. (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione | C10H10O3 | CID 12236991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic Anhydride | C10H10O3 | CID 220977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione: A Guide for Laboratory Professionals
Understanding the Hazard Profile: A Foundation for Safe Handling
4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione, a dicarboxylic anhydride, is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] This hazard profile is consistent with other organic acid anhydrides, which are known to be irritants and potential sensitizers.[2] The primary mechanism of this irritation is the reactivity of the anhydride group, which can readily hydrolyze to form the corresponding dicarboxylic acid, a corrosive substance. Therefore, all handling and disposal procedures must be designed to mitigate these risks.
Key Hazard Considerations:
-
Irritant: Causes irritation to the skin, eyes, and respiratory tract.[1]
-
Water-Reactive: Reacts with water or moisture to form a corrosive acid. This reaction can be exothermic.
-
Combustible: While not highly flammable, it is a combustible solid.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, the selection and proper use of Personal Protective Equipment (PPE) is paramount. The level of PPE should be determined by a thorough risk assessment of the specific disposal task.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of the solid material or its solutions, and from potential vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[3] | Prevents direct skin contact with the irritant solid. The choice of glove material should be based on the specific solvents used in the waste mixture. |
| Body Protection | A lab coat, and for larger quantities or spill cleanup, a chemical-resistant apron or coveralls. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be available.[4][5] | Necessary when handling the powder outside of a fume hood, during spill cleanup, or if dust is generated. The specific type of respirator should be chosen based on the potential exposure concentration. |
Disposal Decision Framework
The proper disposal route for this compound depends on the quantity and nature of the waste. The following decision tree provides a visual guide to navigate the disposal process.
Caption: Disposal decision framework for this compound.
Step-by-Step Disposal Protocols
Adherence to a standardized, step-by-step protocol is crucial for ensuring safety and compliance. The following protocols are based on best practices for handling solid organic acid anhydrides.
Disposal of Unused or Waste Solid
-
Containerization: Place the solid waste in a clearly labeled, sealed, and chemically compatible container. The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Water-Reactive).
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA), segregated from incompatible materials, particularly bases and strong oxidizing agents.
-
Waste Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of the solid down the drain or in the regular trash.
Disposal of Solutions
The disposal method for solutions containing this compound depends on the solvent.
-
Organic Solvent Solutions: Treat as a hazardous waste stream. Collect in a labeled, sealed container and dispose of through your institution's EHS.
-
Aqueous Solutions: Due to the hydrolysis of the anhydride to its corresponding dicarboxylic acid, aqueous solutions will be acidic. These can be neutralized before disposal.
Neutralization Protocol:
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood.
-
Cooling: Place the container with the acidic solution in an ice bath to manage the exothermic reaction during neutralization.
-
Slow Addition of Base: Slowly and with constant stirring, add a weak base such as a saturated solution of sodium bicarbonate or a dilute (5-10%) solution of sodium hydroxide.
-
Monitor pH: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Target pH: Continue adding the base until the pH is between 6.0 and 8.0.
-
Drain Disposal: Once neutralized, the solution can typically be flushed down the drain with copious amounts of water, in accordance with local regulations. Always confirm your institution's specific policies on drain disposal of neutralized solutions.
-
Spill Cleanup and Disposal
In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.
-
Small Spills (less than 10 grams and contained within a fume hood):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6]
-
Collection: Carefully sweep the absorbed material into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a mild detergent and water.
-
Waste Disposal: Dispose of the cleanup materials as hazardous waste through your EHS department.
-
-
Large Spills (greater than 10 grams or outside of a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's EHS and, if necessary, the fire department.
-
Restrict Access: Prevent unauthorized personnel from entering the spill area.
-
Professional Cleanup: Allow trained emergency responders to handle the cleanup.
-
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By understanding the hazards, utilizing appropriate personal protective equipment, and adhering to the detailed disposal protocols outlined in this guide, researchers can ensure that the final chapter of this chemical's lifecycle is a safe and responsible one. Always consult your institution's specific waste management guidelines and your local regulations to ensure full compliance.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling. Retrieved from [Link]
-
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
PubChem. (n.d.). (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Suggest a method for the safe disposal of acetic anhydride (C4H6O3). Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
- Safety Data Sheet. (2023, November 2).
-
University of Wollongong. (n.d.). Chemical Spill procedure. Retrieved from [Link]
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Retrieved from a safety equipment supplier website.
-
National Institute of Standards and Technology. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. Retrieved from [Link]
-
Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
-
University of California, Berkeley Environmental Health and Safety. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
Reddit. (2023, June 24). Acetic Anhydride Disposal. Retrieved from [Link]
-
Pharos. (n.d.). 1,3-Isobenzofurandione, polymer with 1,2-ethanediol, 2,5-furandione and 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011, August 2). Acids and Anhydrides, Organic. Retrieved from [Link]
Sources
- 1. (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione | C10H10O3 | CID 12236991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acids and Anhydrides, Organic [iloencyclopaedia.org]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 6. acs.org [acs.org]
Navigating the Safe Handling of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. This guide provides an in-depth operational plan for the safe use of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione, focusing on the critical aspects of personal protective equipment (PPE) and compliant disposal. Our commitment is to empower you with the knowledge to not only utilize this compound effectively but to do so with the highest standards of safety and environmental responsibility.
Understanding the Hazard Landscape
This compound is a dicarboxylic anhydride, a class of compounds that demands careful handling due to its reactivity. The primary hazards associated with this solid substance are:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1]
-
Serious Eye Irritation: The compound can cause significant and potentially damaging eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust particles may lead to irritation of the respiratory tract.[1]
-
Potential for Allergic Skin Reaction: Some safety data sheets indicate that it may cause an allergic skin reaction.[2]
-
Toxicity if Swallowed: Ingestion of the compound can be toxic.[2]
Given these hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity for ensuring personal and collective laboratory safety.
A Multi-layered Approach to Personal Protective Equipment
The selection and use of PPE should be guided by a thorough risk assessment of the specific procedures being undertaken. The following provides a detailed breakdown of the essential protective gear for handling this compound.
Eye and Face Protection: The First Line of Defense
Due to the serious eye irritation risk, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: These should be worn at all times when handling the solid or its solutions. They must provide a complete seal around the eyes to protect from dust particles and potential splashes.
-
Face Shield: When there is a significant risk of splashing, such as during the preparation of solutions or in the event of a spill, a face shield should be worn in conjunction with chemical splash goggles to provide full-face protection.
Hand Protection: Selecting the Right Barrier
-
Recommended Glove Material: Nitrile gloves are a suitable initial choice, offering good resistance to a range of chemicals, including acids and organic compounds.[3][4] For procedures with a higher risk of exposure or prolonged handling, consider thicker nitrile gloves or double-gloving.
-
Glove Inspection and Hygiene: Always inspect gloves for any signs of degradation or punctures before use. After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.
| Task | Glove Recommendation | Rationale |
| Weighing and transferring solid | Standard thickness nitrile gloves | Provides a sufficient barrier for incidental contact with the solid. |
| Preparing solutions | Thicker nitrile gloves or double-gloving | Increased protection against potential splashes and more prolonged contact. |
| Cleaning and decontamination | Heavy-duty nitrile or butyl rubber gloves | Offers enhanced protection during the handling of cleaning solutions and contaminated materials. |
Body Protection: Shielding Against Contamination
A lab coat is the minimum requirement for body protection.
-
Lab Coat: A buttoned, knee-length lab coat provides a barrier against accidental spills and contamination of personal clothing.
-
Chemical-Resistant Apron: For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection: Preventing Inhalation Exposure
As a solid, this compound can generate dust, especially during weighing and transfer. The primary engineering control should be a well-ventilated area, such as a fume hood.
-
Engineering Controls: All manipulations of the solid compound that could generate dust should be performed in a certified chemical fume hood.
-
Air-Purifying Respirators: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during the cleanup of a significant spill, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with a particulate filter (N95, P95, or higher) is recommended.[5][6][7] It is crucial to have a proper fit test and be trained in the use of the selected respirator.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to systematic operational and disposal protocols is fundamental to a safe laboratory environment.
Safe Handling and Operational Workflow
The following diagram outlines the decision-making process for ensuring safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Decontamination and Spill Response
In the event of a spill, a calm and methodical response is crucial.
For a Small Spill of Solid Material:
-
Alert colleagues in the immediate area.
-
Don appropriate PPE , including a respirator if necessary.
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a designated waste container.
-
Decontaminate the area with a suitable solvent (e.g., water, if compatible with the surface) and wipe with absorbent pads.[8]
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
For a Large Spill:
-
Evacuate the immediate area and alert your supervisor and the institutional safety office.
-
Restrict access to the spill area.
-
Follow the instructions of trained emergency responders.
Disposal Plan: Hydrolysis and Neutralization
As a dicarboxylic anhydride, this compound is reactive with water, undergoing hydrolysis to form the corresponding dicarboxylic acid. This property can be utilized for its safe disposal. The following is a general protocol adapted from procedures for similar compounds.[9][10]
Experimental Protocol: Disposal of this compound
-
Preparation: In a fume hood, prepare a large beaker containing a stirred mixture of crushed ice and water. The volume should be at least ten times that of the chemical to be disposed of.
-
Hydrolysis: Slowly and in small portions, add the this compound waste to the ice-water mixture. The cold temperature helps to control the exothermic reaction. Continue stirring until the solid has completely dissolved, indicating hydrolysis to the dicarboxylic acid is complete.
-
Neutralization: While continuing to stir, slowly add a saturated solution of a weak base, such as sodium bicarbonate, to the acidic solution. Monitor the pH of the solution. Continue adding the base until the pH is in the neutral range (typically 6-8). Be aware that this will generate carbon dioxide gas.
-
Final Disposal: Once neutralized and gas evolution has ceased, the resulting aqueous solution can be disposed of as non-hazardous aqueous waste, in accordance with institutional and local regulations. All contaminated disposable materials should be placed in a designated hazardous waste container.
Caption: A step-by-step process for the safe disposal of this compound.
By integrating these safety protocols and disposal methods into your laboratory practices, you contribute to a culture of safety and scientific excellence. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the compound before commencing any work.
References
-
NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Syracuse University Environmental Health and Safety Services. (2018). Irritants. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. DHHS (NIOSH) Publication No. 96-101. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (2020). NIOSH Guide to the Selection and Use of Particulate Respirators Certified Under 42 CFR 84. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Respirator Section of Label Review Manual Chapter 10. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
SAS Safety Corp. (n.d.). Chemical Resistance Chart. Retrieved from [Link]
-
University of California, San Diego. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
-
Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
-
Safecare Gloves. (n.d.). Chemical Resistance Chart. Retrieved from [Link]
-
The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
Emory University Environmental Health and Safety Office. (2025). EHSO Manual 2025-2026 - Chapter 5: Chemical Hazards. Retrieved from [Link]
- Bunton, C. A., Fendler, J. H., & Fuller, N. A. (1963). 542. The hydrolysis of carboxylic anhydrides. Part III. Reactions in initially neutral solution. Journal of the Chemical Society (Resumed), 2875-2882.
-
Royal Society of Chemistry. (1963). 542. The hydrolysis of carboxylic anhydrides. Part III. Reactions in initially neutral solution. Journal of the Chemical Society (Resumed). Retrieved from [Link]
-
PubChem. (n.d.). (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 22.5: Acid Anhydride Chemistry. Retrieved from [Link]
-
Cheméo. (n.d.). 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (CAS 20929-46-8). Retrieved from [Link]
-
PubChem. (n.d.). 4,7-Diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione. Retrieved from [Link]
-
NIST. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. Retrieved from [Link]
Sources
- 1. (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione | C10H10O3 | CID 12236991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biotech.gsu.edu [biotech.gsu.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. truabrasives.com [truabrasives.com]
- 6. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 7. students.umw.edu [students.umw.edu]
- 8. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
